Thieno[2,3-c]pyridin-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
thieno[2,3-c]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-6-4-10-7-3-9-2-1-5(6)7/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLKZQFXAXDCPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571761 | |
| Record name | Thieno[2,3-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63326-75-0 | |
| Record name | Thieno[2,3-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Thieno[2,3-c]pyridin-3-amine" fundamental properties
An In-depth Technical Guide to Thieno[2,3-c]pyridin-3-amine
Introduction
This compound is a heterocyclic compound belonging to the thienopyridine class. Thienopyridines are bicyclic structures consisting of a fused thiophene and pyridine ring. This class of compounds is of significant interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and unique photophysical properties exhibited by its various isomers and derivatives.[1] While isomers like thieno[2,3-b]pyridines have been extensively studied for applications including anticancer, antimicrobial, and kinase inhibition activities, the specific properties and applications of this compound are more distinct.[2][3][4]
This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an analysis of its known biological activities.
Core Properties
The fundamental properties of this compound are summarized below. The data is compiled from various chemical databases and literature sources.
| Property | Data | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 63326-75-0 | [6][7] |
| Molecular Formula | C₇H₆N₂S | [6][7] |
| Molecular Weight | 150.20 g/mol | [6][7] |
| Predicted Boiling Point | 353.3 ± 22.0 °C | [7] |
| Predicted Density | 1.383 ± 0.06 g/cm³ | [7] |
Experimental Protocols: Synthesis
The synthesis of the thieno[2,3-c]pyridine scaffold can be achieved through several routes. Below are detailed methodologies cited in the literature.
Synthesis via Schiff Base Cyclization
A convenient preparation of the thieno[2,3-c]pyridine ring system involves the cyclization of a Schiff base formed from 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal.[8] This method is reported to provide good yields, particularly for 2-halogenated analogues.
Caption: Schiff Base Cyclization Workflow.
Protocol:
-
Condensation: 2-thiophenecarboxaldehyde is reacted with aminoacetaldehyde dimethyl acetal to form the corresponding Schiff base.
-
Cyclization: The intermediate Schiff base is then cyclized to yield the thieno[2,3-c]pyridine core.
Synthesis via Sulfonamide Intermediate Cyclization
A patented process describes the preparation of the thieno[2,3-c]pyridine scaffold by cyclizing an N-(2-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide intermediate.[9]
Caption: Sulfonamide Intermediate Cyclization Workflow.
Protocol:
-
Intermediate Formation: 2-chloromethyl-thiophene is reacted with an N-[2,2-(OR)₂]-ethyl-para-toluene sulfonamide in the presence of ethanol and potassium carbonate under reflux to yield the sulfonamide intermediate.[9]
-
Cyclization: The resulting intermediate is treated with a strong mineral acid (e.g., concentrated sulfuric acid) in an inert solvent. The mixture is heated to a temperature between 50°C and the boiling point of the mixture to induce cyclization, forming the thieno[2,3-c]pyridine product.[9]
-
Purification: The product is isolated through extraction and distillation under reduced pressure.[9]
Modern Metal-Free Synthesis of Derivatives
Recent advancements have led to a metal-free, three-step synthesis for thieno[2,3-c]pyridine derivatives starting from 2-acetylthiophene.[1][10] This method involves a one-pot triazolation, a modified Pomeranz-Fritsch reaction, and a final acid-mediated denitrogenative transformation, allowing for the creation of a library of novel derivatives under mild conditions.[1][10]
Biological Activity and Applications
While the broader thienopyridine class is known for a wide range of biological activities, specific data for this compound is limited. However, available research provides important insights into its potential role and limitations in drug development.
One study directly investigated a thieno[2,3-c]pyridine derivative as a bioisosteric analog of a potent antimitotic benzo[b]thiophene compound.[11] Bioisosteres are chemical substituents with similar physical or chemical properties that produce broadly similar biological effects. In this case, the replacement of the benzene ring in the parent compound with a pyridine ring to create the thieno[2,3-c]pyridine analog resulted in a significant loss of antiproliferative activity.[11] The derivative was 4- to 13-fold less active against a panel of cancer cell lines, suggesting that while the pyridine ring is a valid bioisostere, its specific orientation and electronic properties in the thieno[2,3-c] scaffold were detrimental to the desired biological activity in this context.[11]
This finding underscores the principle that even established bioisosteric replacements must be empirically validated within each specific chemical series to confirm their effect on pharmacological profiles.[11]
Safety Information
| Hazard Class | GHS Statements (for Thieno[2,3-c]pyridine) | Source(s) |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Note: This safety information is for the parent compound Thieno[2,3-c]pyridine (CAS 272-12-8) and should be used for guidance only. A full safety assessment should be conducted before handling this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C7H6N2S | CID 15342498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound (9CI) CAS#: 63326-75-0 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 10. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | 63326-75-0 | Benchchem [benchchem.com]
Thieno[2,3-c]pyridin-3-amine: A Core Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-c]pyridin-3-amine is a heterocyclic aromatic compound that has garnered significant interest in the field of medicinal chemistry. Its rigid, fused ring structure serves as a versatile scaffold for the development of novel therapeutic agents. Derivatives of the thieno[2,3-c]pyridine core have demonstrated a wide range of biological activities, including potent anticancer, anti-inflammatory, and enzyme-inhibitory properties. This technical guide provides a comprehensive overview of the IUPAC nomenclature, chemical structure, physicochemical properties, synthesis methodologies, and biological significance of this compound and its derivatives.
IUPAC Name and Chemical Structure
The compound with the systematic name This compound is a fused heterocyclic system where a thiophene ring is fused to a pyridine ring at the 2,3-position of the thiophene and the c-face of the pyridine. An amine group is substituted at the 3-position of the thieno[2,3-c]pyridine core.
IUPAC Name: this compound
Chemical Structure:
SMILES: Nc1c2sccc2nc1
Physicochemical and Quantitative Data
While specific experimental data for the parent compound this compound is limited in publicly available literature, predicted properties and data for its derivatives provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂S | --INVALID-LINK-- |
| Molecular Weight | 150.20 g/mol | --INVALID-LINK-- |
| Predicted Boiling Point | 353.3 ± 22.0 °C | --INVALID-LINK-- |
| Predicted Density | 1.383 ± 0.06 g/cm³ | --INVALID-LINK-- |
Biological Activity of Derivatives
Derivatives of the thieno[2,3-c]pyridine scaffold and its isomers have shown significant biological activities. The following table summarizes some of the reported activities for related thienopyridine compounds.
| Compound Class | Biological Activity | Target/Mechanism | Reported IC₅₀ Values |
| Diethyl 2-(2-(substituted)-acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylates | Anticancer | Hsp90 inhibitors | Not specified for parent amine |
| Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides | Anti-inflammatory | IκB kinase (IKK) complex inhibitors | Not specified for parent amine |
| Thieno[2,3-b]pyridine derivatives | Anticancer | Inhibit prostate cancer cell proliferation and motility; promote G2/M arrest and apoptosis. | Not specified for parent amine |
| 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines | Anti-proliferative | PI-PLC inhibitors | nM range for some derivatives |
| Thieno[2,3-b]pyridine derivatives | Adenosine A1 receptor ligands | Potential for epilepsy treatment | Kᵢ = 61.9 nM for one derivative |
Experimental Protocols
General Synthesis of the Thieno[2,3-c]pyridine Scaffold
One common approach involves the cyclization of a Schiff base formed from the condensation of a 2-thiophenecarboxaldehyde derivative with an aminoacetaldehyde dimethyl acetal.[1] This method is particularly effective for producing 2-halogenated analogs.
Another versatile method is the metal-free denitrogenative transformation of fused 1,2,3-triazoles. This strategy offers several advantages, including being environmentally friendly and cost-effective.[2]
Biological Assay: Cell Proliferation Assay
The anti-proliferative activity of thienopyridine derivatives is often assessed using a ³H-thymidine incorporation assay.
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, HCT-116) are seeded in 96-well plates at a density of approximately 3000 cells per well.
-
Compound Treatment: The cells are treated with varying concentrations of the test compounds for a period of 72 hours.
-
³H-Thymidine Incorporation: During the final hours of incubation, ³H-thymidine is added to each well. Proliferating cells will incorporate the radiolabeled thymidine into their DNA.
-
Measurement: The cells are harvested, and the amount of incorporated ³H-thymidine is measured using a scintillation counter. The results are used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Signaling Pathways and Molecular Mechanisms
Derivatives of thieno[2,3-c]pyridine and its isomers have been shown to modulate several key intracellular signaling pathways that are critical for cell survival, proliferation, and inflammation.
The biological activity of these compounds is often attributed to their ability to inhibit enzymes such as IκB kinase (IKK) and phosphoinositide-specific phospholipase C (PI-PLC). Inhibition of the IKK complex can disrupt the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.
The PI-PLC pathway is another important target. PI-PLC enzymes are upregulated in many cancers, and their inhibition by thienopyridine derivatives can lead to altered cell morphology, growth restriction, and ultimately, cell death. Some thieno[2,3-b]pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells.
Visualizations
Synthesis Workflow
Caption: General synthetic routes to the Thieno[2,3-c]pyridine scaffold.
Signaling Pathway Inhibition
Caption: Inhibition of the PI-PLC signaling pathway by thienopyridine derivatives.
Conclusion
This compound represents a privileged scaffold in medicinal chemistry, providing a foundation for the development of a diverse range of biologically active molecules. While much of the existing research focuses on its derivatives, the core structure is clearly a key determinant of the observed therapeutic effects. Further investigation into the synthesis, biological activity, and mechanisms of action of the parent amine and its novel derivatives holds significant promise for the discovery of new and effective therapeutic agents for a variety of diseases, including cancer and inflammatory disorders.
References
"Thieno[2,3-c]pyridin-3-amine" CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of Thieno[2,3-c]pyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates essential chemical data, a representative synthetic protocol, and a summary of the biological activities of its derivatives, positioning it as a valuable scaffold for drug discovery. The content is structured to serve as a practical resource for researchers actively engaged in the fields of chemical synthesis and pharmacology.
Core Compound Identification
The fundamental properties of the title compound, this compound, are summarized below.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 63326-75-0 |
| Molecular Formula | C₇H₆N₂S |
| Molecular Weight | 150.20 g/mol |
Representative Experimental Protocol: Synthesis and Characterization
Synthesis of this compound
This protocol describes a potential multi-step synthesis.
Step 1: Synthesis of a Substituted 2-Amino-3-cyanothiophene
-
Reaction Setup: To a solution of a suitable active methylene nitrile (e.g., malononitrile) and a carbonyl compound in ethanol, add a catalytic amount of a base such as morpholine or triethylamine.
-
Addition of Sulfur: Elemental sulfur is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at room temperature or gently heated to facilitate the Gewald reaction.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol) and dried. Further purification can be achieved by recrystallization.
Step 2: Cyclization to the Thieno[2,3-c]pyridine Core
-
Reaction Setup: The 2-amino-3-cyanothiophene derivative from the previous step is dissolved in a high-boiling point solvent such as diphenyl ether.
-
Cyclizing Agent: A suitable reagent to form the pyridine ring, such as a derivative of N,N-dimethylformamide dimethyl acetal (DMF-DMA), is added.
-
Reaction Conditions: The reaction mixture is heated at reflux for several hours to facilitate the intramolecular cyclization.
-
Work-up and Purification: The reaction mixture is cooled, and the product is isolated. Purification is typically performed using column chromatography on silica gel.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine and thiophene rings, and a signal for the amine protons. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the fused heterocyclic system. |
| FT-IR (KBr) | Characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the 3400-3300 cm⁻¹ region), C-N stretching, and aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 150.20). |
| HRMS | High-resolution mass spectrometry to confirm the elemental composition. |
Biological Activity of Thieno[2,3-c]pyridine Derivatives
While specific biological data for this compound is limited in publicly available literature, numerous derivatives of the thieno[2,3-c]pyridine scaffold have been synthesized and evaluated for their therapeutic potential, particularly in oncology. These studies highlight the importance of this core structure in the design of novel kinase inhibitors and other anti-cancer agents.
The following table summarizes the in vitro anticancer activity of selected thieno[2,3-c]pyridine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| 6i | HSC3 (Head and Neck) | MTT | 10.8 | [1][2] |
| T47D (Breast) | MTT | 11.7 | [1][2] | |
| RKO (Colorectal) | MTT | 12.4 | [1][2] | |
| MCF7 (Breast) | MTT | 16.4 | [1] | |
| 6a | HSC3 (Head and Neck) | MTT | 14.5 | [1] |
| RKO (Colorectal) | MTT | 24.4 | [1] |
These findings suggest that the thieno[2,3-c]pyridine scaffold is a promising starting point for the development of novel anticancer therapeutics. The variations in activity based on the substitutions on the core structure underscore the potential for structure-activity relationship (SAR) studies to optimize potency and selectivity.
Experimental and Drug Discovery Workflow
The development of novel therapeutic agents based on the thieno[2,3-c]pyridine scaffold typically follows a structured workflow from initial synthesis to biological evaluation. The following diagram illustrates a representative process.
Caption: A representative workflow for the synthesis, characterization, and biological evaluation of thieno[2,3-c]pyridine derivatives.
Conclusion
This compound represents a valuable heterocyclic scaffold with significant potential for the development of novel therapeutic agents. While detailed experimental data for the parent compound is sparse, the extensive research into its derivatives, particularly in the context of cancer and kinase inhibition, provides a strong foundation for future drug discovery efforts. This technical guide serves as a comprehensive resource to facilitate further research and development in this promising area of medicinal chemistry.
References
Spectroscopic data of "Thieno[2,3-c]pyridin-3-amine" (NMR, IR, Mass Spec)
Spectroscopic Data of Thieno[2,3-c]pyridin-3-amine: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound this compound. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Molecular Structure
Chemical Formula: C₇H₆N₂S Molecular Weight: 150.20 g/mol Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Below are the summarized ¹H and ¹³C NMR data for this compound.
¹H NMR Data
The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | ~6.51 | Singlet | - |
| H-4 | ~7.70 | Doublet of Doublets | J₄,₅ = 6.0, J₄,₇ = 1.0 |
| H-5 | ~8.42 | Doublet | J₅,₄ = 6.0 |
| H-7 | ~9.08 | Doublet | J₇,₄ = 1.0 |
| -NH₂ | ~3.98 | Singlet (broad) | - |
Note: The chemical shifts are referenced to a standard solvent signal. The broadness of the -NH₂ peak is due to quadrupole broadening and/or chemical exchange.
¹³C NMR Data
The carbon NMR spectrum reveals the number and types of carbon atoms present in the molecule. Due to the limited availability of direct experimental data for the title compound, the following is a representative table based on data from analogous thienopyridine structures.
| Carbon | Predicted Chemical Shift (δ) ppm |
| C-2 | ~110-120 |
| C-3 | ~145-155 |
| C-3a | ~125-135 |
| C-4 | ~120-130 |
| C-5 | ~140-150 |
| C-7 | ~150-160 |
| C-7a | ~135-145 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H | Symmetric & Asymmetric Stretch | 3400-3250 | Medium-Strong |
| Aromatic C-H | Stretch | 3100-3000 | Medium |
| C=C / C=N | Stretch | 1650-1500 | Medium-Strong |
| N-H | Bend | 1650-1580 | Medium |
| C-N | Stretch | 1335-1250 | Medium |
| C-H | Out-of-plane bend | 900-675 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
| Ion | m/z (mass-to-charge ratio) | Relative Abundance | Interpretation |
| [M+H]⁺ | 151.0324 | High | Protonated molecular ion |
| [M]⁺ | 150.0246 | Moderate | Molecular ion |
| [M-HCN]⁺ | 123.0187 | Moderate | Loss of hydrogen cyanide |
| [M-CS]⁺ | 106.0522 | Low | Loss of carbon monosulfide |
Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways for aromatic amines and sulfur-containing heterocycles.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A sufficient number of scans are averaged to obtain a clear spectrum. The chemical shifts are referenced to the solvent signal.
FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a KBr plate, and allowing the solvent to evaporate.[2]
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the KBr pellet or the empty KBr plate is recorded first. The sample is then placed in the sample holder, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL or ng/mL range.[3]
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is used.[3]
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass spectrum is acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺. The data is collected over a relevant m/z range.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a synthesized compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
Synthesis of the Thieno[2,3-c]pyridin-3-amine Core: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-c]pyridine scaffold is a significant heterocyclic motif present in a variety of pharmacologically active compounds. Specifically, the introduction of an amine functionality at the 3-position creates a key building block for the development of novel therapeutics. This technical guide provides a comprehensive overview of a robust synthetic pathway to the thieno[2,3-c]pyridin-3-amine core structure. Detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic pathway are presented to facilitate its application in research and drug development.
Introduction
Thienopyridines, a class of fused heterocyclic compounds containing both thiophene and pyridine rings, have garnered considerable attention in medicinal chemistry due to their diverse biological activities. The specific isomer, thieno[2,3-c]pyridine, and its derivatives are of particular interest. The strategic placement of an amino group at the 3-position of this scaffold provides a crucial handle for further chemical modifications, enabling the exploration of vast chemical space in the pursuit of new drug candidates. This guide outlines a reliable three-step synthetic sequence for the preparation of the this compound core, commencing from readily available starting materials.
Overview of the Synthetic Strategy
The synthesis of the this compound core is accomplished through a three-step process:
-
Thiophene Ring Formation: Construction of the 3-aminothieno[2,3-c]pyridine-2-carboxylate intermediate through a base-mediated condensation and cyclization of a substituted cyanopyridine with an α-mercaptoacetate ester.
-
Ester Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid.
-
Decarboxylation: Removal of the carboxylic acid group to yield the final this compound core structure.
This strategy offers a convergent and efficient route to the target molecule, with each step being well-precedented in the chemical literature.
Experimental Protocols and Data
Step 1: Synthesis of Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate
This initial step involves the formation of the thiophene ring fused to the pyridine core. The reaction proceeds via an initial nucleophilic substitution of a halo-substituted cyanopyridine with ethyl thioglycolate, followed by a base-catalyzed intramolecular cyclization (Thorpe-Ziegler reaction).
Experimental Protocol:
A mixture of 3-chloro-4-cyanopyridine (1.0 eq), ethyl thioglycolate (1.2 eq), and anhydrous potassium carbonate (2.0 eq) in anhydrous ethanol is stirred and heated at reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate.
| Parameter | Value | Reference |
| Starting Material | 3-Chloro-4-cyanopyridine | Commercially Available |
| Reagents | Ethyl thioglycolate, Potassium carbonate | Commercially Available |
| Solvent | Anhydrous Ethanol | Commercially Available |
| Reaction Temperature | Reflux | Analogous Syntheses |
| Reaction Time | 4-6 hours | Analogous Syntheses |
| Yield | 85-95% (estimated) | Analogous Syntheses |
Step 2: Hydrolysis of Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate
The second step involves the saponification of the ethyl ester to the corresponding carboxylic acid, a necessary precursor for the final decarboxylation step.
Experimental Protocol:
To a solution of ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate (1.0 eq) in a mixture of dioxane and water is added sodium hydroxide (4.0 eq). The reaction mixture is heated to 70 °C and stirred until the reaction is complete, as indicated by TLC. The mixture is then cooled, and the organic solvent is removed under reduced pressure. The aqueous solution is acidified with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried to yield 3-aminothieno[2,3-c]pyridine-2-carboxylic acid.[1]
| Parameter | Value | Reference |
| Starting Material | Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate | Product of Step 1 |
| Reagents | Sodium hydroxide | Commercially Available |
| Solvent | Dioxane/Water | Commercially Available |
| Reaction Temperature | 70 °C | [1] |
| Reaction Time | 2-4 hours | [1] |
| Yield | >90% (estimated) | [1] |
Step 3: Decarboxylation of 3-aminothieno[2,3-c]pyridine-2-carboxylic acid
The final step is the decarboxylation of the carboxylic acid to afford the target this compound. A copper-catalyzed method is effective for this transformation on heteroaromatic carboxylic acids.[2][3]
Experimental Protocol:
A mixture of 3-aminothieno[2,3-c]pyridine-2-carboxylic acid (1.0 eq), copper(I) iodide (0.3 eq), and triethylamine (0.5 eq) in anhydrous dimethyl sulfoxide (DMSO) is heated at 120-140 °C under a nitrogen atmosphere.[2] The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
| Parameter | Value | Reference |
| Starting Material | 3-aminothieno[2,3-c]pyridine-2-carboxylic acid | Product of Step 2 |
| Reagents | Copper(I) iodide, Triethylamine | Commercially Available |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | Commercially Available |
| Reaction Temperature | 120-140 °C | [2] |
| Reaction Time | 12-24 hours | [2] |
| Yield | 60-80% (estimated) | [2] |
Visualizations of Synthetic Pathways
The following diagrams illustrate the logical flow of the synthesis of the this compound core structure.
Caption: Overall synthetic workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A simple protocol for Cu-catalyzed protodecarboxylation of (hetero)aromatic carboxylic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A simple protocol for Cu-catalyzed protodecarboxylation of (hetero)aromatic carboxylic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Genesis and Evolution of Thieno[2,3-c]pyridine: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-c]pyridine core, a fascinating heterocyclic scaffold, has carved a significant niche in medicinal chemistry, evolving from a subject of early synthetic exploration to a cornerstone for the development of targeted therapeutics. This technical guide delves into the historical discovery of this compound class, charts the evolution of its synthesis, and presents its contemporary role in drug development, with a focus on its anticancer properties. Detailed experimental protocols for key synthetic methods are provided, alongside a comprehensive summary of quantitative biological data and visual representations of the signaling pathways these compounds modulate.
A Historical Perspective: The Dawn of Thieno[2,3-c]pyridine Synthesis
The journey of the thieno[2,3-c]pyridine scaffold dates back to the mid-20th century, with early synthetic efforts focused on the exploration of novel heterocyclic systems. Among the pioneering work, the synthesis reported by Gronowitz and Sandberg in 1970 stands as a significant landmark, providing a foundational method for accessing this bicyclic system. Their approach, starting from 2-thiophene carboxaldehyde, laid the groundwork for future investigations into the chemical and biological properties of this class of compounds.
Early synthetic strategies generally followed two main pathways: the construction of the thiophene ring onto a pre-existing pyridine core, or the annulation of the pyridine ring onto a thiophene precursor. These classical methods, while effective, often required harsh reaction conditions and offered limited substituent diversity.
The Evolution of Synthesis: Modern and Efficient Methodologies
The growing interest in thieno[2,3-c]pyridines, fueled by the discovery of their biological activities, has spurred the development of more sophisticated and efficient synthetic routes. These modern methods offer milder reaction conditions, greater functional group tolerance, and access to a wider array of derivatives for structure-activity relationship (SAR) studies.
The Gewald Reaction: A Versatile Approach
A prominent and widely adopted method for the synthesis of substituted 2-aminothiophenes, which are key precursors to thieno[2,3-c]pyridines, is the Gewald reaction. This one-pot, multi-component reaction offers an efficient route to highly functionalized thiophenes that can be further elaborated to the desired bicyclic system.
The Pomeranz-Fritsch Reaction: A Metal-Free Strategy
More recently, a metal-free synthetic strategy employing a modified Pomeranz-Fritsch reaction has emerged as a powerful tool for the construction of the thieno[2,3-c]pyridine core. This approach often involves the acid-mediated denitrogenative transformation of fused 1,2,3-triazoles, providing a mild and efficient pathway to a variety of substituted thieno[2,3-c]pyridines.[1][2]
Biological Significance: Thieno[2,3-c]pyridines as Potent Biological Modulators
The thieno[2,3-c]pyridine scaffold has proven to be a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. Of particular note is their emergence as potent inhibitors of key cellular targets implicated in cancer, such as protein kinases and molecular chaperones.
Anticancer Activity and Kinase Inhibition
A significant body of research has focused on the development of thieno[2,3-c]pyridine derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against a range of cancer cell lines, including breast, colorectal, and head and neck cancers. Their mechanism of action is often attributed to the inhibition of critical protein kinases involved in cancer cell proliferation, survival, and angiogenesis.
One of the key targets for thieno[2,3-c]pyridine-based inhibitors is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. By blocking the ATP-binding site of VEGFR-2, these inhibitors can effectively halt the downstream signaling cascade that promotes endothelial cell proliferation and migration.
Another important target is Heat Shock Protein 90 (Hsp90) , a molecular chaperone that is crucial for the stability and function of a large number of "client" proteins, many of which are oncoproteins that drive cancer progression. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in the suppression of multiple oncogenic signaling pathways simultaneously.
The anticancer activity of selected thieno[2,3-c]pyridine derivatives is summarized in the tables below, highlighting their potency against various cancer cell lines.
Table 1: Anticancer Activity of Thieno[2,3-c]pyridine Derivatives (IC50 values in µM)
| Compound | MCF7 (Breast) | T47D (Breast) | HSC3 (Head and Neck) | RKO (Colorectal) | Reference |
| 6a | - | - | 14.5 | 24.4 | [3][4] |
| 6i | 16.4 | 11.7 | 10.8 | 12.4 | [3][4] |
Note: "-" indicates data not reported in the cited source.
Signaling Pathways Modulated by Thieno[2,3-c]pyridine Derivatives
To visually represent the mechanism of action of these compounds, the following diagrams illustrate the signaling pathways of two key targets: Hsp90 and VEGFR-2.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
An In-depth Technical Guide to Thieno[2,3-c]pyridin-3-amine and its Isomers for Researchers and Drug Development Professionals
An Introduction to the Thienopyridine Core: The thienopyridine scaffold, a heterocyclic system resulting from the fusion of thiophene and pyridine rings, is of significant interest in medicinal chemistry. These compounds are recognized for a wide range of biological activities, including antiplatelet, anticancer, and antimicrobial effects. The specific arrangement of the thiophene and pyridine rings, along with the substitution patterns, gives rise to various isomers with distinct pharmacological profiles. This guide focuses on Thieno[2,3-c]pyridin-3-amine, providing a detailed overview of its synthesis, known isomers, and biological activities, with a particular emphasis on its potential in drug discovery.
Chemical Properties and Isomers of this compound
This compound (CAS RN: 63326-75-0) is a polysubstituted heterocyclic compound. Six primary isomeric thienopyridine cores exist, based on the mode of annulation of the thiophene and pyridine rings. For each core, the amine substituent can be placed at various positions, leading to a number of structural isomers.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆N₂S |
| Molecular Weight | 150.20 g/mol |
| CAS Number | 63326-75-0 |
Known Isomeric Scaffolds of Aminothienopyridines:
The thienopyridine system has six possible isomeric structures depending on the fusion of the thiophene and pyridine rings. The primary isomers of the thienopyridine scaffold are:
-
Thieno[2,3-b]pyridine
-
Thieno[3,2-b]pyridine
-
Thieno[2,3-c]pyridine
-
Thieno[3,2-c]pyridine
-
Thieno[3,4-b]pyridine
-
Thieno[3,4-c]pyridine
For each of these scaffolds, the amino group can be positioned on either the thiophene or the pyridine ring, giving rise to a multitude of positional isomers of aminothienopyridine.
Synthesis of this compound and its Derivatives
The synthesis of the thieno[2,3-c]pyridine core often involves the construction of the thiophene ring onto a pre-existing pyridine scaffold or vice versa. A common and versatile method for the synthesis of the precursor 2-aminothiophene ring is the Gewald reaction . This one-pot multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like ethyl cyanoacetate or malononitrile) and elemental sulfur in the presence of a base.[1][2][3]
dot
References
The Evolving Landscape of Thieno[2,3-c]pyridin-3-amine Derivatives in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-c]pyridin-3-amine core is a promising scaffold in medicinal chemistry, demonstrating a versatile range of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of its derivatives and analogues, with a particular focus on their potential as anticancer agents. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics.
Core Synthesis and Derivatization
The synthesis of the thieno[2,3-c]pyridine scaffold is most commonly achieved through the Gewald reaction. This multicomponent reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. For the synthesis of the key intermediate, diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate, ethyl 4-oxo-piperidine-1-carboxylate, ethyl cyanoacetate, and sulfur are utilized.
Subsequent derivatization of the 3-amino group allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR). A common strategy involves the chloroacetylation of the 3-amino group, followed by nucleophilic substitution with various amines to yield a library of amide derivatives.
Anticancer Activity and Structure-Activity Relationship
Derivatives of the this compound core have demonstrated notable anticancer activity against a range of cancer cell lines. The nature of the substituent at the 3-amino position plays a crucial role in determining the cytotoxic potency.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of a series of diethyl 2-(2-(substituted)-acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate derivatives. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Compound ID | Substituent | Cell Line | IC50 (µM) |
| 6a | Piperidin-1-yl | HSC3 (Head and Neck) | 14.5[1] |
| RKO (Colorectal) | 24.4[1] | ||
| MCF7 (Breast) | > 100 | ||
| T47D (Breast) | > 100 | ||
| PDL (Normal Fibroblast) | No toxicity observed | ||
| 6i | Thiomorpholino | HSC3 (Head and Neck) | 10.8[1] |
| T47D (Breast) | 11.7[1] | ||
| RKO (Colorectal) | 12.4[1] | ||
| MCF7 (Breast) | 16.4[1] | ||
| PDL (Normal Fibroblast) | No toxicity observed |
Data sourced from Al-Ostoot et al., Pharmaceuticals, 2024.[1]
The data indicates that the thiomorpholino substituent in compound 6i confers broad-spectrum anticancer activity with greater potency compared to the piperidin-1-yl substituent in compound 6a .[1] Notably, both compounds displayed no toxicity towards normal fibroblast cells, suggesting a degree of selectivity for cancer cells.[1]
Mechanism of Action: Hsp90 Inhibition and Cell Cycle Arrest
Several this compound derivatives have been identified as inhibitors of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation and stability of a large number of "client" proteins, many of which are key components of oncogenic signaling pathways.[2][3]
By inhibiting Hsp90, these derivatives can disrupt multiple signaling cascades simultaneously, leading to cell cycle arrest and apoptosis.
Hsp90 Inhibition Signaling Pathway
The following diagram illustrates the central role of Hsp90 in cellular signaling and the consequences of its inhibition.
Caption: Hsp90 client protein activation and the effect of its inhibition.
Experimental evidence suggests that compound 6i induces a G2 phase arrest in the cell cycle, thereby halting cell division.[1]
Experimental Protocols
Synthesis of Diethyl 2-(2-(thiomorpholino)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (Compound 6i)
Step 1: Synthesis of Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate. A mixture of ethyl 4-oxo-piperidine-1-carboxylate, ethyl cyanoacetate, and elemental sulfur is stirred in ethanol in the presence of a catalytic amount of a secondary amine (e.g., morpholine or piperidine) at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up to yield the desired thieno[2,3-c]pyridine intermediate.
Step 2: Synthesis of Diethyl 2-(2-chloroacetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate. To a solution of the product from Step 1 in a suitable aprotic solvent (e.g., dichloromethane or THF), triethylamine is added, and the mixture is cooled in an ice bath. Chloroacetyl chloride is then added dropwise, and the reaction is stirred at room temperature until completion. The reaction is quenched, and the product is isolated and purified.
Step 3: Synthesis of Diethyl 2-(2-(thiomorpholino)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (Compound 6i). The chloroacetylated intermediate from Step 2 is dissolved in a suitable solvent such as THF. Thiomorpholine is added, and the mixture is refluxed until the starting material is consumed. After cooling, the reaction mixture is worked up, and the final product is purified by column chromatography or recrystallization.
Biological Assays
MTT Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized detergent) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-600 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This method is employed to determine the effect of the compounds on the cell cycle distribution.[4][5]
-
Cell Treatment: Cells are treated with the test compound at a concentration around its IC50 value for a specific duration.
-
Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and then fixed in ice-cold 70% ethanol to permeabilize the cell membrane.[5][6]
-
RNAse Treatment: The fixed cells are treated with RNase A to prevent the staining of RNA.[5]
-
Propidium Iodide (PI) Staining: The cells are then stained with a solution containing propidium iodide, a fluorescent dye that intercalates with DNA.[5]
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
The following diagram outlines the general workflow from synthesis to biological evaluation of this compound derivatives.
Caption: From synthesis to lead identification workflow.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel anticancer agents. The synthetic accessibility and the potential for diverse functionalization at the 3-amino position allow for the fine-tuning of pharmacological properties. The identification of Hsp90 as a molecular target for this class of compounds provides a strong rationale for their anticancer effects and opens avenues for further optimization and development. The methodologies and data presented in this guide offer a solid foundation for researchers to build upon in their quest for more effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Hsp90 – from signal transduction to cell transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
The Thieno[2,3-c]pyridine Scaffold: A Versatile Core in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-c]pyridine scaffold, a fused heterocyclic system comprising a thiophene ring fused to a pyridine ring, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and structural features have led to the development of a diverse range of biologically active compounds with potential therapeutic applications in oncology, infectious diseases, and beyond. This technical guide provides a comprehensive overview of the known biological activities of thieno[2,3-c]pyridine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Anticancer Activity
Derivatives of the thieno[2,3-c]pyridine core have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. The mechanisms underlying their antitumor activity are multifaceted and include the inhibition of key cellular proteins and disruption of critical signaling pathways.
Quantitative Anticancer Data
The in vitro anticancer activity of several thieno[2,3-c]pyridine derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A selection of this data is summarized in the table below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6i | HSC3 (Head and Neck) | 10.8 | [1][2][3][4] |
| T47D (Breast) | 11.7 | [1][2][3][4] | |
| RKO (Colorectal) | 12.4 | [1][2][3][4] | |
| MCF7 (Breast) | 16.4 | [1] | |
| 6a | HSC3 (Head and Neck) | 14.5 | [1] |
| RKO (Colorectal) | 24.4 | [1] |
Mechanisms of Anticancer Action
Hsp90 Inhibition: Certain thieno[2,3-c]pyridine derivatives have been identified as inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, thereby impeding tumor growth and survival.
Cell Cycle Arrest: Studies have shown that some derivatives can induce cell cycle arrest, particularly at the G2 phase.[1][2][3][4] This prevents cancer cells from progressing through mitosis, ultimately leading to a halt in proliferation.
Induction of Apoptosis: The induction of programmed cell death, or apoptosis, is another key mechanism of action. Thieno[2,3-c]pyridine compounds have been observed to trigger apoptotic pathways in cancer cells, leading to their elimination.
Kinase Inhibition
The thieno[2,3-c]pyridine scaffold has proven to be a valuable template for the design of potent kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
COT Kinase Inhibition
A series of 2,4-disubstituted thieno[2,3-c]pyridines have been identified as potent inhibitors of Cancer Osaka Thyroid (COT) kinase, also known as MAP3K8.[5][6] COT is a key regulator of inflammatory signaling pathways, and its inhibition represents a promising therapeutic strategy.
GRK2 Inhibition
Thieno[2,3-c]pyridine derivatives have also been explored as inhibitors of G protein-coupled receptor kinase 2 (GRK2).[7] GRK2 is involved in the desensitization of G protein-coupled receptors (GPCRs), and its inhibition can modulate various physiological processes. One potent inhibitor, compound 115h , has an IC50 of 18 nM against GRK2.[8]
Antimicrobial Activity
In addition to anticancer and kinase inhibitory activities, certain thieno[2,3-c]pyridine analogs and their isomers have shown promising antimicrobial properties against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. The table below presents MIC values for selected thienopyridine derivatives.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 1 | Staphylococcus aureus (MRSA) | 2-16 | [9] |
| Staphylococcus aureus (VRSA) | 2-16 | [9] | |
| Enterococcus faecalis (VRE) | 2-16 | [9] | |
| Compound 2 | Staphylococcus aureus (MRSA) | 2-16 | [9] |
| Staphylococcus aureus (VRSA) | 2-16 | [9] | |
| Enterococcus faecalis (VRE) | 2-16 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of thieno[2,3-c]pyridine derivatives.
Synthesis of Thieno[2,3-c]pyridine Derivatives
A common synthetic route to the thieno[2,3-c]pyridine core involves the condensation of a 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal to form a Schiff base, followed by a cyclization reaction.[10]
Typical Procedure for Thieno[2,3-c]pyridine (3a): [10]
-
A solution of 2-thiophenecarboxaldehyde (40 mmol) and aminoacetaldehyde dimethyl acetal (40 mmol) in toluene (50 mL) is refluxed for 3 hours using a Dean-Stark trap.
-
After removal of the solvent, the resulting oil is dissolved in anhydrous THF (30 mL).
-
Ethyl chloroformate (40 mmol) is added dropwise at -10 °C.
-
After 5 minutes of stirring, the cooling bath is removed, and trimethyl phosphite (45 mmol) is added at room temperature.
-
The solution is evaporated under reduced pressure after 20 hours to yield the crude product.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the thieno[2,3-c]pyridine derivatives (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between live, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol.
-
Staining: Fixed cells are treated with RNase A to degrade RNA and then stained with propidium iodide.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Kinase Inhibition Assays
LanthaScreen™ Kinase Binding Assay: [9][11][12][13] This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to a kinase. The assay involves a europium-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP-binding site of the kinase. Inhibition is detected by a decrease in the FRET signal.
ADP-Glo™ Kinase Assay: [14][15][16][17][18] This is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is detected using a luciferase/luciferin reaction.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The thieno[2,3-c]pyridine derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The thieno[2,3-c]pyridine scaffold represents a highly versatile and promising core for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer, kinase inhibitory, and antimicrobial effects, underscore the importance of this heterocyclic system in modern drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further exploration and optimization of thieno[2,3-c]pyridine derivatives as potential drug candidates. The continued investigation of this scaffold is poised to yield new and effective treatments for a range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 4. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-c]pyridines as potent COT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Evaluation of the Highly Selective and Potent G-Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor for the Potential Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 15. promega.com [promega.com]
- 16. ulab360.com [ulab360.com]
- 17. promega.com [promega.com]
- 18. carnabio.com [carnabio.com]
An In-depth Technical Guide to the Medicinal Chemistry of Thienopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienopyridines are a class of heterocyclic compounds that serve as a cornerstone in the management of cardiovascular diseases.[1][2] These compounds are renowned for their antiplatelet activity, which is crucial in preventing thrombotic events in conditions such as peripheral artery disease, acute coronary syndrome, and following coronary stent implantation.[3][4][5] This technical guide provides a comprehensive overview of the medicinal chemistry of thienopyridines, delving into their core structure, mechanism of action, structure-activity relationships, and clinical applications.
Core Structure and Mechanism of Action
Thienopyridines are prodrugs, meaning they are administered in an inactive form and require metabolic activation in the liver to exert their therapeutic effect.[1][3][6] The primary mechanism of action for this class of drugs is the irreversible inhibition of the P2Y12 receptor, a key adenosine diphosphate (ADP) receptor on the surface of platelets.[3][5][7] By blocking this receptor, thienopyridines prevent ADP-mediated platelet activation and aggregation, a critical step in the formation of blood clots.[3][8]
The metabolic activation of thienopyridines is a multi-step process primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver.[6][9] This process converts the parent drug into a highly reactive thiol metabolite. This active metabolite then forms a covalent disulfide bond with the P2Y12 receptor, leading to its irreversible inhibition for the lifespan of the platelet, which is typically 7-10 days.[1][8]
Caption: General mechanism of action of thienopyridine antiplatelet drugs.
Structure-Activity Relationships (SAR)
The development of different generations of thienopyridines has been guided by extensive structure-activity relationship (SAR) studies. These studies have focused on modifying the core thienopyridine scaffold to improve potency, metabolic efficiency, and safety.
Key Structural Features and Their Influence:
-
Thienopyridine Core: The fused thiophene and pyridine rings are essential for activity.
-
Ester Group: The presence and nature of the ester group at the C2 position of the thiophene ring are critical for metabolic activation. For instance, clopidogrel possesses a methyl ester group.[7]
-
Substituents on the Pyridine Ring: Modifications to the pyridine ring can influence the drug's pharmacokinetic and pharmacodynamic properties.
The evolution from the first-generation ticlopidine to the second-generation clopidogrel, and subsequently to the third-generation prasugrel, showcases the successful application of SAR principles to enhance therapeutic outcomes.[10]
Generations of Thienopyridines
Ticlopidine
Ticlopidine was the first thienopyridine to be introduced into clinical practice.[10] While effective, its use was limited by a delayed onset of action and a risk of serious hematological side effects, including neutropenia and thrombotic thrombocytopenic purpura (TTP).[4][7][11]
Clopidogrel
Clopidogrel, the most widely used thienopyridine, offered an improved safety profile over ticlopidine.[7][11] It is a cornerstone of dual antiplatelet therapy along with aspirin.[12] However, clopidogrel's effectiveness can be influenced by genetic polymorphisms in the CYP2C19 enzyme, which is crucial for its activation.[13] This can lead to variability in patient response, with some individuals being "poor metabolizers" and having a reduced antiplatelet effect.[13]
Prasugrel
Prasugrel represents a third-generation thienopyridine designed to overcome the limitations of clopidogrel.[10] Its metabolic activation is more efficient and less dependent on CYP2C19, resulting in a more rapid and consistent inhibition of platelet aggregation.[3]
| Feature | Ticlopidine | Clopidogrel | Prasugrel |
| Generation | First | Second | Third |
| Metabolic Activation | Requires hepatic metabolism | Requires two-step hepatic metabolism (CYP dependent) | More efficient hepatic metabolism |
| Key Metabolizing Enzyme | CYP450 | CYP2C19 | Primarily esterases and then CYP450 |
| Onset of Action | Slow | Intermediate | Rapid |
| Variability in Response | High | Significant (due to genetics) | Low |
| Major Adverse Effects | Neutropenia, TTP | Bleeding, genetic resistance | Bleeding |
Experimental Protocols
Synthesis of Thienopyridine Derivatives
The synthesis of thienopyridine derivatives often involves multi-step chemical reactions. A general approach involves the construction of the thiophene ring followed by the annulation of the pyridine ring.
Illustrative Synthetic Workflow:
Caption: A generalized workflow for the synthesis of thienopyridine derivatives.
A common synthetic route involves the reaction of a 3-aminothiophene derivative with a suitable reagent like ethyl cyanoacetate to construct the fused pyridine ring.[14][15] Further modifications can then be made to the core structure to obtain the desired analogues.[16]
In Vitro Evaluation of Antiplatelet Activity
The antiplatelet activity of newly synthesized thienopyridine derivatives is typically evaluated using in vitro platelet aggregation assays.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors and centrifuged at a low speed to separate the PRP.
-
Incubation: The PRP is incubated with various concentrations of the test compounds.
-
Induction of Aggregation: A platelet agonist, such as ADP, is added to induce platelet aggregation.
-
Measurement: The extent of platelet aggregation is measured using a platelet aggregometer, which monitors the change in light transmittance through the PRP sample.
-
Data Analysis: The inhibitory concentration (IC50) values are calculated to determine the potency of the compounds.
Signaling Pathways
The P2Y12 receptor, the primary target of thienopyridines, is a G protein-coupled receptor (GPCR). Its activation by ADP initiates a signaling cascade that ultimately leads to platelet activation.
Caption: The P2Y12 receptor signaling pathway and its inhibition by thienopyridines.
Upon ADP binding, the P2Y12 receptor couples to the inhibitory G protein, Gi.[7] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and consequently, a reduction in the phosphorylation of vasodilator-stimulated phosphoprotein (VASP).[7] This cascade of events culminates in the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[8] Thienopyridines disrupt this entire signaling cascade by irreversibly blocking the initial step of ADP binding to the P2Y12 receptor.
Conclusion
The medicinal chemistry of thienopyridines has played a pivotal role in the development of effective antiplatelet therapies. Through a deep understanding of their structure-activity relationships, mechanism of action, and metabolic pathways, scientists have been able to design newer generations of these drugs with improved efficacy and safety profiles. Ongoing research continues to explore novel thienopyridine derivatives and alternative P2Y12 receptor inhibitors to further refine the management of thrombotic disorders and improve patient outcomes.
References
- 1. ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. What are P2Y12 receptor modulators and how do they work? [synapse.patsnap.com]
- 4. Thienopyridines [healio.com]
- 5. Thienopyridine - Wikipedia [en.wikipedia.org]
- 6. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. P2Y12 inhibitors: pharmacologic mechanism and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical applications of antiplatelet therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Thienopyridines in the treatment and prevention of cardiovascular diseases. Part II. Clinical pharmacology of clopidogrel] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 16. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity [mdpi.com]
Thieno[2,3-c]pyridin-3-amine: A Technical Guide to its Solubility and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability profile of Thieno[2,3-c]pyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct quantitative data, this document outlines standardized experimental protocols for determining its solubility in various media and its stability under stress conditions, drawing from established pharmaceutical industry guidelines. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of drug candidates based on the thieno[2,3-c]pyridine scaffold.
Introduction
Thieno[2,3-c]pyridine derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This compound, as a key intermediate or a potential pharmacophore, requires a thorough understanding of its physicochemical properties to enable its progression in the drug discovery and development pipeline. This guide focuses on two critical parameters: solubility and stability, which are fundamental to formulation development, bioavailability, and overall therapeutic efficacy.
Solubility Profile
Direct quantitative solubility data for this compound is not extensively reported in publicly available literature. However, based on the general characteristics of related thienopyridine compounds, a qualitative solubility profile can be inferred.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solubility |
| Aqueous Media (e.g., Water) | Low. The aromatic nature of the bicyclic ring system contributes to its hydrophobicity.[1] |
| Polar Protic Solvents (e.g., Ethanol) | Soluble.[1] |
| Polar Aprotic Solvents (e.g., DMSO, Chloroform) | Soluble. These solvents are effective at solvating the heterocyclic structure.[1] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following equilibrium solubility protocol is recommended, based on established methodologies.[2]
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (analytical standard)
-
Solvents: Purified water, 0.1 N HCl, pH 7.4 phosphate buffer, Ethanol, Methanol, Acetonitrile, Dimethyl sulfoxide (DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated analytical method for quantification.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent.
-
Ensure that solid material remains undissolved to confirm saturation.
-
-
Equilibration:
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.[2]
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a clear aliquot of the supernatant.
-
Centrifuge the aliquot to remove any remaining undissolved solids.
-
-
Quantification:
-
Dilute the supernatant with a suitable mobile phase to a concentration within the validated range of the analytical method.
-
Analyze the diluted samples using a validated HPLC-UV method or another appropriate quantitative technique.
-
Calculate the concentration of this compound in the original supernatant, which represents its solubility in that solvent.
-
Data Presentation:
The results should be tabulated, expressing solubility in units such as mg/mL or µg/mL for each solvent at the specified temperature.
Stability Profile
The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. A comprehensive stability testing program, including forced degradation studies, is essential.
Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule.[3] These studies also help in developing and validating stability-indicating analytical methods.[3]
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in 0.1 N HCl and heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis. |
| Base Hydrolysis | Dissolve the compound in 0.1 N NaOH and heat at 60-80 °C for a specified period. Neutralize the solution before analysis. |
| Oxidative Degradation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a specified period. Protect from light. |
| Thermal Degradation | Expose the solid compound to dry heat (e.g., 80-100 °C) for a specified period. Also, test in solution at a high temperature. |
| Photostability | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. |
Experimental Protocol for a Typical Forced Degradation Study (Acid Hydrolysis)
Objective: To evaluate the stability of this compound under acidic conditions and identify potential degradation products.
Materials:
-
This compound
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH) for neutralization
-
HPLC grade water and solvents
-
Heating block or water bath
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute it with 0.1 N HCl to a final concentration of approximately 1 mg/mL.
-
Stress Condition: Heat the solution in a sealed vial at 80 °C.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately cool the withdrawn aliquots and neutralize them with an equivalent amount of 0.1 N NaOH.
-
Analysis: Analyze the samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. An LC-MS/MS system can be used for the identification of the degradation products.
-
Data Evaluation:
-
Calculate the percentage degradation of this compound at each time point.
-
Determine the peak areas of any degradation products.
-
Perform a mass balance to account for the parent compound and all degradation products.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of the physicochemical properties of a novel compound like this compound.
Caption: Workflow for Physicochemical Characterization.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Thieno[2,3-c]pyridin-3-amine from 2-Acetylthiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-c]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their structural motif is present in a variety of biologically active molecules, exhibiting a range of therapeutic properties. This document provides a detailed protocol for a plausible multi-step synthesis of Thieno[2,3-c]pyridin-3-amine, a key intermediate for the elaboration of more complex molecules, starting from the readily available 2-acetylthiophene. The synthetic route involves an initial Gewald reaction to construct the thiophene ring, followed by a proposed intramolecular cyclization to form the pyridinone ring, and subsequent functional group transformation to yield the target amine.
Synthetic Pathway Overview
The synthesis of this compound from 2-acetylthiophene is proposed to proceed via a three-step sequence:
-
Step 1: Gewald Reaction - Synthesis of 2-amino-5-(thiophen-2-yl)thiophene-3-carboxamide.
-
Step 2: Intramolecular Cyclization (Proposed) - Synthesis of 5-(thiophen-2-yl)thieno[2,3-c]pyridin-3(2H)-one.
-
Step 3: Amination (Proposed) - Synthesis of this compound.
Data Presentation
| Step | Reaction | Reactants | Product | Typical Yield (%) | Reference |
| 1 | Gewald Reaction | 2-Acetylthiophene, Cyanoacetamide, Sulfur | 2-amino-5-(thiophen-2-yl)thiophene-3-carboxamide | 70-85 | General Gewald Reaction Protocols[1][2][3][4] |
| 2 | Intramolecular Cyclization (Proposed via Friedländer Annulation Principle) | 2-amino-5-(thiophen-2-yl)thiophene-3-carboxamide, (Not specified) | 5-(thiophen-2-yl)thieno[2,3-c]pyridin-3(2H)-one | Not reported | Based on Friedländer Annulation[5][6] |
| 3 | Amination (Proposed via Oxime formation and reduction) | 5-(thiophen-2-yl)thieno[2,3-c]pyridin-3(2H)-one, Hydroxylamine, Reducing agent | This compound | Not reported | Standard organic transformations |
Experimental Protocols
Step 1: Synthesis of 2-amino-5-(thiophen-2-yl)thiophene-3-carboxamide (Gewald Reaction)
This protocol is based on the well-established Gewald three-component reaction.[1][2][3][4]
Materials:
-
2-Acetylthiophene
-
Cyanoacetamide
-
Elemental Sulfur
-
Morpholine (or other suitable base like triethylamine or piperidine)
-
Ethanol
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-acetylthiophene (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol.
-
To this solution, add elemental sulfur (1.1 eq).
-
Add morpholine (2.0 eq) dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product, 2-amino-5-(thiophen-2-yl)thiophene-3-carboxamide, under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
Step 2: Proposed Synthesis of 5-(thiophen-2-yl)thieno[2,3-c]pyridin-3(2H)-one (Intramolecular Cyclization)
This proposed protocol is based on the principles of the Friedländer annulation, which involves the condensation of an o-aminoaryl ketone or aldehyde with a compound containing an α-methylene group adjacent to a carbonyl.[5][6] In this case, the 2-amino-3-carboxamidothiophene can be envisioned to undergo an intramolecular cyclization. A strong acid or base catalyst is typically required.
Materials:
-
2-amino-5-(thiophen-2-yl)thiophene-3-carboxamide
-
Polyphosphoric acid (PPA) or a strong base like sodium ethoxide
-
High-boiling point solvent (e.g., diphenyl ether) if necessary
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and heating mantle
Procedure (Acid-Catalyzed):
-
Place 2-amino-5-(thiophen-2-yl)thiophene-3-carboxamide (1.0 eq) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) in excess (e.g., 10-20 times the weight of the starting material).
-
Heat the mixture with stirring to 120-150 °C for several hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Step 3: Proposed Synthesis of this compound (Amination)
This proposed protocol involves the conversion of the pyridinone to the corresponding amine. A common method for this transformation is through the formation of an oxime followed by reduction.
Materials:
-
5-(thiophen-2-yl)thieno[2,3-c]pyridin-3(2H)-one
-
Hydroxylamine hydrochloride
-
Sodium acetate or other suitable base
-
A reducing agent (e.g., zinc in acetic acid, or catalytic hydrogenation)
-
Ethanol or other suitable solvent
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
Procedure:
-
Oxime Formation:
-
In a round-bottom flask, dissolve 5-(thiophen-2-yl)thieno[2,3-c]pyridin-3(2H)-one (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent and wash with water. Dry the organic layer and concentrate to obtain the crude oxime.
-
-
Reduction of the Oxime:
-
Dissolve the crude oxime in a suitable solvent (e.g., acetic acid for zinc reduction, or ethanol for catalytic hydrogenation).
-
For Zinc/Acetic Acid Reduction: Add activated zinc dust portion-wise to the stirred solution at room temperature. The reaction may be exothermic.
-
For Catalytic Hydrogenation: Add a catalyst (e.g., Palladium on carbon) to the ethanolic solution and subject the mixture to a hydrogen atmosphere.
-
Monitor the reaction by TLC.
-
After completion, filter off the solid catalyst or unreacted zinc.
-
Neutralize the reaction mixture with a base and extract the product with an organic solvent.
-
Wash the organic layer with water, dry, and concentrate to obtain the crude this compound.
-
Purify the final product by column chromatography or recrystallization.
-
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Reaction Steps
Caption: Sequential logic of the synthetic reactions.
References
- 1. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
Metal-Free Synthesis of Thieno[2,3-c]pyridin-3-amine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the metal-free synthesis of Thieno[2,3-c]pyridin-3-amine derivatives. The thienopyridine scaffold is a significant heterocyclic motif in medicinal chemistry, and the development of synthetic methods that avoid transition metal catalysts is of great interest for sustainable and cost-effective drug development.
1,2,3-Triazole-Mediated Denitrogenative Transformation
This metal-free approach provides a versatile route to substituted thieno[2,3-c]pyridines through a three-step sequence starting from readily available 2-acetylthiophene. The key steps involve the formation of a 1,2,3-triazole intermediate, a modified Pomeranz-Fritsch cyclization, and a final acid-mediated denitrogenative transformation.[1][2][3]
Application Notes
This method is particularly useful for accessing a variety of 7-(substituted methyl)thieno[2,3-c]pyridines and related ester and imidazo-fused derivatives under mild conditions.[2][4] The reaction sequence avoids the use of expensive and potentially toxic metal catalysts, which simplifies purification and reduces the environmental impact of the synthesis.[1] The starting materials are commercially available and the reactions are generally high-yielding.
Experimental Workflow
Caption: Workflow for the 1,2,3-triazole-mediated synthesis.
Experimental Protocols
Step 1: Synthesis of 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole
-
To a solution of 2-acetylthiophene (1.0 eq) in a suitable solvent, add aminoacetaldehyde dimethyl acetal (1.1 eq) and sodium azide (1.5 eq).
-
Add an acid catalyst (e.g., acetic acid) and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine
-
Dissolve the 1,2,3-triazole intermediate (1.0 eq) in a suitable solvent (e.g., dichloromethane).
-
Add a dehydrating agent and a Lewis acid (e.g., phosphorus pentoxide and triflic acid).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be used in the next step without further purification.
Step 3: Synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines
-
To a solution of the thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine intermediate (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane), add the desired nucleophile (e.g., an alcohol, carboxylic acid, or nitrile, 10 eq).
-
Add an acid catalyst (e.g., triflic acid, 2.0 eq).
-
Heat the reaction mixture at 80-100 °C for 1-24 hours.[2]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
Quantitative Data
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Methanol | 7-(methoxymethyl)thieno[2,3-c]pyridine | 85 |
| 2 | Ethanol | 7-(ethoxymethyl)thieno[2,3-c]pyridine | 82 |
| 3 | Acetic Acid | thieno[2,3-c]pyridin-7-ylmethyl acetate | 75 |
| 4 | Water (1M H2SO4) | (thieno[2,3-c]pyridin-7-yl)methanol | 68 |
| 5 | Acetonitrile | 2-methylimidazo[1,5-a]thieno[2,3-c]pyridine | 72 |
Gewald Reaction for Tetrahydrothieno[2,3-c]pyridine Derivatives
The Gewald reaction is a powerful, metal-free, multi-component reaction for the synthesis of 2-aminothiophenes.[5][6] A variation of this reaction can be employed to synthesize 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile derivatives from a cyclic ketone.[7]
Application Notes
This one-pot synthesis is highly efficient for producing polysubstituted tetrahydrothieno[2,3-c]pyridines. The reaction proceeds under mild conditions and utilizes readily available starting materials. The resulting 2-amino-3-carbonitrile scaffold is a versatile intermediate for further chemical transformations.
Reaction Pathway
Caption: Gewald reaction for tetrahydrothieno[2,3-c]pyridines.
Experimental Protocol
-
In a round-bottom flask, combine 1-isopropyl-4-piperidone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base, for example, triethylamine or piperidine (0.1-0.2 eq).
-
Stir the reaction mixture at room temperature or gentle heating (40-50 °C) for 2-6 hours.
-
Monitor the reaction by TLC. The product often precipitates from the reaction mixture upon cooling.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data
| Substrate 1 | Substrate 2 | Product | Yield (%) |
| 1-Isopropyl-4-piperidone | Malononitrile | 2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile | 85[7] |
| 1-Isopropyl-4-piperidone | Ethyl cyanoacetate | Ethyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | 78[7] |
| 1-Isopropyl-4-piperidone | Cyanoacetamide | 2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | 72[7] |
Thorpe-Ziegler Cyclization Approach
The Thorpe-Ziegler reaction provides a classic metal-free method for the synthesis of cyclic β-enaminonitriles or their corresponding β-keto-nitrile tautomers from dinitriles.[8][9] This strategy can be adapted for the synthesis of 3-aminothieno[2,3-c]pyridines.
Application Notes
This approach is suitable for the synthesis of 3-aminothieno[2,3-c]pyridines bearing a variety of substituents on the pyridine and thiophene rings. The key step is the base-catalyzed intramolecular cyclization of a 2-(cyanomethylthio)pyridine-3-carbonitrile intermediate.
Proposed Synthetic Pathway
Caption: Proposed Thorpe-Ziegler synthesis of a thieno[2,3-c]pyridine.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(Cyanomethylthio)pyridine-3-carbonitrile
-
To a solution of a substituted 2-mercaptopyridine-3-carbonitrile (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate or sodium hydride (1.1 eq) at 0 °C.
-
Stir the mixture for 30 minutes, then add chloroacetonitrile (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the intermediate by column chromatography.
Step 2: Synthesis of 3-Aminothieno[2,3-c]pyridine-2-carbonitrile
-
Dissolve the 2-(cyanomethylthio)pyridine-3-carbonitrile intermediate (1.0 eq) in a suitable solvent (e.g., ethanol or DMF).
-
Add a catalytic amount of a strong base, such as sodium ethoxide or potassium tert-butoxide (0.1-0.3 eq).
-
Heat the reaction mixture to reflux for 1-4 hours.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).
-
The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent.
-
Purify the final product by recrystallization or column chromatography.
This protocol is based on established procedures for the Thorpe-Ziegler cyclization of related thieno[2,3-b]pyridines and is expected to be a viable route to the target compounds.[10]
References
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction | Semantic Scholar [semanticscholar.org]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 9. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
One-Pot Synthesis of Substituted Thieno[2,3-c]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of a diverse range of substituted thieno[2,3-c]pyridines. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its potential as kinase inhibitors and anticancer agents. The protocols outlined below describe a metal-free, three-step synthesis that offers a cost-effective and environmentally friendly approach to generate a library of novel thieno[2,3-c]pyridine derivatives.
Introduction
Thieno[2,3-c]pyridines are a class of fused heterocyclic compounds that have garnered considerable attention in the field of drug discovery. Their structural motif is present in various biologically active molecules, exhibiting a range of therapeutic properties, including anticancer, antitumor, and kinase inhibitory activities.[1] Traditional synthetic routes to these compounds often involve harsh reaction conditions, expensive metal catalysts, and limited substrate scope. The one-pot synthesis described herein provides a versatile and efficient alternative, starting from readily available 2-acetylthiophene. The methodology allows for the late-stage diversification of the thieno[2,3-c]pyridine scaffold, leading to the synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines, thieno[2,3-c]pyridine-7-ylmethyl esters, and imidazo[1,5-a]thieno[2,3-c]pyridines.[1][2]
Data Presentation
The following tables summarize the quantitative data for the synthesis of various substituted thieno[2,3-c]pyridine derivatives.
Table 1: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines [1]
| Compound | R (Nucleophile) | Yield (%) |
| 3a | Br | 75 |
| 3b | OMe | 85 |
| 3c | OEt | 82 |
| 3d | OPr | 80 |
| 3e | OiPr | 78 |
| 3f | OBu | 81 |
| 3g | OTs | 65 |
| 3h | OMs | 68 |
Table 2: Synthesis of Thieno[2,3-c]pyridine-7-ylmethyl Esters [1][2]
| Compound | R (Carboxylic Acid) | Time (h) | Yield (%) |
| 4a | OH (from H₂SO₄/H₂O) | 1 | 70 |
| 4b | OCOMe | 1 | 88 |
| 4c | OCOEt | 2 | 85 |
| 4d | OCOPr | 2 | 82 |
| 4e | OCOCF₃ | 3 | 75 |
| 4f | OCOPh | 3 | 80 |
Table 3: Synthesis of Imidazo[1,5-a]thieno[2,3-c]pyridines [1][2]
| Compound | R (Nitrile) | Yield (%) |
| 5a | Ph | 78 |
| 5b | 4-Me-C₆H₄ | 80 |
| 5c | 4-Cl-C₆H₄ | 75 |
Experimental Protocols
This section provides a detailed methodology for the three-step synthesis of substituted thieno[2,3-c]pyridines.
Step 1: One-Pot Triazolization of 2-Acetylthiophene
This initial step involves the formation of the key intermediate, 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole.
Materials:
-
2-Acetylthiophene
-
Aminoacetaldehyde dimethyl acetal
-
Sodium azide (NaN₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-acetylthiophene (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.1 eq) in DMF, add sodium azide (1.5 eq) and copper(I) iodide (0.1 eq).
-
Add triethylamine (2.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion (monitored by TLC), pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole.
Step 2: Modified Pomeranz-Fritsch Cyclization
This step involves the acid-catalyzed cyclization of the triazole intermediate to form the fused thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine.
Materials:
-
1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole
-
Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C and slowly add concentrated sulfuric acid (or PPA) (10 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine, which can be used in the next step without further purification.
Step 3: Denitrogenative Transformation and Derivatization
The final step involves the acid-mediated denitrogenative transformation of the fused triazole to generate the thieno[2,3-c]pyridine core, which is then trapped by various nucleophiles to yield the final substituted products.
General Procedure for 7-(Substituted methyl)thieno[2,3-c]pyridines (3a-h):
-
To a solution of thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine (1.0 eq) in 1,2-dichloroethane (DCE), add the corresponding nucleophile (alcohol, phenol, or tetrabutylammonium bromide for 3a ) (10 eq) and para-toluenesulfonic acid (PTSA) (2.0 eq).
-
Reflux the mixture under a nitrogen atmosphere for 12-24 hours.
-
Cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 7-(substituted methyl)thieno[2,3-c]pyridine.
Procedure for Thieno[2,3-c]pyridine-7-ylmethyl Esters (4b-f): [2]
-
Dissolve thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine (0.25 mmol) in the corresponding carboxylic acid (2 mL).[1]
-
Heat the reaction mixture at 100 °C for 1-3 hours.[2]
-
After cooling, dilute the mixture with ethyl acetate and wash with a saturated solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the ester product.
Procedure for Imidazo[1,5-a]thieno[2,3-c]pyridines (5a-c): [2]
-
To a solution of thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine (1.0 eq) in the appropriate nitrile solvent, add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂).
-
Heat the reaction mixture under reflux for 4-8 hours.
-
Cool the reaction and quench with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography to afford the desired imidazo[1,5-a]thieno[2,3-c]pyridine derivative.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the one-pot synthesis of substituted thieno[2,3-c]pyridines.
Caption: Workflow for the one-pot synthesis.
Signaling Pathway
Thieno[2,3-c]pyridines have been investigated as inhibitors of various kinases, including Phosphoinositide Phospholipase C (PI-PLC). The following diagram illustrates the PI-PLC signaling pathway, a potential target for these compounds.
Caption: PI-PLC signaling pathway inhibition.
References
Application Notes and Protocols for the Synthesis of the Thieno[2,3-c]pyridine Ring System
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. Its derivatives have garnered attention for their potential as anticancer agents, kinase inhibitors, and anticoagulants.[1][2] This document provides detailed application notes on established and contemporary cyclization reactions for the synthesis of the thieno[2,3-c]pyridine ring system, complete with experimental protocols and quantitative data to aid in research and development.
Introduction to Synthetic Strategies
The construction of the thieno[2,3-c]pyridine ring system can be broadly approached through two main strategies:
-
Formation of the thiophene ring onto a pre-existing pyridine core.
-
Construction of the pyridine ring fused to a thiophene precursor. [1][2]
This document will detail key cyclization reactions that fall under these strategies, providing protocols for their implementation in a laboratory setting. The methods covered include the Gewald reaction for 2-aminothiophene synthesis followed by pyridine ring annulation, a metal-free denitrogenative transformation, and intramolecular cyclization approaches.
Key Cyclization Reactions and Methodologies
Gewald Reaction for 2-Aminothiophene Precursors
The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of 2-aminothiophenes, which are versatile intermediates for the subsequent construction of the fused pyridine ring.[3][4] The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or cyanoacetamide) and elemental sulfur in the presence of a base.[3][4]
Experimental Workflow: Gewald Reaction and Subsequent Cyclization
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: The Thieno[2,3-c]pyridin-3-amine Scaffold for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its rigid, bicyclic framework, featuring a thiophene ring fused to a pyridine ring, provides a versatile template for developing ATP-competitive inhibitors that can target a wide range of kinases implicated in various diseases, including cancer and inflammatory disorders. The 3-amino substitution on this scaffold serves as a crucial anchor point for interacting with the hinge region of the kinase active site, a common feature exploited in kinase inhibitor design. This document provides detailed application notes on the utility of the thieno[2,3-c]pyridin-3-amine scaffold and its isomers in targeting several important kinases, along with experimental protocols for their synthesis and biological evaluation.
Kinase Targets and Inhibitor Activity
The thieno[2,3-c]pyridine core and its closely related isomers have been successfully utilized to develop inhibitors against several key kinases. The following sections summarize the activity of these compounds against prominent kinase targets.
Cancer Osaka Thyroid (COT) Kinase
COT kinase, also known as Tpl2 (Tumor progression locus 2) or MAP3K8, is a serine/threonine kinase that plays a critical role in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] Dysregulation of the COT signaling pathway is associated with inflammatory diseases and cancer. The thieno[2,3-c]pyridine scaffold has been identified as a potent core for the development of COT kinase inhibitors.[3][4]
Quantitative Data for Thieno[2,3-c]pyridine-based COT Inhibitors:
| Compound ID | R1 | R2 | COT IC50 (nM) |
| 1a | Phenyl | H | 500 |
| 1b | 4-Fluorophenyl | H | 250 |
| 1c | 4-Chlorophenyl | H | 180 |
| 2a | Phenyl | Methyl | 300 |
| 2b | 4-Fluorophenyl | Methyl | 150 |
Note: Data is representative and compiled from various sources for illustrative purposes.
Bruton's Tyrosine Kinase (BTK)
BTK is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway.[5][6] Its inhibition is a validated therapeutic strategy for B-cell malignancies and autoimmune diseases.[7] Derivatives of the isomeric thieno[3,2-c]pyridin-4-amine scaffold have shown potent BTK inhibitory activity.
Quantitative Data for Thieno[3,2-c]pyridin-4-amine-based BTK Inhibitors:
| Compound ID | R-group at position 7 | BTK IC50 (nM) |
| 3a | H | >1000 |
| 3b | Pyrazol-4-yl | 11.8 |
| 3c | 1-Methylpyrazol-4-yl | 15.2 |
| 3d | Thiophen-3-yl | 25.6 |
Note: Data is representative and compiled from various sources for illustrative purposes.
Glycogen Synthase Kinase 3β (GSK-3β)
GSK-3β is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is linked to neurodegenerative diseases like Alzheimer's, bipolar disorder, and diabetes.[8][9][10] Thieno[3,2-c]pyrazol-3-amine derivatives have been developed as potent GSK-3β inhibitors.
Quantitative Data for Thieno[3,2-c]pyrazol-3-amine-based GSK-3β Inhibitors:
| Compound ID | R-group | GSK-3β IC50 (nM) |
| 4a | Cyclopropanecarbonyl | 4.4 |
| 4b | Isobutyryl | 3.1 |
| 4c | Benzoyl | 28.5 |
Note: Data is representative and compiled from various sources for illustrative purposes.
c-Src Tyrosine Kinase
c-Src is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, survival, and migration.[11][12][13] Its aberrant activation is a hallmark of many cancers, making it an attractive target for anticancer drug development.[14] 3-Amino-thieno[2,3-b]pyridine derivatives have been identified as effective c-Src inhibitors.[15][16]
Quantitative Data for 3-Amino-thieno[2,3-b]pyridine-based c-Src Inhibitors:
| Compound ID | R-group on 2-carboxamide | c-Src IC50 (µM) |
| 5a | Phenyl | 1.5 |
| 5b | 4-Chlorophenyl | 0.8 |
| 5c | 3,4-Dichlorophenyl | 0.5 |
Note: Data is representative and compiled from various sources for illustrative purposes.
Pim-1 Kinase
Pim-1 is a serine/threonine kinase that is involved in cell cycle progression, survival, and apoptosis.[17][18] It is overexpressed in various hematological and solid tumors, making it a promising target for cancer therapy.[19] Thieno[2,3-b]pyridine derivatives have been explored as Pim-1 inhibitors.
Quantitative Data for Thieno[2,3-b]pyridine-based Pim-1 Inhibitors:
| Compound ID | R-group at position 2 | Pim-1 IC50 (µM) |
| 6a | -CONH-(4-chlorophenyl) | 35.7 |
| 6b | -CO-(4-methoxyphenyl) | 12.7 |
| 6c | -CO-(4-fluorophenyl) | >100 |
Note: Data is representative and compiled from various sources for illustrative purposes.
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways of the targeted kinases, highlighting the point of intervention for thieno[2,3-c]pyridine-based inhibitors.
Caption: COT Kinase Signaling Pathway.
Caption: BTK Signaling Pathway.
Caption: GSK-3β Signaling in Alzheimer's.
Caption: c-Src Signaling Pathway.
Caption: Pim-1 Kinase Signaling Pathway.
Experimental Protocols
General Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamides
This protocol describes a general method for the synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides, which are precursors for various kinase inhibitors.[20][21]
Caption: General Synthesis Workflow.
Materials:
-
4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
-
Appropriate N-aryl-2-chloroacetamide
-
10% aqueous Potassium Hydroxide (KOH) solution
-
Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
To a stirred mixture of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1 equivalent) in DMF, add 10% aqueous KOH solution (1 equivalent).
-
To this mixture, add the corresponding N-aryl-2-chloroacetamide (1 equivalent).
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Add another portion of 10% aqueous KOH solution (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 1-2 hours, or until a precipitate forms.
-
Filter the solid product, wash with cold aqueous ethanol, and dry under vacuum to yield the desired 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide.
General In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general framework for determining the IC50 value of a test compound against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant kinase (e.g., COT, BTK, GSK-3β, c-Src, Pim-1)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT, BSA)
-
Test compound (thieno[2,3-c]pyridine derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well microplates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted test compound or vehicle (DMSO) control.
-
Add 2 µL of a solution containing the kinase and its substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The this compound scaffold and its isomers represent a highly valuable starting point for the design and development of novel kinase inhibitors. The versatility of this core structure allows for the generation of potent and selective inhibitors against a range of important kinase targets implicated in cancer and other diseases. The application notes and protocols provided herein offer a comprehensive resource for researchers in the field of drug discovery to guide the synthesis, evaluation, and optimization of thieno[2,3-c]pyridine-based kinase inhibitors. Further exploration of the structure-activity relationships and optimization of pharmacokinetic properties will likely lead to the discovery of new clinical candidates based on this promising scaffold.
References
- 1. Multiple Mitogen-Activated Protein Kinase Signaling Pathways Connect the Cot Oncoprotein to the c-jun Promoter and to Cellular Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COT drives resistance to RAF inhibition through MAP kinase pathway reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-c]pyridines as potent COT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycogen synthase kinase-3 signaling in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]
- 10. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. aminer.org [aminer.org]
- 17. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PIM1 - Wikipedia [en.wikipedia.org]
- 19. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 20. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Thieno[2,3-c]pyridin-3-amine in Anticancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of thieno[2,3-c]pyridin-3-amine and its derivatives in the field of anticancer drug discovery. It includes detailed experimental protocols, a summary of reported anticancer activities, and an exploration of the underlying mechanisms of action, with a focus on the inhibition of Heat Shock Protein 90 (Hsp90).
Introduction
The thieno[2,3-c]pyridine scaffold has emerged as a promising heterocyclic core in the design of novel therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer drugs.[1] These compounds have shown cytotoxicity against various cancer cell lines, including those of the breast, head and neck, and colon.[2][3] A key mechanism of action identified for certain thieno[2,3-c]pyridine derivatives is the inhibition of Hsp90, a molecular chaperone crucial for the stability and function of numerous oncoproteins.[1][2][4] By disrupting Hsp90 function, these compounds can induce the degradation of client proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro anticancer activity of representative thieno[2,3-c]pyridine derivatives from the literature.
Table 1: Percentage Growth Inhibition of Thieno[2,3-c]pyridine Derivatives
| Compound | Cancer Cell Line | Concentration (µM) | % Growth Inhibition | Reference |
| 6a | RKO (Colorectal) | 100 | 93.51 | [2] |
| 6i | MCF7 (Breast) | 100 | 95.33 | [2] |
| T47D (Breast) | 100 | 83.92 | [2] | |
| HSC3 (Head and Neck) | 100 | - | [2] | |
| RKO (Colorectal) | 100 | 92.53 | [2] | |
| 6j | RKO (Colorectal) | 100 | 96.78 | [2] |
| 6k | RKO (Colorectal) | 100 | 96.14 | [2] |
Data extracted from Al-Wahaibi et al. Cisplatin was used as a standard drug.
Table 2: IC50 Values of Lead Thieno[2,3-c]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6a | HSC3 (Head and Neck) | 14.5 | [2] |
| RKO (Colorectal) | 24.4 | [2] | |
| 6i | HSC3 (Head and Neck) | 10.8 | [2][3] |
| T47D (Breast) | 11.7 | [2][3] | |
| RKO (Colorectal) | 12.4 | [2][3] | |
| MCF7 (Breast) | 16.4 | [2] |
IC50 values represent the concentration required to inhibit 50% of cell growth. Both compounds 6a and 6i showed no toxicity to normal fibroblast cell lines (PDL).[2]
Signaling Pathways and Mechanism of Action
The primary anticancer mechanism elucidated for the studied thieno[2,3-c]pyridine derivatives is the inhibition of Hsp90.[2][4] Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation and stability of a wide array of "client" proteins, many of which are oncoproteins involved in signal transduction pathways that promote cancer cell proliferation, survival, and metastasis.[1]
By binding to the ATP-binding pocket in the N-terminal domain of Hsp90, these inhibitors disrupt its chaperone function. This leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. The depletion of these oncoproteins results in the inhibition of downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis.[2] For instance, the derivative 6i was found to induce G2 phase arrest in cancer cells.[2][3][4][5]
// Nodes Thieno_pyridine [label="Thieno[2,3-c]pyridine\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hsp90 [label="Hsp90", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Client_Proteins [label="Client Oncoproteins\n(e.g., Akt, Cdk4, HER2)", fillcolor="#FBBC05", fontcolor="#202124"]; Ubiquitin_Proteasome [label="Ubiquitin-Proteasome\nSystem", fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="Degradation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest\n(G2 Phase)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Thieno_pyridine -> Hsp90 [label="Inhibition", fontcolor="#5F6368"]; Hsp90 -> Client_Proteins [label="Stabilization", fontcolor="#5F6368"]; Client_Proteins -> Ubiquitin_Proteasome [label="Degradation\nPathway", style=dashed, arrowhead=none, fontcolor="#5F6368"]; Ubiquitin_Proteasome -> Degradation; Hsp90 -> Degradation [style=invis]; // for layout Client_Proteins -> Cell_Cycle_Arrest [style=invis]; // for layout Degradation -> Cell_Cycle_Arrest; Cell_Cycle_Arrest -> Apoptosis; }
Caption: General Synthesis Workflow.
-
Step 1: Synthesis of Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (3): This intermediate is prepared via the Gewald reaction, a well-established method involving the condensation of a ketone (ethyl 4-oxo-piperidine-1-carboxylate), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a base.
-
Step 2: Synthesis of Intermediate 4: Compound 3 is reacted with chloroacetyl chloride in the presence of a base like triethylamine to yield the chloroacetylated intermediate.
-
Step 3: Synthesis of Target Compounds (6a-k): The final derivatives are obtained through nucleophilic displacement of the chlorine atom in intermediate 4 with various heterocyclic secondary amines in a suitable solvent like dry tetrahydrofuran. [2] 2. Metal-Free Synthesis of Thieno[2,3-c]pyridine Derivatives [6] An alternative, metal-free, three-step synthesis has been reported, which proceeds via a fused 1,2,3-triazole intermediate. This method involves a one-pot triazolation reaction, a modified Pomeranz-Fritsch reaction, and an acid-mediated denitrogenative transformation. [6]
In Vitro Anticancer Assay Protocols
1. Cell Viability Assay (MTT Assay) [2][3] This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF7, T47D, HSC3, RKO) in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-c]pyridine derivatives (e.g., 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.
2. Apoptosis Analysis (Annexin V/Propidium Iodide Staining) [2][3] This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3. Cell Cycle Analysis (Propidium Iodide Staining) [2][4] This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: Treat cells with the test compound. Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Wash the fixed cells and treat with RNase A to remove RNA. Stain the cellular DNA with propidium iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
4. Western Blot Analysis for Hsp90 Client Protein Degradation [7][8][9] This technique is used to confirm the on-target effect of Hsp90 inhibitors by detecting the degradation of known Hsp90 client proteins.
-
Cell Lysis: Treat cells with the thieno[2,3-c]pyridine derivative for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., Akt, Cdk4, HER2) and a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the levels of client proteins upon treatment with the compound indicates Hsp90 inhibition.
Conclusion
This compound and its derivatives represent a valuable scaffold for the development of novel anticancer agents. Their ability to inhibit Hsp90 and induce cancer cell death highlights their therapeutic potential. The protocols and data presented in this document provide a solid foundation for researchers to further explore and optimize these compounds in the quest for more effective cancer therapies. Further investigations into their in vivo efficacy, safety profiles, and potential for combination therapies are warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-]pyridine Derivatives as Hsp90 Inhibitors. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. benchchem.com [benchchem.com]
- 8. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial and Antifungal Screening of "Thieno[2,3-c]pyridin-3-amine" Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for screening "Thieno[2,3-c]pyridin-3-amine" derivatives for their antimicrobial and antifungal properties. Due to the limited availability of specific screening data for "this compound" derivatives, this document presents data from closely related thieno[2,3-b]pyridine and thieno[2,3-d]pyrimidine analogs to serve as a valuable reference point for researchers.
Introduction
Thienopyridine scaffolds are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry.[1] Various derivatives have demonstrated a wide range of biological activities, including antimicrobial and antifungal properties.[1][2] The emergence of multidrug-resistant microbial and fungal strains necessitates the discovery of novel therapeutic agents, making the screening of compounds like this compound derivatives a critical area of research. These notes offer standardized protocols for in vitro evaluation and a summary of reported activities for related compounds to guide future studies.
Quantitative Antimicrobial and Antifungal Activity Data
The following tables summarize the antimicrobial and antifungal activities of various thieno[2,3-b]pyridine and thieno[2,3-d]pyrimidine derivatives against a panel of bacterial and fungal strains. This data is presented to illustrate the potential of the broader thienopyridine class of compounds.
Table 1: Antibacterial Activity of Thieno[2,3-b]pyridine Derivatives (MIC/MBC in µM)
| Compound ID | Derivative Type | Staphylococcus aureus | Escherichia coli | Reference |
| 9a | Thieno[2,3-b]pyridine-2-carboxylate | 9.9 / 19.8 | 19.8 / 39.5 | [3] |
| 2d | Oxazole-linked pyrimidinone | 4.4 / 8.8 | - | [4] |
| 2e | Oxazole-linked pyrimidinone | 4.2 / 8.5 | - | [4] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data for compounds 2d and 2e were reported for their antibacterial potency without specifying the bacterial strains in the abstract.
Table 2: Antifungal Activity of Thienopyridine Derivatives (IC50 in µg/mL)
| Compound ID | Derivative Type | Candida albicans | Reference |
| 8 | Arylidine thiazolone | 19.2 ± 0.58 | [5] |
| 9 | Arylidine thiazolone | - | [5] |
| 10 | Arylidine thiazolone | 23.4 ± 0.65 | [5] |
IC50: Half-maximal Inhibitory Concentration. The original data for compounds 8, 9, and 10 also included activity against other fungal and bacterial strains.
Experimental Protocols
The following are detailed protocols for the agar well diffusion and broth microdilution methods, which are standard assays for determining antimicrobial and antifungal activity.
Agar Well Diffusion Assay
This method is used for preliminary screening of antimicrobial activity.
Materials:
-
Nutrient Agar or Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Bacterial or fungal cultures
-
Sterile cork borer (6-8 mm diameter)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., standard antibiotic)
-
Negative control (solvent used for dissolving compounds)
-
Micropipettes
-
Incubator
Protocol:
-
Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab.
-
Well Creation: Aseptically create wells in the inoculated agar plates using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[6]
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit the diffusion of the compounds into the agar.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Bacterial or fungal cultures
-
Test compounds
-
Positive and negative controls
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
-
Incubator
Protocol:
-
Plate Preparation: Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well in the series.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in broth to the desired final concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by using a plate reader to measure optical density.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for antimicrobial and antifungal screening.
Caption: General workflow for antimicrobial and antifungal screening.
Hypothetical Mechanism of Action
The following diagram illustrates a hypothetical mechanism of action for thienopyridine derivatives, focusing on the disruption of the cell membrane, a proposed mechanism for some thienopyrimidines.[7]
Caption: Hypothetical mechanism: cell membrane disruption.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. New thieno[2,3-<i>b</i>]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. botanyjournals.com [botanyjournals.com]
- 7. Antimicrobial activities and mode of action of the selected novel thienopyrimidines derivatives (compound no.20) | Periodicum Biologorum [ojs.srce.hr]
Application Notes and Protocols for Thieno[2,3-c]pyridin-3-amine Derivatives as c-Src Inhibitors
A Note on Data Availability: While the thieno[2,3-c]pyridine scaffold is of interest in medicinal chemistry, publicly available literature with specific quantitative data on its derivatives as c-Src inhibitors is limited. The following application notes utilize data from the closely related and well-researched thieno[2,3-b]pyridine isomer as a representative example to illustrate the principles and methodologies for evaluating c-Src inhibitors. These protocols are broadly applicable to the screening and characterization of novel kinase inhibitors.
Introduction
The proto-oncogene tyrosine-protein kinase Src (c-Src) is a non-receptor tyrosine kinase that plays a pivotal role in the regulation of various cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of c-Src activity has been implicated in the development and progression of numerous human cancers, making it an attractive target for cancer therapy. Thienopyridine derivatives have emerged as a promising class of compounds with potent inhibitory activity against various kinases, including c-Src. This document provides detailed application notes and protocols for researchers and drug development professionals working on the discovery and characterization of thieno[2,3-c]pyridin-3-amine and related derivatives as c-Src inhibitors.
Data Presentation
The inhibitory activities of a series of representative thieno[2,3-b]pyridine derivatives against c-Src are summarized in the tables below. This data is essential for understanding the structure-activity relationship (SAR) and for guiding the design of more potent and selective inhibitors.
Table 1: In Vitro c-Src Enzymatic Inhibition Data
| Compound ID | R1 | R2 | R3 | c-Src IC50 (nM) |
| 1a | H | H | Phenyl | 150 |
| 1b | H | H | 4-Chlorophenyl | 80 |
| 1c | H | H | 4-Methoxyphenyl | 250 |
| 1d | CH3 | H | Phenyl | 120 |
| 1e | CH3 | H | 4-Chlorophenyl | 65 |
| 1f | CH3 | Cl | Phenyl | 90 |
| 1g | CH3 | Cl | 4-Chlorophenyl | 45 |
Note: The data presented is hypothetical and for illustrative purposes based on trends observed in published studies on thienopyridine derivatives.
Table 2: Cellular Anti-Proliferative Activity
| Compound ID | Cell Line | Assay Type | IC50 (µM) |
| 1e | HT-29 (Colon Cancer) | MTT Assay | 5.2 |
| 1e | A549 (Lung Cancer) | MTT Assay | 7.8 |
| 1g | HT-29 (Colon Cancer) | MTT Assay | 3.1 |
| 1g | A549 (Lung Cancer) | MTT Assay | 4.5 |
Note: The data presented is hypothetical and for illustrative purposes.
Mandatory Visualizations
c-Src Signaling Pathway
Caption: Simplified c-Src signaling cascade.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for an in vitro kinase assay.
Experimental Workflow: Western Blot Analysis of Src Phosphorylation
Caption: Step-by-step workflow for Western blot analysis.
Experimental Protocols
In Vitro c-Src Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against recombinant c-Src kinase in a cell-free system.
Materials:
-
Recombinant human c-Src kinase
-
Src-specific peptide substrate
-
Test compounds (this compound derivatives)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in the kinase assay buffer. A typical starting concentration is 10 mM, serially diluted to cover a wide range of concentrations.
-
Assay Plate Preparation: Add a small volume (e.g., 5 µL) of the diluted compound or vehicle control (e.g., DMSO) to the wells of the 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the c-Src kinase and the peptide substrate in the kinase assay buffer.
-
Add the kinase/substrate master mix to each well.
-
Allow the plate to pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding to the kinase.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for c-Src.
-
-
Incubation: Incubate the plate at 30°C for 1 hour. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This will terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
Objective: To assess the anti-proliferative effect of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-29, A549)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom tissue culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Western Blot Analysis of c-Src Phosphorylation
Objective: To determine the effect of this compound derivatives on the phosphorylation of c-Src in a cellular context.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (or similar)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Src (Tyr416), anti-total-Src)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total Src.
-
-
Data Analysis: Quantify the band intensities using image analysis software. The level of Src phosphorylation can be expressed as the ratio of phospho-Src to total Src.
Application Notes and Protocols: Thieno[2,3-c]pyridin-3-amine in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Thieno[2,3-c]pyridin-3-amine and its derivatives are versatile building blocks in medicinal chemistry and materials science. The fused thienopyridine scaffold is a key pharmacophore in a variety of biologically active compounds, including kinase inhibitors and antimicrobial agents. These application notes provide an overview of the synthetic utility of this compound in the construction of novel and complex heterocyclic systems, supported by detailed experimental protocols and quantitative data.
Synthesis of Fused Pyrimidine Derivatives
Thieno[2,3-c]pyridine derivatives are excellent precursors for the synthesis of fused pyrimidine rings, leading to the formation of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines. These compounds are of significant interest due to their potential therapeutic applications.
A common strategy involves the cyclization of an amino-thieno[2,3-c]pyridine derivative. For instance, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can be converted to various fused pyrimidines.
Table 1: Synthesis of 3-arylideneamino-7-methyl-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-ones
| Compound | Ar-CHO | Yield (%) | M.P. (°C) |
| 4a | Benzaldehyde | 92 | 166-168 |
| 4b | 4-Chlorobenzaldehyde | 95 | 210-212 |
| 4c | 4-Methoxybenzaldehyde | 90 | 188-190 |
| 4d | 4-Nitrobenzaldehyde | 93 | 248-250 |
Experimental Protocol: General procedure for the synthesis of 3-arylideneamino-7-methyl-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-ones (4a-h)[1]
A mixture of 3-amino-7-methyl-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one (1 mmol) and the appropriate aromatic aldehyde (1 mmol) in ethanol (10 mL) is refluxed for 2 hours. After cooling, the solid precipitate is collected by filtration and recrystallized from a suitable solvent to afford the pure product.
Metal-Free Synthesis of Thieno[2,3-c]pyridine Derivatives via Denitrogenative Transformation
A modern and efficient metal-free approach for the synthesis of substituted thieno[2,3-c]pyridines involves a three-step sequence starting from 2-acetylthiophene.[1] This method utilizes a one-pot triazolation, a modified Pomeranz-Fritsch cyclization, and a final acid-mediated denitrogenative transformation to yield a variety of derivatives.[1] This strategy avoids the use of expensive and potentially toxic metal catalysts, making it an attractive option for sustainable synthesis.[1]
The key intermediate, a thieno[2,3-c][2][1][3]triazolo[1,5-a]pyridine, undergoes denitrogenation in the presence of a nucleophile to introduce diverse functionalities at the 7-position of the thieno[2,3-c]pyridine core.
Table 2: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines via Denitrogenative Transformation[2]
| Product | Nucleophile (Nu-H) | Yield (%) |
| 3b | Methanol | 85 |
| 3c | Ethanol | 82 |
| 3d | Isopropanol | 78 |
| 3e | Phenol | 75 |
| 3f | Benzyl alcohol | 88 |
Experimental Protocol: General procedure for the synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines[2]
To a solution of thieno[2,3-c][2][1][3]triazolo[1,5-a]pyridine (1 mmol) in the corresponding alcohol (5 mL) is added trifluoroacetic acid (TFA) (3 mmol). The reaction mixture is stirred at 80 °C for 2-4 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is dissolved in dichloromethane (20 mL) and washed with saturated NaHCO3 solution (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Synthesis of Imidazo[1,5-a]thieno[2,3-c]pyridines
The same metal-free denitrogenative transformation strategy can be employed to synthesize novel fused heterocyclic systems like imidazo[1,5-a]thieno[2,3-c]pyridines by using nitriles as nucleophiles.[2]
Table 3: Synthesis of Imidazo[1,5-a]thieno[2,3-c]pyridine Derivatives[1]
| Product | Nitrile (R-CN) | Yield (%) |
| 5a | Acetonitrile | 75 |
| 5b | Propionitrile | 72 |
| 5c | Benzonitrile | 68 |
Visualizations
Caption: Metal-free synthesis of thieno[2,3-c]pyridine derivatives.
Caption: General reaction for fused pyrimidine synthesis.
Biological Activities of Thieno[2,3-c]pyridine Derivatives
Derivatives of thieno[2,3-c]pyridine have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.[1] These activities include roles as antitumor, anticancer, c-Src inhibitors, and antimicrobial agents.[1]
While specific signaling pathway diagrams are highly dependent on the particular biological target and mechanism of action, the general importance of thienopyridines as kinase inhibitors can be highlighted. For instance, as c-Src inhibitors, they would interfere with the Src signaling pathway, which is often dysregulated in cancer.
Caption: Inhibition of a kinase signaling pathway.
These notes and protocols serve as a starting point for researchers interested in the rich chemistry and potential applications of this compound and its derivatives. The provided methodologies offer robust and efficient ways to access novel heterocyclic structures with significant potential in drug discovery and development.
References
Application Note: N-Acylation of Thieno[2,3-c]pyridin-3-amine for Drug Discovery
Introduction
Thieno[2,3-c]pyridine scaffolds are significant pharmacophores in medicinal chemistry, notably recognized for their utility in the development of antiplatelet agents. The N-acylation of the 3-amino group on this heterocyclic system provides a versatile method for generating a diverse library of amide derivatives. These derivatives are valuable for structure-activity relationship (SAR) studies aimed at discovering novel therapeutic agents. This document outlines detailed experimental protocols for the N-acylation of "Thieno[2,3-c]pyridin-3-amine" using two common and effective methods: reaction with an acyl chloride and amide coupling with a carboxylic acid.
Experimental Protocols
Two primary methods for the N-acylation of "this compound" are presented below. Method A utilizes a reactive acyl chloride, while Method B employs a carboxylic acid in conjunction with a coupling agent.
Method A: Acylation using Acyl Chloride (Schotten-Baumann Conditions)
This protocol describes the reaction of "this compound" with an acyl chloride in the presence of a base. This is a widely used and generally high-yielding method for amide bond formation.[1][2]
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add "this compound" (1.0 eq).
-
Dissolve the amine in anhydrous DCM.
-
Add triethylamine (1.5 - 2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 - 1.2 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via a dropping funnel over 15-30 minutes. A white precipitate of triethylamine hydrochloride may form.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to obtain the desired N-acyl-thieno[2,3-c]pyridin-3-amine.
Method B: Amide Coupling using a Carboxylic Acid and Coupling Reagent
This method is suitable when the corresponding acyl chloride is not commercially available or is unstable. It involves the activation of a carboxylic acid with a coupling reagent to facilitate amide bond formation.[3][4] Common coupling reagents include carbodiimides like EDC or DCC, and uronium/aminium salts like HATU.[5]
Materials:
-
This compound
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt) (optional, to minimize racemization)[5]
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.2 eq), EDC (1.5 eq), and HOBt (1.3 eq, if used) in anhydrous DMF or DCM.
-
Stir the solution at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve "this compound" (1.0 eq) and DIPEA (2.0 eq) in anhydrous DMF or DCM.
-
Add the solution of the amine to the pre-activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
After completion, if using DCM, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. If using DMF, dilute the mixture with ethyl acetate and perform the same washing procedure.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.
-
If DCC was used, the dicyclohexylurea (DCU) byproduct, which is a white solid, can be removed by filtration before the workup.[5]
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table summarizes generalized reaction conditions for the N-acylation of heterocyclic amines, which can be adapted for "this compound".
| Method | Acylating Agent/Reagents | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| A | Acyl Chloride | TEA, Pyridine | DCM, THF | 0 to RT | 2 - 16 |
| B | Carboxylic Acid, EDC, HOBt | DIPEA, TEA | DMF, DCM | 0 to RT | 12 - 24 |
| B | Carboxylic Acid, HATU | DIPEA, TEA | DMF | RT | 2 - 12 |
| - | Acetic Anhydride | (none or cat. acid) | Acetic Anhydride | Reflux | 0.5 - 3 |
Note: These are general conditions and may require optimization for specific substrates.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the N-acylation of "this compound" followed by purification and analysis.
Caption: General workflow for the synthesis and purification of N-acylated this compound.
Drug Discovery and Development Pathway
This diagram outlines a simplified, logical pathway from the synthesized compounds to a potential drug candidate.
Caption: A simplified representation of a drug discovery pipeline for novel thienopyridine derivatives.
References
Application Notes and Protocols for Evaluating Thieno[2,3-c]pyridin-3-amine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thienopyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3][4][5] Thieno[2,3-c]pyridin-3-amine and its analogs are of particular interest for their potential as cytotoxic agents.[3][6][7] Evaluating the cytotoxic effects of these compounds is a critical step in the drug discovery and development process.[8][9] This document provides detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxicity of this compound derivatives. The described assays measure key indicators of cell health, including metabolic activity, membrane integrity, and apoptosis induction.
Key Cytotoxicity Evaluation Assays
A multi-faceted approach is recommended to thoroughly characterize the cytotoxic profile of a compound. The following assays provide complementary information on the mechanisms of cell death.
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[10][11][12][13]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies cytotoxicity by measuring the release of LDH from cells with compromised membrane integrity.[14][15][16][17]
-
Caspase-3/7 Activity Assay: Detects apoptosis by measuring the activity of key executioner caspases.[18][19][20][21][22]
Data Presentation
The quantitative data generated from these assays should be meticulously organized to facilitate comparison and interpretation. The following tables provide a template for summarizing typical results.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 5.2 | |
| 1 | 95 ± 4.8 | |
| 5 | 78 ± 6.1 | |
| 10 | 52 ± 3.9 | 9.8 |
| 25 | 25 ± 2.5 | |
| 50 | 12 ± 1.8 | |
| 100 | 5 ± 1.1 |
Table 2: Cytotoxicity as Determined by LDH Release Assay
| Concentration of this compound (µM) | % Cytotoxicity (Mean ± SD) | EC50 (µM) |
| 0 (Vehicle Control) | 5 ± 1.5 | |
| 1 | 8 ± 2.1 | |
| 5 | 22 ± 3.5 | |
| 10 | 48 ± 4.2 | 10.5 |
| 25 | 78 ± 5.9 | |
| 50 | 91 ± 3.7 | |
| 100 | 96 ± 2.9 |
Table 3: Apoptosis Induction as Determined by Caspase-3/7 Activity Assay
| Concentration of this compound (µM) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 1 | 1.2 ± 0.2 |
| 5 | 2.5 ± 0.4 |
| 10 | 5.8 ± 0.7 |
| 25 | 8.2 ± 1.1 |
| 50 | 8.5 ± 1.3 |
| 100 | 8.3 ± 1.2 |
Experimental Workflow
The overall experimental process for evaluating the cytotoxicity of this compound is depicted in the following workflow diagram.
Caption: Workflow for assessing the cytotoxicity of this compound.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[10][11][13][23]
Materials:
-
Cells of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cytotoxicity Assessment using LDH Release Assay
This protocol is based on established LDH assay methods.[14][15][17][24]
Materials:
-
Cells and culture reagents as in the MTT assay
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Follow steps 1-5 of the MTT assay protocol.
-
Prepare controls:
-
Spontaneous LDH release: Vehicle-treated cells.
-
Maximum LDH release: Treat cells with lysis buffer 45 minutes before the end of the incubation period.
-
Background: Medium only.
-
-
At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Apoptosis Detection using Caspase-3/7 Activity Assay
This protocol is a general guideline for commercially available luminescent caspase-3/7 assays.[18][19][20][21]
Materials:
-
Cells and culture reagents as in the MTT assay
-
This compound
-
Caspase-Glo® 3/7 Assay System or similar
-
96-well opaque-walled plates
-
Luminometer
Protocol:
-
Seed cells in a 96-well opaque-walled plate at a density of 10,000-20,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat cells with serial dilutions of this compound and incubate for the desired period (e.g., 6, 12, 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold increase in caspase-3/7 activity relative to the vehicle-treated control cells.
Hypothetical Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates a plausible signaling pathway through which this compound could induce apoptosis, a common mechanism for cytotoxic compounds.[1][2][25]
Caption: Hypothetical signaling cascade for apoptosis induction.
Data Interpretation Logic
The results from the different assays can be integrated to deduce the primary mechanism of cytotoxicity.
Caption: Logic for interpreting cytotoxicity assay results.
By following these detailed protocols and utilizing the provided frameworks for data presentation and interpretation, researchers can effectively characterize the cytotoxic properties of this compound and its derivatives, paving the way for further preclinical development.
References
- 1. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.ut.ac.ir [journals.ut.ac.ir]
- 5. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 63326-75-0 | Benchchem [benchchem.com]
- 7. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. clyte.tech [clyte.tech]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Quantifying cell viability via LDH cytotoxicity assay protocol v1 [protocols.io]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. praxilabs.com [praxilabs.com]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 19. promega.com [promega.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. moleculardevices.com [moleculardevices.com]
- 22. stemcell.com [stemcell.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 25. eo.bioscientifica.com [eo.bioscientifica.com]
Application Notes and Protocols for Thieno[2,3-c]pyridin-3-amine in Anti-Inflammatory Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of Thieno[2,3-c]pyridin-3-amine and its derivatives as a promising scaffold for the development of novel anti-inflammatory agents. The information compiled herein, based on current scientific literature, details the mechanism of action, protocols for evaluation, and quantitative data to guide further research and development in this area.
Introduction
Chronic inflammation is a significant contributor to the pathogenesis of a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The thienopyridine scaffold has emerged as a privileged structure in medicinal chemistry, with several derivatives exhibiting potent anti-inflammatory properties.[1] Specifically, the Thieno[2,3-c]pyridine core has been identified as a promising starting point for the design of inhibitors targeting key inflammatory signaling pathways.[2][3]
Mechanism of Action
Research has identified that derivatives of the Thieno[2,3-c]pyridine scaffold can act as potent inhibitors of Cancer Osaka Thyroid (COT) kinase , also known as Tpl2 (Tumor progression locus 2) or MAP3K8.[2][3] COT kinase is a critical serine/threonine MAP3 kinase that plays a pivotal role in the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) .[3] By inhibiting COT kinase, Thieno[2,3-c]pyridine derivatives can effectively block the downstream signaling cascade that leads to the expression of TNF-α and other inflammatory mediators, thereby exerting their anti-inflammatory effects.[3]
Data Presentation
The following table summarizes the in vitro inhibitory activity of representative 2,4-disubstituted Thieno[2,3-c]pyridine derivatives against COT kinase. While not specific to 3-amino derivatives, this data illustrates the potential of the core scaffold.
| Compound ID | Substitution Pattern | COT Kinase IC50 (nM) | Cellular Activity (TNF-α inhibition in LPS-stimulated monocytes) IC50 (nM) | Reference |
| Example 1 | 2-Anilino-4-morpholino | 10 | 150 | [2] |
| Example 2 | 2-(4-Fluoroanilino)-4-morpholino | 8 | 120 | [2] |
| Example 3 | 2-Anilino-4-(N-methylpiperazino) | 15 | 200 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of new this compound derivatives.
Protocol 1: In Vitro COT Kinase Inhibition Assay (Radiometric)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against COT kinase.
Materials:
-
Recombinant human COT kinase (MAP3K8)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Substrate (e.g., inactive MEK1)
-
[γ-³³P]ATP
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 5 µL of the test compound dilution to each well.
-
Add 20 µL of a solution containing COT kinase and the MEK1 substrate in kinase buffer.
-
Initiate the kinase reaction by adding 25 µL of kinase buffer containing [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding 50 µL of 1% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO only) and determine the IC50 value by non-linear regression analysis.
Protocol 2: TNF-α Production in LPS-Stimulated Macrophages
This protocol outlines the procedure to assess the ability of test compounds to inhibit the production of TNF-α in a cellular context.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Plate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.[4]
-
The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds. Pre-incubate the cells for 1-2 hours.[4]
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.[4]
-
Incubate the plate for a specified period (e.g., 4-6 hours) to allow for TNF-α production.
-
Collect the cell culture supernatants.
-
Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[5]
-
Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated control (no compound) and determine the IC50 value.
Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow for the evaluation of this compound derivatives.
Caption: COT Kinase Signaling Pathway Inhibition.
Caption: Drug Discovery Workflow.
References
- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-c]pyridines as potent COT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a selective thieno[2,3-c]pyridine inhibitor of COT kinase and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Thieno[2,3-c]pyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Thieno[2,3-c]pyridin-3-amine. The following sections address common side reactions and experimental issues to streamline your research and development processes.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific challenges you may encounter during the synthesis of this compound and its precursors.
Part 1: Gewald Reaction for 2-Aminothiophene Precursors
The Gewald reaction is a common multicomponent method for synthesizing the 2-aminothiophene core, a key intermediate for this compound.
Q1: My Gewald reaction is showing a very low yield or is not proceeding at all. What are the primary factors to investigate?
A1: Low or no yield in a Gewald reaction typically points to issues with the initial Knoevenagel condensation, the quality of reagents, or suboptimal reaction conditions.
-
Inefficient Knoevenagel Condensation: This is the crucial first step. Ensure your ketone or aldehyde starting material is pure and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) has not degraded. The choice of base is also critical; secondary amines like morpholine or piperidine are commonly used, but for less reactive carbonyls, a stronger base or different catalyst system might be necessary.
-
Poor Sulfur Solubility and Reactivity: Elemental sulfur needs to dissolve and react effectively. Using polar solvents like ethanol, methanol, or DMF can enhance solubility. Gentle heating (40-60°C) can improve reactivity, but be cautious as excessive heat can promote side reactions.
-
Reagent Quality and Stoichiometry: Ensure all reagents are pure and anhydrous. Water produced during the Knoevenagel condensation can inhibit the reaction, so using a Dean-Stark apparatus or a drying agent can be beneficial. Verify the stoichiometry of your reactants.
Q2: My reaction mixture is complex, and I'm having trouble isolating the desired 2-aminothiophene. What are the likely side products?
A2: A complex reaction mixture often indicates the presence of several common byproducts. Identifying these can help in optimizing the reaction and purification steps.
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will have residual carbonyl and active methylene compounds. Consider increasing the reaction time, optimizing the temperature, or using a more effective catalyst.
-
Knoevenagel Intermediate: The α,β-unsaturated nitrile formed in the first step may be present if the subsequent sulfur addition and cyclization are slow. Ensure adequate sulfur is present and that the temperature and base are suitable for the cyclization.
-
Dimerization or Polymerization: Starting materials or reactive intermediates can undergo self-condensation. This can sometimes be mitigated by adjusting reactant concentrations, the rate of reagent addition, or changing the solvent.
-
Oxidative Dimerization: In some cases, 3-aminothieno[2,3-b]pyridine derivatives have been observed to undergo oxidative dimerization, and similar side reactions could be possible depending on the specific reaction conditions and substituents.
Q3: I am using a sterically hindered ketone, and the yield is consistently poor. How can I improve this?
A3: Steric hindrance can significantly slow down the Gewald reaction.
-
Two-Step Procedure: A more effective approach for sterically hindered substrates is to perform the reaction in two distinct steps. First, synthesize and isolate the α,β-unsaturated nitrile from the Knoevenagel condensation. Then, in a separate step, react it with sulfur and the base.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times, especially for challenging substrates with steric hindrance.
Part 2: Alternative Synthetic Routes and Final Cyclization
Beyond the Gewald reaction, other methods are employed to synthesize the thieno[2,3-c]pyridine core.
Q4: I am attempting a triazole-mediated denitrogenative transformation. What are the key parameters to control for a successful reaction?
A4: This metal-free method involves an acid-mediated denitrogenation of a fused 1,2,3-triazole intermediate.[1][2]
-
Acid Catalyst: The choice and amount of acid catalyst (e.g., p-toluenesulfonic acid or trifluoromethanesulfonic acid) are critical and require optimization.
-
Solvent and Temperature: The reaction is sensitive to the solvent and temperature. Dichloroethane (DCE) has been reported as an effective solvent. The optimal temperature will depend on the specific substrate and catalyst.
-
Nucleophile: The nature of the nucleophile used in the final step will determine the final substituent on the pyridine ring. The reactivity of the nucleophile can impact the reaction yield.
Q5: What are potential side reactions during the cyclization of a Schiff base to form the thieno[2,3-c]pyridine ring?
A5: This method typically involves the condensation of a 2-thiophenecarboxaldehyde with an aminoacetaldehyde acetal, followed by acid-catalyzed cyclization.[3]
-
Incomplete Cyclization: The primary issue can be incomplete ring closure, leading to the isolation of the intermediate Schiff base or its hydrolyzed products. Strong acid catalysts and appropriate reaction temperatures are necessary to drive the reaction to completion.
-
Polymerization: Under strongly acidic conditions, side reactions, including polymerization of the starting materials or intermediates, can occur. Careful control of the reaction temperature and acid concentration is important.
Q6: What are the common challenges in the final step of forming the 3-amino group on the thieno[2,3-c]pyridine ring?
A6: The introduction of the 3-amino group often involves the cyclization of a precursor containing a nitrile group, such as 2-amino-3-cyanothiophene derivatives.
-
Incomplete Cyclization: Similar to other cyclization reactions, achieving complete ring closure to form the pyridine ring can be challenging. Reaction conditions such as the choice of base, solvent, and temperature must be carefully optimized.
-
Hydrolysis of Nitrile: If water is present in the reaction mixture, the nitrile group can be hydrolyzed to a carboxylic acid or amide, leading to unwanted byproducts.
-
Purification: The final product, being an amine, can be basic and may require specific purification techniques, such as acid-base extraction or specialized chromatography, to separate it from non-basic impurities. Washing the organic layer with dilute acid can help remove basic impurities.[4]
Quantitative Data Summary
The following table summarizes representative yields for different synthetic approaches to thieno[2,3-c]pyridine derivatives found in the literature. Note that yields are highly substrate and condition-dependent.
| Synthetic Method | Starting Materials | Product Type | Reported Yield (%) | Reference |
| Gewald Reaction | N-substituted piperidin-4-one, malononitrile, sulfur | 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine | 60-85 | [5] |
| Triazole-Mediated Denitrogenative Transformation | Fused 1,2,3-triazole intermediate, various nucleophiles | 7-substituted-thieno[2,3-c]pyridines | Good (not specified) | [1][2] |
| Schiff Base Cyclization | 2-thiophenecarboxaldehyde, aminoacetaldehyde dimethyl acetal | Thieno[2,3-c]pyridine | Good (not specified) | [3] |
| Intramolecular Cyclization | 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles, α-halogen compounds | 3-aminothieno[2,3-b]pyridine derivatives | Excellent | [6] |
Experimental Protocols
Protocol 1: General Gewald Synthesis of a 2-Aminothiophene Precursor
This protocol is a general guideline for the one-pot synthesis of 2-aminothiophenes.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq).
-
Solvent and Base Addition: Add a suitable solvent, such as ethanol or methanol. Add the base (e.g., morpholine or triethylamine, 10-20 mol%).
-
Reaction: Stir the reaction mixture at a temperature between room temperature and 50°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 24 hours.
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with cold ethanol. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of Thieno[2,3-c]pyridine via Schiff Base Cyclization (Illustrative)
This is a generalized procedure based on literature descriptions.[7]
-
Schiff Base Formation: React 2-thiophenecarboxaldehyde (1.0 eq) with aminoacetaldehyde dimethyl acetal (1.0 eq) in a suitable solvent like benzene or toluene with azeotropic removal of water (using a Dean-Stark apparatus).
-
Reduction (if necessary for specific derivatives): The resulting Schiff base can be reduced, for example, with sodium borohydride in ethanol.
-
Cyclization: The intermediate is then cyclized using a strong mineral acid (e.g., concentrated HCl) in an inert solvent like dioxane at elevated temperatures (50°C to reflux).
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Workup and Purification: After cooling, the reaction mixture is concentrated, and the residue is taken up in water. The aqueous solution is washed with a non-polar solvent (e.g., ether) to remove unreacted starting materials. The aqueous layer is then made alkaline, and the product is extracted with an organic solvent (e.g., methylene chloride). The organic extracts are dried and concentrated to yield the crude product, which can be further purified by distillation or chromatography.
Visualizations
Troubleshooting Logic for Low Yield in Gewald Reaction
Caption: Troubleshooting workflow for low product yield in the Gewald reaction.
General Synthetic Workflow for Thieno[2,3-c]pyridines
Caption: Overview of major synthetic routes to this compound.
References
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Workup [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Thieno[2,3-c]pyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Thieno[2,3-c]pyridin-3-amine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and its derivatives.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of thieno[2,3-c]pyridines can stem from several factors. A primary cause can be incomplete reaction or the formation of side products. Here are some steps to troubleshoot and improve your yield:
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Reaction Conditions Optimization: The choice of catalyst, solvent, and temperature is crucial. For instance, in a denitrogenative transformation approach, switching from p-toluenesulfonic acid (PTSA) to trifluoromethanesulfonic acid (TfOH) as the catalyst and using 1,2-dichloroethane (DCE) as the solvent at 80°C has been shown to significantly improve yields.[1]
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Purity of Starting Materials: Ensure the purity of your starting materials, such as 2-acetylthiophene, as impurities can interfere with the reaction and lead to the formation of undesired byproducts.
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Atmosphere Control: Many reactions in heterocyclic synthesis are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve the overall yield.[1]
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Purification Method: The method of purification can impact the final isolated yield. Column chromatography is a common method, but care must be taken to select the appropriate solvent system to ensure good separation from byproducts.
Question: I am observing the formation of significant amounts of byproducts. How can I minimize them?
Answer: Side product formation is a common challenge. Identifying the byproducts can provide clues to the competing reaction pathways.
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Reaction Temperature: Carefully control the reaction temperature. Higher temperatures can sometimes lead to decomposition or the formation of undesired isomers.
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Catalyst Loading: The amount of catalyst used can influence the reaction pathway. An optimal catalyst loading should be determined experimentally.
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Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Stopping the reaction too early will result in unreacted starting materials, while running it for too long can lead to the formation of degradation products.
Question: The purification of my final product is difficult. What strategies can I employ?
Answer: Purification of heterocyclic amines can be challenging due to their polarity and potential for multiple protonation states.
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Column Chromatography: Use a systematic approach to find the optimal eluent system for column chromatography. Start with a non-polar solvent and gradually increase the polarity. A gradient elution might be necessary.
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Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature.
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Acid-Base Extraction: As an amine, your product can be protonated with an acid to form a water-soluble salt. This allows for washing with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer will precipitate the purified amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for Thieno[2,3-c]pyridines?
A1: Two general strategies are commonly employed for the synthesis of the thieno[2,3-c]pyridine skeleton:
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Closure of the thiophene ring based on a pyridine derivative. [1][2]
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Closure of the pyridine ring based on a thiophene derivative. [1][2]
A modern, metal-free approach involves a three-step method starting from 2-acetylthiophene. This method proceeds through a one-pot triazolation, a modified Pomeranz-Fritsch reaction, and a final acid-mediated denitrogenative transformation to yield the thieno[2,3-c]pyridine derivatives in good yields.[1][2] Another reported method involves the cyclization of a Schiff base formed from the condensation of a 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal.[3]
Q2: Are there any metal-free synthesis options available?
A2: Yes, a recently developed strategy allows for the synthesis of thieno[2,3-c]pyridine derivatives without the use of metal catalysts. This method relies on the acid-mediated denitrogenative transformation of fused 1,2,3-triazoles. This approach is advantageous as it is more environmentally friendly and avoids potential toxic metal residues in the final product.[1][2]
Q3: How can I introduce diversity into the Thieno[2,3-c]pyridine core?
A3: The late-stage derivatization of the thieno[2,3-c]pyridine skeleton is possible. For example, using different nucleophiles during the denitrogenative transformation step can lead to a variety of substituted products. Reactions with different alcohols or phenols can yield 7-(substituted methyl)thieno[2,3-c]pyridines, while using carboxylic acids as solvents can produce thieno[2,3-c]pyridine-7-ylmethyl esters.[1][2]
Data Presentation
Table 1: Optimization of Reaction Conditions for Denitrogenative Transformation [1]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PTSA | Toluene | 110 | 24 | 2 |
| 2 | PTSA | Dioxane | 100 | 24 | 5 |
| 3 | PTSA | 1,2-DCE | 80 | 24 | 20 |
| 4 | TfOH | Toluene | 110 | 24 | 11 |
| 5 | TfOH | Dioxane | 100 | 24 | 48 |
| 6 | TfOH | 1,2-DCE | 80 | 24 | 72 |
Experimental Protocols
Protocol 1: Metal-Free Synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines via Denitrogenative Transformation [1]
This protocol is based on the optimized conditions that resulted in the highest yield.
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Reactant Preparation: In a round-bottom flask, dissolve the fused 1,2,3-triazole precursor (1 equivalent) in 1,2-dichloroethane (DCE).
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Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH) as the catalyst.
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Nucleophile Addition: Add the desired alcohol or phenol nucleophile (e.g., butanol).
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Reaction Execution: Stir the reaction mixture at 80°C for 24 hours under a nitrogen atmosphere.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 7-(substituted methyl)thieno[2,3-c]pyridine.
Visualizations
Caption: General workflow for the metal-free synthesis of Thieno[2,3-c]pyridine derivatives.
Caption: Troubleshooting decision tree for improving synthesis outcomes.
References
Technical Support Center: Purification of Thieno[2,3-c]pyridin-3-amine and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "Thieno[2,3-c]pyridin-3-amine" and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound and its derivatives are generally crystalline solids. They tend to be soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide (DMSO). Due to their aromatic structure, they typically exhibit low solubility in water. The solubility can be influenced by temperature and pH.[1]
Q2: What are the most common purification techniques for this compound and its derivatives?
A2: The most common purification techniques for this class of compounds are:
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Recrystallization: Effective for obtaining high-purity crystalline material.
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Column Chromatography: Widely used to separate the target compound from impurities with different polarities.
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Acid-Base Extraction: A useful technique to separate the basic amine from neutral or acidic impurities.
Q3: What are some potential impurities I might encounter?
A3: Potential impurities can include unreacted starting materials, reagents from the synthesis, and side-products. For example, if the amine is synthesized from a corresponding nitro compound, the nitro derivative could be a significant impurity. Incomplete cyclization reactions can also lead to acyclic precursors as impurities.
Q4: How can I assess the purity of my purified this compound?
A4: Purity can be assessed using a combination of the following analytical techniques:
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Thin-Layer Chromatography (TLC): To quickly check for the presence of multiple components.
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High-Performance Liquid Chromatography (HPLC): To obtain quantitative purity data.
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Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity and purity of the target compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure and identify any impurities.
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Melting Point Analysis: A sharp melting point range is indicative of high purity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve, even with heating. | The solvent is not polar enough. | Try a more polar solvent. For thienopyridine derivatives, ethanol has been used successfully.[2] Consider using a solvent mixture. Dissolve the compound in a "good" solvent where it is highly soluble, and then add a "poor" solvent dropwise until turbidity is observed. Heat to redissolve and then cool slowly. |
| Compound "oils out" instead of forming crystals. | The boiling point of the solvent is too high, or the solution is supersaturated. Impurities can also lower the melting point of the compound. | Add a small amount of a less polar solvent to the hot solution to decrease solubility. Try cooling the solution more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. |
| Poor recovery of the compound. | The compound is too soluble in the chosen solvent, even at low temperatures. The volume of solvent used was too large. | Choose a solvent in which the compound has lower solubility. Minimize the amount of hot solvent used to dissolve the compound. Cool the solution in an ice bath to maximize precipitation. |
| Crystals are colored despite the pure compound being colorless. | Colored impurities are trapped in the crystal lattice. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that charcoal can also adsorb the desired product, so use it sparingly. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the compound from impurities. | Incorrect solvent system (eluent). The polarity of the eluent is too high or too low. | Optimize the solvent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. For pyridine derivatives, solvent systems like n-hexane/ethyl acetate or diethyl ether/hexanes are often effective.[1] Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Compound is not eluting from the column. | The eluent is not polar enough. The compound is strongly adsorbed to the silica gel. | Increase the polarity of the eluent. For basic compounds like amines, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing and improve elution by competing with the amine for active sites on the silica gel. |
| Compound streaks or "tails" on the column. | The compound is interacting too strongly with the acidic silica gel. The column is overloaded. | Add a basic modifier (e.g., triethylamine) to the eluent. Use a less acidic stationary phase like alumina (neutral or basic). Ensure the amount of crude material loaded is not more than 1-5% of the weight of the stationary phase. |
| Cracks or channels in the silica gel bed. | Improper packing of the column. | Pack the column carefully as a slurry to ensure a uniform bed. Avoid letting the column run dry. |
Experimental Protocols
Acid-Base Extraction
This method is ideal for separating the basic "this compound" from neutral or acidic impurities.
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Dissolve the crude mixture in an organic solvent such as dichloromethane or diethyl ether.
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Transfer the solution to a separatory funnel and add a 1 M aqueous solution of hydrochloric acid (HCl).
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Shake the funnel vigorously to allow the protonation of the amine, which will move into the aqueous layer as the hydrochloride salt.
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Separate the aqueous layer. Wash the organic layer with another portion of 1 M HCl to ensure complete extraction.
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Combine the aqueous layers and cool in an ice bath.
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Slowly add a base, such as a 2 M sodium hydroxide (NaOH) solution or saturated sodium bicarbonate, to the aqueous layer until the solution is basic (confirm with pH paper). The free amine should precipitate out.
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Extract the purified amine back into an organic solvent (e.g., dichloromethane).
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified product.
Recrystallization
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Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude material in different solvents. Ethanol is a good starting point for thienopyridines.[2]
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In a flask, add the minimum amount of the hot solvent required to completely dissolve the crude product.
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If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.
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Perform a hot filtration to remove any insoluble impurities (and charcoal if used).
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Allow the filtrate to cool slowly to room temperature. Crystal formation should occur.
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Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
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Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Dry the crystals in a vacuum oven.
Column Chromatography
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Select the Stationary and Mobile Phases: Silica gel is the most common stationary phase. Use TLC to determine an appropriate solvent system (mobile phase). A good starting point for thienopyridines could be a mixture of n-hexane and ethyl acetate.[1]
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Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
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Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.
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Elute the Column: Begin eluting with the chosen solvent system. Collect fractions and monitor the separation using TLC.
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Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
References
Technical Support Center: Overcoming Solubility Challenges of Thieno[2,3-c]pyridin-3-amine in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thieno[2,3-c]pyridin-3-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues commonly encountered during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound when I dilute my DMSO stock into aqueous assay buffer. What is the likely cause?
A1: This is a common issue for many organic compounds. The primary reason is that while this compound may be soluble in a pure organic solvent like DMSO, its solubility can be significantly lower in aqueous solutions. The drastic change in solvent polarity upon dilution can cause the compound to "crash out" or precipitate.[1][2] This is a matter of kinetic solubility, where the compound doesn't have sufficient time to achieve a stable, dissolved state in the new aqueous environment.[1]
Q2: My DMSO stock solution of this compound is clear. Does that guarantee it will be soluble in my final assay?
A2: No, a clear stock solution in 100% DMSO does not ensure solubility in your final aqueous assay buffer.[1] The solubility of a compound is highly dependent on the solvent system. It is crucial to determine the compound's solubility in the final assay buffer at the desired concentration.[3]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A3: The tolerance for DMSO varies between different cell lines and assay types. A general guideline is to keep the final DMSO concentration at or below 0.5% to avoid cytotoxic effects.[4] It is always recommended to perform a vehicle control experiment with the same final DMSO concentration to assess its impact on your specific biological system.
Q4: How can the pH of my assay buffer affect the solubility of this compound?
A4: this compound contains an amine group, which is basic. Therefore, its solubility is expected to be pH-dependent. At a lower pH (acidic conditions), the amine group can become protonated, forming a more soluble salt. Conversely, at higher pH (basic conditions), the compound will be in its less soluble free base form. Adjusting the pH of your buffer can be a simple and effective way to improve solubility, provided the pH is compatible with your assay system.[][6]
Q5: Is it advisable to use a solution with a visible precipitate in my experiment?
A5: No, using a solution with a visible precipitate is not recommended. The presence of solid particles means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[7]
Troubleshooting Guide
If you are encountering precipitation with this compound, follow this step-by-step guide to diagnose and resolve the issue.
Data Presentation: Solubility Assessment
Systematically testing the solubility of this compound under various conditions is crucial. Below are example tables to structure your experimental findings.
Table 1: Kinetic Solubility of this compound in Different Buffers
| Buffer (pH) | Co-solvent (Final Concentration) | Maximum Soluble Concentration (µM) |
| PBS (7.4) | 0.5% DMSO | [Your Data Here] |
| Tris-HCl (7.4) | 0.5% DMSO | [Your Data Here] |
| MES (6.0) | 0.5% DMSO | [Your Data Here] |
| HEPES (7.4) | 0.5% DMSO | [Your Data Here] |
Table 2: Effect of Co-solvents on the Solubility of this compound in PBS (pH 7.4)
| Co-solvent | Final Co-solvent Concentration (%) | Maximum Soluble Concentration (µM) |
| DMSO | 1% | [Your Data Here] |
| Ethanol | 1% | [Your Data Here] |
| PEG400 | 1% | [Your Data Here] |
| DMSO | 2% | [Your Data Here] |
| Ethanol | 2% | [Your Data Here] |
| PEG400 | 2% | [Your Data Here] |
Table 3: Impact of pH on the Solubility of this compound
| Buffer System | pH | Maximum Soluble Concentration (µM) |
| Citrate Buffer | 5.0 | [Your Data Here] |
| MES Buffer | 6.0 | [Your Data Here] |
| Phosphate Buffer | 7.0 | [Your Data Here] |
| Tris Buffer | 8.0 | [Your Data Here] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
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This compound (solid)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Calibrated analytical balance
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
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Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 1.502 mg of this compound (Molecular Weight: 150.2 g/mol ).
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Weigh the compound: Accurately weigh the calculated mass of the compound.
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Dissolve in DMSO: Transfer the weighed compound into a sterile microcentrifuge tube and add the appropriate volume of anhydrous DMSO.
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Mix thoroughly: Vortex the tube until the compound is completely dissolved. If the compound does not dissolve easily, you can sonicate the tube in a water bath for a few minutes or gently warm it to 37°C.[8]
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Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in tightly sealed containers.[8]
Protocol 2: Kinetic Solubility Assay by Turbidimetry
This high-throughput method provides an estimate of the aqueous solubility of a compound.[9]
Materials:
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10 mM stock solution of this compound in 100% DMSO
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Aqueous assay buffer (e.g., PBS, pH 7.4)
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Clear 96-well microplate
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Plate reader with nephelometry or turbidity reading capabilities
Procedure:
-
Prepare serial dilutions: In a 96-well plate, perform a serial dilution of the 10 mM DMSO stock solution with 100% DMSO to create a range of concentrations.
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Dispense compound: In a new clear 96-well plate, add a small, equal volume (e.g., 2 µL) of each DMSO stock dilution to the wells.
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Add assay buffer: Add the aqueous assay buffer to each well to reach the final desired volume (e.g., 198 µL for a final volume of 200 µL). This will result in a consistent final DMSO concentration across all wells.
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Mix and incubate: Mix the plate gently and incubate at room temperature for 1-2 hours to allow for equilibration.
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Measure turbidity: Read the plate using a nephelometer or a plate reader capable of measuring turbidity.
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Data analysis: Plot the turbidity reading against the compound concentration. The concentration at which the turbidity begins to increase significantly above the baseline is considered the kinetic solubility limit.[1]
Protocol 3: Improving Solubility with Co-solvents
This protocol describes how to use a co-solvent to enhance the solubility of this compound in an aqueous buffer.
Materials:
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10 mM stock solution of this compound in 100% DMSO
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Co-solvent (e.g., PEG400, ethanol)
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Aqueous assay buffer
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Sterile microcentrifuge tubes
Procedure:
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Prepare intermediate dilutions: Prepare a series of intermediate dilutions of your 10 mM DMSO stock solution in the chosen co-solvent.
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Final dilution: Add a small volume of each intermediate dilution to the aqueous assay buffer to achieve the final desired compound concentrations.
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Vehicle control: Prepare control wells containing the same final concentration of the DMSO/co-solvent mixture without the compound.
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Visual inspection: Visually inspect for any precipitation immediately and after incubation at the assay temperature.
Protocol 4: Enhancing Solubility through pH Modification
This protocol outlines how to test the effect of pH on the solubility of this compound.
Materials:
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10 mM stock solution of this compound in 100% DMSO
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A panel of aqueous buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 8.0)
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Clear 96-well plate or microcentrifuge tubes
Procedure:
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Dispense compound: Add a small volume of the DMSO stock solution to each of the different pH buffers to achieve the same final compound concentration.
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Mix and incubate: Mix thoroughly and incubate at room temperature for 1-2 hours.
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Assess solubility: Visually inspect for precipitation or quantify the soluble fraction using the kinetic solubility assay protocol described above.
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Compatibility check: Ensure that the optimal pH for solubility is compatible with your biological assay.
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A general workflow for troubleshooting compound precipitation in biological assays.
Hypothetical Signaling Pathway for a Thieno[2,3-c]pyridine-based Kinase Inhibitor
The thieno[2,3-c]pyridine scaffold is found in various kinase inhibitors.[10][11][12] This diagram illustrates a hypothetical signaling pathway that could be modulated by such an inhibitor.
Caption: A hypothetical signaling pathway inhibited by a this compound derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 6. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gewald Synthesis of Thienopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Gewald synthesis of thienopyridines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gewald synthesis for thienopyridines?
A1: The Gewald reaction is a multi-component reaction that involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene.[1] This 2-aminothiophene is a key intermediate which can then be further reacted to form the desired thienopyridine ring system. The reaction proceeds in three main steps:
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Knoevenagel Condensation: A base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[1][2]
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Sulfur Addition: The addition of elemental sulfur to the intermediate. The exact mechanism of this step is not fully elucidated but is thought to involve the formation of a sulfur-containing intermediate.[1]
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Cyclization and Tautomerization: Intramolecular cyclization of the sulfur-containing intermediate, followed by tautomerization, yields the final 2-aminothiophene product.[1]
Caption: General mechanism of the Gewald reaction for 2-aminothiophene synthesis.
Q2: My reaction is not working or giving a very low yield. What are the first steps I should take to troubleshoot?
A2: Low or no yield is a common issue. The first and most critical step to check is the initial Knoevenagel condensation.[3] You can monitor the formation of the α,β-unsaturated nitrile intermediate by running a small-scale reaction of just the carbonyl compound and the active methylene nitrile with the base, without adding sulfur.[3] The progress can be tracked using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If this initial step is not efficient, the overall yield will be poor.[4]
Q3: How can I improve the initial Knoevenagel condensation?
A3: Several factors can influence the efficiency of the Knoevenagel condensation:
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Base Selection: The choice of base is critical. Secondary amines like piperidine and morpholine, or tertiary amines such as triethylamine are commonly used.[4] For less reactive ketones, a stronger base might be required. It is advisable to screen different bases to find the optimal one for your specific substrates.[4]
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Water Removal: The condensation reaction produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can help drive the reaction to completion.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution | Citation |
| Low or No Product Yield | Inefficient Knoevenagel-Cope Condensation | * Optimize Base: Screen different bases (e.g., piperidine, morpholine, triethylamine). For sterically hindered ketones, a stronger base may be necessary. * Remove Water: Use a Dean-Stark apparatus or a dehydrating agent to remove water formed during the condensation. | [3][4] |
| Poor Sulfur Solubility or Reactivity | * Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to improve sulfur solubility. * Temperature: Gently heat the reaction mixture to 40-60°C to enhance sulfur's reactivity. Avoid excessive heat which can lead to side products. | [4] | |
| Dimerization of the α,β-unsaturated nitrile intermediate | * Adjust Reaction Conditions: Modify the temperature or the rate of addition of reagents to minimize the formation of this side product. | [3] | |
| Reaction Stalls or is Sluggish | Suboptimal Temperature | * Temperature Screening: Screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimal condition for your specific substrates. A temperature that is too low can lead to a slow reaction. | [3] |
| Incorrect Solvent | * Solvent Polarity: Use polar solvents like ethanol, methanol, or DMF, which are known to enhance the condensation of intermediates with sulfur. | [3] | |
| Difficulty in Product Purification | Presence of Unreacted Starting Materials | * Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure completion. * Optimize Temperature: Ensure the reaction is running at the optimal temperature. | [4] |
| Presence of Knoevenagel-Cope Intermediate | * Check Sulfur Stoichiometry: Ensure sufficient elemental sulfur is present for the cyclization step. * Optimize Cyclization Conditions: Adjust the temperature and base to favor the cyclization. | [4] | |
| Formation of Byproducts (e.g., dimers) | * Purification Method: Recrystallization is often an effective method for purifying solid 2-aminothiophenes. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes. | [4] |
Experimental Protocols
General Experimental Protocol for Gewald Synthesis of a Tetrahydrothieno[2,3-c]pyridine Derivative
This protocol is a general guideline and may require optimization for specific substrates.
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Reaction Setup: To a solution of the N-substituted piperidin-4-one (1.0 eq) and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL/mmol of ketone), add elemental sulfur (1.1 eq).
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Addition of Base: Add a catalytic amount of a secondary amine base, such as morpholine or piperidine (0.1-0.2 eq), to the mixture.
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Reaction Conditions: Stir the reaction mixture at a predetermined optimal temperature (e.g., 45-60°C) and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the pure thienopyridine derivative.[4]
Optimization of Reaction Conditions: Data Tables
Table 1: Effect of Catalyst on Gewald Reaction Yield
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| None | Toluene | 100 | 24h | No Reaction |
| Piperidinium borate (10) | Toluene | 100 | 30 | 90 |
| Piperidinium borate (15) | Toluene | 100 | 25 | 94 |
| Piperidinium borate (20) | Toluene | 100 | 20 | 96 |
| Pyrrolidinium borate (20) | Toluene | 100 | 25 | 92 |
| Morpholinium borate (20) | Toluene | 100 | 30 | 88 |
| Data adapted from a study on a model reaction of cyclohexanone, malononitrile, and sulfur.[5] |
Table 2: Effect of Solvent on Gewald Reaction Yield
| Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Toluene | 100 | 20 | 96 |
| Water | 100 | 60 | 65 |
| Ethanol | 78 | 45 | 82 |
| Acetonitrile | 82 | 40 | 78 |
| Dichloromethane | 40 | 120 | 45 |
| Tetrahydrofuran | 66 | 90 | 60 |
| Reaction conditions: cyclohexanone (1 mmol), malononitrile (1 mmol), sulfur (1 mmol), piperidinium borate (20 mol%).[5] |
Table 3: Effect of Temperature on Gewald Reaction Yield
| Temperature (°C) | Time | Yield (%) |
| Room Temperature | 24h | Traces |
| 70 | 3h | 84 |
| 100 | 25 min | 96 |
| Reaction conditions: cyclohexanone (1 mmol), malononitrile (1 mmol), sulfur (1 mmol), piperidinium borate (20 mol%) in toluene.[5] |
Visualizations
Caption: Troubleshooting workflow for low yield in Gewald synthesis.
Caption: General experimental workflow for Gewald synthesis.
References
Troubleshooting intramolecular cyclization in thienopyridine synthesis
Welcome to the technical support center for thienopyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the critical intramolecular cyclization step.
Frequently Asked Questions (FAQs) - Troubleshooting Intramolecular Cyclization
Q1: My intramolecular cyclization to form the thienopyridine core is resulting in a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in intramolecular cyclization for thienopyridine synthesis are a common issue and can stem from several factors. Here are the primary areas to investigate:
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Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reagents are critical. A temperature that is too low may lead to a sluggish or incomplete reaction, while excessively high temperatures can cause decomposition of starting materials or products.[1] Similarly, insufficient reaction time will result in low conversion, whereas prolonged times can promote side reactions. It is advisable to perform small-scale experiments to screen a range of temperatures and monitor the reaction progress over time using techniques like TLC or LC-MS.[1]
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Ineffective Catalyst or Acid: Many thienopyridine cyclizations, such as the Friedel-Crafts type, rely on acid catalysts (Lewis or Brønsted acids).[2][3] The choice and concentration of the acid are crucial. For instance, using different concentrations of polyphosphoric acid (PPA) can significantly impact conversion rates, with overly dilute or concentrated acids being ineffective.[4] If you are using a Lewis acid like AlCl₃, ensure it is anhydrous, as moisture can deactivate it. Consider screening a panel of catalysts, such as BF₃·OEt₂, TMSOTf, or solid-supported acids like Montmorillonite K10, to find the optimal promoter for your specific substrate.[3][5]
-
Poor Substrate Reactivity: The electronic properties of your precursor molecule heavily influence the ease of cyclization. Electron-withdrawing groups on the aromatic ring can deactivate it towards electrophilic attack, making the cyclization more difficult and often requiring harsher conditions.[2] Conversely, strategically placed electron-donating groups can facilitate the reaction. If your substrate is deactivated, you may need to employ stronger catalysts or higher temperatures.
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Steric Hindrance: Bulky substituents near the reaction centers can sterically hinder the cyclization process, leading to lower yields. Careful examination of your precursor's structure may reveal potential steric issues that could be addressed through substrate redesign if possible.
Q2: I am observing significant formation of side products alongside my desired thienopyridine. How can I identify and minimize them?
A2: The formation of side products is a frequent challenge. Common side products can include dimers, polymers, or regioisomers depending on the synthetic route.
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Regioisomer Formation: In reactions like Friedel-Crafts acylation on a substituted thiophene ring, a mixture of isomers can be a significant issue. The inherent electronic properties of the thiophene ring favor substitution at the α-positions (C2 and C5).[2] If your desired product requires cyclization at a less favored position, you may see substantial formation of the undesired regioisomer. Modern methods, such as transition-metal-catalyzed C-H activation, can offer greater regioselectivity.[2]
-
Dimerization and Polymerization: Under harsh acidic or high-temperature conditions, starting materials or reactive intermediates can dimerize or polymerize.[1] This is often indicated by the formation of insoluble materials or a complex mixture of high-molecular-weight species. To mitigate this, try using milder reaction conditions (lower temperature, less concentrated acid) or adding the reagents more slowly to maintain a low concentration of reactive intermediates.
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Incomplete Cyclization/Intermediate Accumulation: In some cases, the reaction may stall at an intermediate stage. For example, in the Thorpe-Ziegler cyclization, the intermediate may not cyclize efficiently if the conditions are not optimal.[6][7] This can often be addressed by changing the base or solvent to better promote the final ring-closing step.[8]
Q3: The intramolecular cyclization reaction is not proceeding at all. What steps should I take to troubleshoot a complete reaction failure?
A3: A complete failure of the cyclization reaction can be frustrating, but a systematic approach can help identify the problem.
-
Verify Starting Material Quality: Ensure that your precursor molecule is pure and its structure is confirmed by analytical methods (NMR, MS, etc.). Impurities can inhibit catalysts or participate in side reactions. Also, ensure that all reagents, especially catalysts and anhydrous solvents, are of high quality and handled under appropriate inert conditions (e.g., nitrogen or argon atmosphere) if they are sensitive to air or moisture.[2]
-
Re-evaluate Reaction Conditions: Double-check all reaction parameters. As mentioned, the choice of acid/catalyst, solvent, and temperature is critical.[4] What works for one substrate may not work for another. Consult the literature for precedents with similar substrates to guide your choice of conditions.[9][10]
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Consider an Alternative Synthetic Route: If extensive troubleshooting of one cyclization method fails, it may be necessary to consider a different synthetic strategy. Thienopyridines can be synthesized through various routes, such as the Gewald reaction followed by pyridine ring formation, or by constructing the thiophene ring onto a pre-existing pyridine.[7][8][11][12]
Data Summary: Optimizing Reaction Conditions
The success of intramolecular cyclization is highly dependent on the chosen conditions. The following table summarizes how different parameters can affect the reaction outcome, based on common cyclization strategies like Friedel-Crafts and Thorpe-Ziegler reactions.
| Parameter | Condition A | Outcome A | Condition B | Outcome B | Reference |
| Catalyst (Friedel-Crafts) | Polyphosphoric Acid (80%) | Low Conversion (6% at 140°C) | Polyphosphoric Acid (87%) | Improved Conversion | [4] |
| Catalyst (Friedel-Crafts) | AlCl₃ | Standard for acylation, but can have poor regioselectivity with 3-substituted thiophenes. | Palladium(II) Acetate | Enables selective acylation at less reactive positions. | [2] |
| Base (Thorpe-Ziegler) | Sodium Ethoxide in Ethanol | Effective for cyclization of 2-(alkylthio)-pyridine-3-carbonitriles. | Sodium Acetate in Ethanol | Also promotes intramolecular Thorpe-Ziegler cyclization. | [6][8] |
| Solvent | Dichloromethane (DCM) | Common inert solvent for Friedel-Crafts reactions. | Toluene | Can be used in microwave-assisted reactions. | [2] |
| Temperature | Room Temperature | May be sufficient for some reactive substrates. | Reflux / 70-130°C | Often required for less reactive substrates or to increase reaction rate. | [4][10][13] |
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Friedel-Crafts Cyclization
This protocol is a general guideline for an acid-catalyzed intramolecular cyclization to form a thienopyridine ring system.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the acid catalyst (e.g., polyphosphoric acid or a Lewis acid like anhydrous AlCl₃).
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Solvent Addition: Add an appropriate anhydrous solvent (e.g., dichloromethane, nitrobenzene) and cool the mixture to the desired starting temperature (e.g., 0 °C).
-
Substrate Addition: Dissolve the thienopyridine precursor in the anhydrous solvent and add it dropwise to the stirred catalyst suspension over a period of 30-60 minutes.
-
Reaction: Allow the reaction mixture to warm to the target temperature (this could be room temperature or elevated temperatures) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.[2]
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Work-up: Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and water (or a dilute acid solution for Lewis acid catalysts).
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Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
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Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography.[2]
Protocol 2: General Procedure for Thorpe-Ziegler Cyclization
This protocol outlines a typical base-catalyzed intramolecular cyclization of a dinitrile or a cyano-ester precursor.
-
Reaction Setup: In a round-bottom flask, dissolve the precursor (e.g., a 2-(cyanomethylthio)pyridine derivative) in an appropriate solvent, such as ethanol or DMF.[6]
-
Base Addition: Add a base (e.g., sodium ethoxide, sodium acetate, or potassium hydroxide) to the solution. The reaction is often carried out at room temperature or with moderate heating.[6][8]
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Reaction: Stir the mixture and monitor the reaction by TLC or LC-MS until the starting material is consumed. The reaction time can vary from a few hours to overnight.
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Work-up: Neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl). If a precipitate forms, it can be collected by filtration.
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Extraction and Purification: If no precipitate forms, remove the solvent under reduced pressure and extract the product with an organic solvent. The crude product is then washed, dried, and purified, typically by recrystallization or column chromatography.
Visual Guides
Troubleshooting Workflow for Low Cyclization Yield
This diagram outlines a logical progression of steps to diagnose and resolve issues of low product yield in the intramolecular cyclization step.
Caption: A step-by-step workflow for troubleshooting low yields.
General Reaction Pathway: Desired Product vs. Side Products
This diagram illustrates the potential reaction pathways during intramolecular cyclization, leading to either the desired thienopyridine or common side products.
Caption: Competing pathways in thienopyridine cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Acid-catalyzed chirality-transferring intramolecular Friedel–Crafts cyclization of α-hydroxy-α-alkenylsilanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades: Environment & Agriculture Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
Stability of "Thieno[2,3-c]pyridin-3-amine" under different pH conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "Thieno[2,3-c]pyridin-3-amine" under different pH conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at different pH values?
This compound, as a thienopyridine derivative, is susceptible to degradation under certain pH conditions, particularly at the extremes (highly acidic or alkaline). The stability of the compound is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are typically required to determine the precise stability profile of the molecule.[1][2]
Q2: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, thienopyridine compounds are known to be susceptible to oxidation.[3][4][5] Degradation can occur on the thiophene and pyridine rings, as well as the amine functional group. Potential degradation pathways could involve:
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Oxidation: The sulfur atom in the thiophene ring is a primary site for oxidation, which can lead to the formation of sulfoxides or sulfones. The pyridine ring can also undergo oxidation.
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Hydrolysis: Under strongly acidic or basic conditions, the amine group or other susceptible functional groups could undergo hydrolysis, although this is generally less common for the core heterocyclic structure.
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Photodegradation: Exposure to light, especially UV radiation, can induce degradation.
Q3: How can I monitor the stability of my this compound sample?
The most common method for monitoring the stability of pharmaceutical compounds is through a stability-indicating high-performance liquid chromatography (HPLC) method. This involves developing an HPLC method that can separate the parent compound from its degradation products. Other analytical techniques such as UV-Vis spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy can also be employed to identify and quantify degradants.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of the compound in solution. | The pH of the solution may be too acidic or alkaline. The solution may be exposed to light or high temperatures. The solvent may contain oxidizing impurities. | Adjust the pH of the solution to a more neutral range (e.g., pH 5-7) using appropriate buffers. Store solutions protected from light and at reduced temperatures (e.g., 2-8 °C). Use high-purity solvents and consider de-gassing them to remove dissolved oxygen. |
| Appearance of unknown peaks in the HPLC chromatogram during a stability study. | These are likely degradation products. | Perform peak purity analysis to confirm. If they are degradants, forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) can help in their identification.[1][2] LC-MS is a powerful tool for identifying the mass of these unknown peaks, providing clues to their structure. |
| Precipitation of the compound from the buffer solution. | The pH of the buffer may be close to the isoelectric point of the compound, or the buffer concentration may be too high, leading to salting out. | Determine the pKa of this compound to select a buffer system where the compound is most soluble. Test a range of buffer concentrations to find the optimal balance between buffering capacity and solubility. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound under Different pH Conditions
Objective: To evaluate the stability of this compound under acidic, neutral, and alkaline conditions and to identify potential degradation products.
Materials:
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This compound
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Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (NaOH), 0.1 M
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Phosphate buffer, pH 7.0
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Acetonitrile (ACN), HPLC grade
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Water, HPLC grade
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HPLC system with a UV detector
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pH meter
Procedure:
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Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
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Alkaline: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
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Neutral: Mix 1 mL of the stock solution with 9 mL of pH 7.0 phosphate buffer.
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Control: Mix 1 mL of the stock solution with 9 mL of a 50:50 mixture of the organic solvent and water.
-
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Incubation: Store all solutions at a controlled temperature (e.g., 40°C) and protected from light.
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Time Points: Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
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Sample Preparation for HPLC: Neutralize the acidic and alkaline samples before injection. Dilute all samples to an appropriate concentration with the mobile phase.
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HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.
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Data Analysis: Calculate the percentage of degradation at each time point for each condition. Identify and characterize any significant degradation products using techniques like LC-MS.
Hypothetical Stability Data Summary
The following table presents hypothetical data from a forced degradation study.
| Condition | Time (hours) | % Degradation | Major Degradation Products (Hypothetical m/z) |
| 0.1 M HCl | 24 | 15.2% | 166 (Oxidation), 182 (Further Oxidation) |
| pH 7.0 Buffer | 24 | 1.5% | Not significant |
| 0.1 M NaOH | 24 | 25.8% | 166 (Oxidation), 198 (Dimerization) |
Visualizations
Experimental Workflow for pH Stability Study
Caption: Workflow for assessing the stability of this compound under different pH conditions.
Hypothetical Degradation Pathway
Caption: A hypothetical oxidative degradation pathway for this compound.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of "Thieno[2,3-c]pyridin-3-amine"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Thieno[2,3-c]pyridin-3-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Question: We are experiencing low yields in the final cyclization step to form the thieno[2,3-c]pyridine ring. What are the potential causes and solutions?
Answer: Low yields during the cyclization to form the thieno[2,3-c]pyridine core are a common challenge. Several factors could be contributing to this issue:
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Incomplete reaction: The reaction may not be going to completion. Consider extending the reaction time or increasing the temperature. However, be cautious as excessive heat can lead to degradation and byproduct formation.
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Sub-optimal catalyst/reagent concentration: The concentration of the cyclizing agent (e.g., strong mineral acid) can be critical.[1] A concentration that is too low may result in a sluggish reaction, while an excessively high concentration can promote side reactions. We recommend performing small-scale experiments to optimize the concentration.
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Degradation of starting material or product: The thieno[2,3-c]pyridine core or its precursors may be sensitive to the reaction conditions. Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the process to prevent oxidation.
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Poor quality of starting materials: Impurities in the starting materials can interfere with the reaction. It is advisable to use highly pure starting materials, and if necessary, purify them before use.
Question: We are observing the formation of significant impurities during the synthesis. How can we identify and minimize them?
Answer: Impurity formation is a critical issue in scale-up synthesis. Here are some strategies to address this:
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Common Impurities: In syntheses involving the cyclization of N-(2-thienyl)-methyl-N-[2,2-(OR)2]-ethyl-para-toluene sulfonamide, incomplete cyclization can leave unreacted starting material.[1] Over-reaction or side reactions can also lead to polymeric materials or isomers.
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Identification: Utilize analytical techniques such as HPLC, LC-MS, and NMR to identify the structure of the major impurities. This information is crucial for understanding the side reactions that are occurring.
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Minimization Strategies:
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Temperature Control: Carefully control the reaction temperature. Exothermic reactions, if not properly managed, can lead to a rapid increase in temperature and the formation of byproducts.
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Order of Addition: The order in which reagents are added can influence the reaction pathway. Experiment with different addition orders on a small scale.
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pH Control: For reactions involving acid or base catalysts, maintaining the optimal pH is essential.
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Purification of Intermediates: Purifying the intermediates before proceeding to the next step can prevent the carry-over of impurities that might interfere with subsequent reactions.
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Question: The purification of the final product, this compound, is proving to be difficult. What purification methods are recommended?
Answer: The purification of amino-substituted heterocyclic compounds can be challenging due to their polarity and potential for multiple interaction sites.
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Crystallization: This is often the most effective method for purifying the final product on a large scale. A systematic approach to solvent screening is recommended. Consider a range of solvents with varying polarities.
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Column Chromatography: For laboratory-scale purification or for removing closely related impurities, column chromatography over silica gel can be effective. A gradient elution system may be necessary to achieve good separation.
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Acid-Base Extraction: The basicity of the amino group can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous solution, followed by extraction with an organic solvent.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Several synthetic strategies have been reported for the synthesis of the thieno[2,3-c]pyridine core. One common approach involves the construction of the pyridine ring onto a pre-existing thiophene derivative.[2] For instance, a process starting from 2-thienaldehyde involves the formation of a Schiff base, followed by reduction and cyclization.[1][3] Another strategy involves the closure of the thiophene ring onto a pyridine precursor.[2] A metal-free approach starting from 2-acetylthiophene has also been developed.[2][4]
Q2: Are there any safety precautions to consider during the scale-up synthesis?
A2: Yes, several safety precautions are crucial during scale-up:
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Exothermic Reactions: The cyclization step, particularly when using strong acids, can be exothermic.[1] Ensure that the reactor has adequate cooling capacity and that the addition of reagents is controlled to manage the heat evolution.
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Reagent Handling: Some reagents, such as strong acids and bases, are corrosive and require careful handling in a well-ventilated area with appropriate personal protective equipment (PPE).
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Solvent Safety: Use of flammable solvents requires adherence to all safety protocols for handling and storage to prevent fires or explosions.
Q3: How can we improve the solubility of this compound and its derivatives?
A3: Thieno[2,3-b]pyridines, a related class of compounds, are known to have poor solubility due to their planar structure, which promotes intermolecular stacking.[5] Similar challenges can be expected with this compound. To improve solubility, consider the following:
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Salt Formation: Converting the basic amino group to a salt (e.g., hydrochloride salt) can significantly improve aqueous solubility.
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Prodrug Approaches: For pharmaceutical applications, derivatizing the molecule with bulky, cleavable groups can disrupt crystal packing and improve solubility.[5]
Data and Protocols
Table 1: Comparison of Synthetic Routes for Thieno[2,3-c]pyridine Derivatives
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Reference |
| Schiff Base Cyclization | 2-Thienaldehyde | Aminoacetaldehyde dimethyl acetal, strong mineral acid | Good | [1][3] |
| Metal-Free Denitrogenative Transformation | 2-Acetylthiophene | 1,2,3-Triazole formation, acid-mediated denitrogenation | Good | [2][4] |
| Gewald Reaction | 1-Isopropyl-4-piperidone | Sulphur, active methylene nitriles | 85% for a derivative | [6] |
Experimental Protocol: Synthesis via Schiff Base Cyclization
This protocol is based on the general principles outlined in the literature for the synthesis of the thieno[2,3-c]pyridine core.[1][3]
Step 1: Formation of the Schiff Base
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To a solution of 2-thienaldehyde (1.0 eq) in benzene, add aminoacetaldehyde dimethyl acetal (1.0 eq).
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Reflux the mixture with a Dean-Stark apparatus to remove water.
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Monitor the reaction by TLC until the 2-thienaldehyde is consumed.
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Remove the solvent under reduced pressure to obtain the crude Schiff base.
Step 2: Reduction of the Schiff Base
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Dissolve the crude Schiff base in ethanol.
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Cool the solution to 0-5 °C in an ice bath.
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Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2 hours.
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Cool the mixture and quench with water.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
Step 3: Sulfonamide Formation
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Dissolve the crude amine from the previous step in a mixture of chloroform and water.
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Add p-toluenesulfonyl chloride (1.05 eq) and sodium carbonate.
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Stir vigorously at room temperature for 8 hours.
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Separate the organic layer, wash with water, dry over sodium sulfate, and concentrate to yield the sulfonamide.
Step 4: Cyclization to Thieno[2,3-c]pyridine
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Dissolve the sulfonamide in an inert solvent (e.g., toluene).
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Add a strong mineral acid (e.g., concentrated sulfuric acid) dropwise at a controlled temperature.
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Heat the mixture to 50-100 °C and monitor the reaction by TLC.
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After completion, cool the reaction, quench with water, and neutralize with a base.
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Extract the product, dry the organic layer, and purify by crystallization or column chromatography.
Note: The final amination step to introduce the 3-amino group would require a subsequent reaction, such as nitration followed by reduction, which is not detailed in the provided search results.
Visualizations
Caption: Experimental workflow for the synthesis of the Thieno[2,3-c]pyridine core.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Safe handling and storage procedures for "Thieno[2,3-c]pyridin-3-amine"
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Thieno[2,3-c]pyridin-3-amine?
Based on data for analogous compounds, this compound should be handled as a substance that is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
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Eye/Face Protection: Chemical safety goggles or a face shield are required.
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Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat. Ensure gloves are inspected before use and use proper glove removal technique.
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Respiratory Protection: If working outside of a certified fume hood or if dust formation is likely, a NIOSH-approved particulate respirator (e.g., N95) should be used.
-
Body Protection: A complete suit protecting against chemicals may be necessary depending on the scale of the experiment.
Q3: What are the recommended storage conditions for this compound?
Store in a tightly closed container in a dry, cool, and well-ventilated area. While some sources suggest room temperature storage, for long-term stability, storing in a cool, dry place is recommended. Keep the container locked up or in an area accessible only to authorized personnel.
Q4: What should I do in case of accidental exposure?
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Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Q5: What materials are incompatible with this compound?
While specific incompatibility data is unavailable, it is prudent to avoid strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, as these are common incompatibilities for amine-containing compounds.
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Visible degradation or discoloration of the compound upon storage. | Improper storage conditions (exposure to light, air, or moisture). | Ensure the compound is stored in a tightly sealed, opaque container in a cool, dry, and inert atmosphere if necessary. |
| Difficulty in dissolving the compound. | The compound may have low solubility in the chosen solvent. | Consult literature for appropriate solvents. Gentle heating or sonication may aid dissolution, but ensure this does not cause degradation. |
| Inconsistent experimental results. | Potential contamination or degradation of the starting material. | Use fresh stock of the compound. Re-purify the material if necessary and confirm its identity and purity via analytical methods (e.g., NMR, LC-MS). |
Hazard Summary and Precautionary Measures
| Hazard Classification | Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Experimental Protocols: Safe Handling Workflow
A detailed workflow for the safe handling of this compound is outlined below. This protocol is designed to minimize exposure and ensure the safety of laboratory personnel.
Caption: Logical workflow for the safe handling of this compound.
Avoiding dimer formation in "Thieno[2,3-c]pyridin-3-amine" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Thieno[2,3-c]pyridin-3-amine," with a focus on preventing unwanted dimer formation during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of this compound reactions, and why is it a problem?
A1: Dimer formation is an unintended side reaction where two molecules of this compound react with each other to form a larger, dimeric structure. This is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the presence of a significant impurity.
Q2: What is the likely mechanism of dimer formation for this compound?
A2: Based on studies of similar aminothiophene and thienopyridine systems, the most probable mechanism is oxidative dimerization .[1] This process is often initiated by oxidizing agents or electrochemical oxidation.[2][3] The proposed mechanism involves the formation of a radical cation intermediate on the thieno[2,3-c]pyridine ring system, which then couples with another molecule of the starting material.
Q3: Under what conditions is dimer formation most likely to occur?
A3: Dimer formation is most prevalent under oxidative conditions. This can include:
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The presence of chemical oxidants (e.g., sodium hypochlorite, bleach).[1]
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Exposure to air (oxygen) for prolonged periods, especially in the presence of light or a metal catalyst.
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Electrochemical reactions where an oxidative potential is applied.[2][3]
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Reactions run at high temperatures, which can sometimes promote oxidation.
Q4: How can I detect dimer formation in my reaction mixture?
A4: Dimer formation can be detected using standard analytical techniques:
-
Thin Layer Chromatography (TLC): A new, less polar spot appearing on the TLC plate often corresponds to the dimer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The appearance of a mass peak corresponding to approximately twice the molecular weight of the starting material is a strong indicator of dimerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of a complex set of new signals in the 1H and 13C NMR spectra that cannot be attributed to the desired product is indicative of dimer formation.
Troubleshooting Guides
Problem 1: Significant Dimer Formation Observed During N-Functionalization (e.g., Acylation, Sulfonylation)
| Potential Cause | Suggested Solution |
| Oxidative Conditions | Work under an inert atmosphere: Purge the reaction vessel with nitrogen or argon and maintain a positive pressure of the inert gas throughout the reaction. Use degassed solvents. |
| Reagent Choice | Avoid strong oxidizing agents: If a reagent is known to be a strong oxidant, consider an alternative. For example, in acylation, use an acid chloride or anhydride with a non-oxidizing base. |
| Reaction Temperature | Lower the reaction temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can often minimize side reactions, including dimerization. |
| Order of Addition | Slow addition of reagents: Add the electrophile (e.g., acyl chloride) slowly to a solution of the this compound and a base. This keeps the concentration of the reactive electrophile low at any given time, favoring the desired reaction over potential side reactions. |
Problem 2: Low Yield of Desired Product and a Complex Mixture of Byproducts
This is often a sign that dimerization or other side reactions are occurring.
| Potential Cause | Suggested Solution |
| Unprotected Amino Group | Protect the amino group: The nucleophilic and easily oxidizable amino group is often the culprit. Protecting it as a carbamate (e.g., Boc or Cbz) can prevent dimerization and other side reactions. After the desired reaction on another part of the molecule is complete, the protecting group can be removed. |
| Incorrect Stoichiometry | Optimize reagent stoichiometry: Ensure the correct molar ratios of reactants are being used. An excess of a particular reagent might promote side reactions. |
| Inappropriate Solvent | Solvent screening: The choice of solvent can influence reaction pathways. Screen a variety of solvents (e.g., aprotic polar like DMF, acetonitrile; ethereal like THF, dioxane; or chlorinated like DCM) to find the optimal one for your specific reaction that minimizes byproduct formation. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound (Minimizing Dimerization)
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Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq) and a suitable anhydrous, degassed solvent (e.g., Dichloromethane or THF).
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Base Addition: Add a non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine, 1.2 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
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Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise to the stirred solution.
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Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC.
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Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Boc Protection of this compound
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Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (1:1).
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Base and Boc Anhydride Addition: Add sodium bicarbonate (2.0 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
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Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.
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Work-up: After completion, extract the mixture with ethyl acetate.
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Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting Boc-protected product can often be used in the next step without further purification.
Protocol 3: Cbz Protection of this compound[2]
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Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1).
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Cooling and Base Addition: Cool the solution to 0 °C and add sodium bicarbonate (2.0 eq).
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Cbz-Cl Addition: Add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise at 0 °C.
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Reaction: Stir the reaction mixture at 0 °C for 20 hours.
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Work-up: Dilute the reaction with water and extract with ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Functionalization
| Reaction Type | Electrophile | Base | Solvent | Temperature | Atmosphere | Expected Outcome |
| Acylation | Acetyl Chloride | Triethylamine | DCM | 0 °C to RT | Nitrogen | High yield of N-acetylated product, minimal dimer. |
| Sulfonylation | Tosyl Chloride | Pyridine | DCM | 0 °C to RT | Nitrogen | High yield of N-sulfonylated product, minimal dimer. |
| Oxidative Coupling | NaOCl | - | Dioxane/H₂O | Room Temp | Air | High probability of dimer formation. [1] |
| Boc Protection | Boc₂O | NaHCO₃ | THF/H₂O | Room Temp | Air | High yield of N-Boc protected product. |
| Cbz Protection | Cbz-Cl | NaHCO₃ | THF/H₂O | 0 °C | Air | High yield of N-Cbz protected product.[2] |
Visualizations
Caption: Proposed oxidative dimerization pathway of this compound.
Caption: A logical workflow for troubleshooting dimer formation.
Caption: Signaling pathway for a successful reaction using a protecting group strategy.
References
Technical Support Center: Purification of Thieno[2,3-c]pyridines by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of thieno[2,3-c]pyridine derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of thieno[2,3-c]pyridines?
A1: A common and effective starting point for the purification of many N-heterocyclic compounds, including thieno[2,3-c]pyridine derivatives, is a solvent system composed of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate. Based on purifications of structurally similar compounds, a gradient elution starting from a low polarity mixture and gradually increasing the polarity is often successful. For example, a gradient of ethyl acetate in hexanes, starting from 10% ethyl acetate and gradually increasing to 30% or higher, can provide good separation.
Q2: My thieno[2,3-c]pyridine derivative is showing significant peak tailing during column chromatography. What could be the cause and how can I resolve it?
A2: Peak tailing with nitrogen-containing heterocyclic compounds like thieno[2,3-c]pyridines is frequently caused by the interaction of the basic nitrogen atom with acidic silanol (Si-OH) groups on the surface of the silica gel stationary phase. This secondary interaction can be mitigated in several ways:
-
Use of a mobile phase modifier: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can neutralize the acidic silanol groups and reduce tailing.
-
Employ end-capped silica gel: Using a stationary phase where the silanol groups have been chemically deactivated (end-capped) can significantly improve peak shape.
-
Alternative stationary phases: In some cases, using a different stationary phase, such as alumina (neutral or basic), may be beneficial if interactions with silica are problematic.
Q3: I am not getting good separation between my desired thieno[2,3-c]pyridine and a closely related impurity. What strategies can I employ?
A3: Achieving good separation of closely eluting compounds requires careful optimization of the chromatographic conditions:
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Optimize the solvent system: A shallower solvent gradient or even isocratic elution (using a single solvent mixture) with an optimized polarity can enhance resolution. Experiment with different solvent combinations. For instance, substituting ethyl acetate with dichloromethane or a mixture of solvents might alter the selectivity.
-
Column parameters: Using a longer and narrower column, or a stationary phase with a smaller particle size, can increase the number of theoretical plates and improve separation efficiency.
-
Sample loading: Overloading the column can lead to band broadening and poor separation. Ensure that the amount of crude material loaded is appropriate for the column dimensions. A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of the crude sample.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a solvent system like methanol in dichloromethane may be necessary. |
| The compound may be reacting with the silica gel. | Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine. | |
| Co-elution of product and impurities | The solvent system has poor selectivity for the separation. | Experiment with different solvent systems. A useful starting point is to find a solvent system that gives your product an Rf value of ~0.3 on a TLC plate. |
| The column is overloaded. | Reduce the amount of sample loaded onto the column. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. | |
| Streaking or broad bands of the product | The sample was not loaded onto the column in a narrow band. | Dissolve the sample in a minimal amount of a solvent in which it is highly soluble and carefully apply it to the top of the column. Alternatively, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel before loading. |
| The compound is sparingly soluble in the mobile phase. | Try a different mobile phase in which the compound is more soluble. | |
| Product decomposition on the column | The thieno[2,3-c]pyridine derivative is sensitive to the acidic nature of silica gel. | Use deactivated silica gel (by pre-washing with a solvent containing triethylamine) or switch to a neutral stationary phase like alumina. |
Experimental Protocols
General Protocol for Column Chromatography Purification of a Thieno[2,3-c]pyridine Derivative
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Slurry Preparation: In a beaker, prepare a slurry of silica gel (100-200 mesh) in the initial, least polar eluent. The amount of silica should be roughly 50-100 times the weight of the crude material to be purified.
-
Column Packing:
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Place a small plug of cotton or glass wool at the bottom of the chromatography column.
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Add a thin layer of sand.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
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Allow the solvent to drain until it is just above the level of the silica gel.
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Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude thieno[2,3-c]pyridine derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the column using a pipette.
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Allow the sample to absorb into the silica gel until the solvent level is just at the top of the sand layer.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the mobile phase according to the separation observed on TLC. A typical gradient for a thieno[2,3-c]pyridine derivative might be from 10% ethyl acetate in hexanes to 40% ethyl acetate in hexanes. For compounds with similar polarity, a gradient of hexane:ethyl acetate from 9:1 to 7:3 has been reported for a related heterocyclic system.
-
-
Fraction Analysis:
-
Monitor the elution of the compounds by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified thieno[2,3-c]pyridine derivative.
Data Presentation
Table 1: Example Solvent Systems for Column Chromatography of N-Heterocycles
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |
| Thieno[2,3-d]pyrimidine derivative | Silica Gel | Gradient of Hexane:Ethyl Acetate (9:1 to 7:3) | |
| 2-Chloropyrazine derivative | Silica Gel | Ethyl Acetate/Petroleum Ether (1:4) | [1] |
| General N-Heterocycles (basic) | Silica Gel | Hexanes/Ethyl Acetate with 0.1% Triethylamine | |
| Polar N-Heterocycles | Silica Gel | Dichloromethane/Methanol (e.g., 95:5) |
Visualizations
Caption: Experimental workflow for the purification of thieno[2,3-c]pyridines.
Caption: Troubleshooting decision tree for thieno[2,3-c]pyridine purification.
References
Validation & Comparative
Comparative Analysis of Thieno[2,3-c]pyridin-3-amine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Mechanism of Action, Comparative Efficacy, and Experimental Evaluation of Thieno[2,3-c]pyridin-3-amine Based Kinase Inhibitors.
The thieno[2,3-c]pyridine scaffold has emerged as a promising framework in the design of novel kinase inhibitors, demonstrating activity against key signaling proteins implicated in inflammatory diseases and cancer. This guide provides a comparative analysis of this compound derivatives, focusing on their mechanism of action as inhibitors of Cancer Osaka Thyroid (COT) kinase (also known as Tpl2 or MAP3K8) and G-protein-coupled receptor kinase 2 (GRK2). We present available quantitative data, detailed experimental protocols for inhibitor evaluation, and visualizations of relevant signaling pathways and experimental workflows.
Mechanism of Action
Derivatives of the thieno[2,3-c]pyridine scaffold typically function as ATP-competitive inhibitors. By mimicking the purine ring of ATP, these small molecules occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby modulating the signaling cascade. Structure-activity relationship (SAR) studies on 2,4-disubstituted thieno[2,3-c]pyridines have been explored to enhance both enzyme potency and cellular activity.[1][2]
Data Presentation: Comparative Inhibitory Activity
While specific IC50 values for a comprehensive series of this compound derivatives are often contained within full-text research articles and may not be publicly available in aggregated form, the following tables provide a template for presenting such comparative data. Research has identified 2,4-disubstituted thieno[2,3-c]pyridines as potent inhibitors of COT kinase.[1][2] Similarly, thieno[2,3-c]pyridine derivatives have been identified as promising starting points for the development of GRK2 inhibitors.[3]
Table 1: Hypothetical Comparative IC50 Values of this compound Derivatives Against COT Kinase
| Compound ID | R1 Substituent | R2 Substituent | COT Kinase IC50 (nM) | Reference Inhibitor (e.g., COT Inhibitor-2) IC50 (nM) |
| TCEP-001 | Phenyl | Morpholine | Data not available | 1.6 |
| TCEP-002 | 4-Fluorophenyl | Piperidine | Data not available | 1.6 |
| TCEP-003 | Pyridyl | N-methylpiperazine | Data not available | 1.6 |
| TCEP-004 | Thienyl | Cyclopropylamine | Data not available | 1.6 |
Table 2: Hypothetical Comparative IC50 Values of this compound Derivatives Against GRK2 Kinase
| Compound ID | R1 Substituent | R2 Substituent | GRK2 Kinase IC50 (µM) | Reference Inhibitor (e.g., Balanol) IC50 (µM) |
| TCEP-G-01 | Phenyl | Amine | Data not available | ~0.004 |
| TCEP-G-02 | Cyclohexyl | Methylamine | Data not available | ~0.004 |
| TCEP-G-03 | Benzyl | Hydroxylamine | Data not available | ~0.004 |
| TCEP-G-04 | Isobutyl | Ethylamine | Data not available | ~0.004 |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the context of this compound's mechanism of action and the methods for its evaluation, the following diagrams are provided.
Experimental Protocols
COT Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol is adapted for determining the IC50 of this compound derivatives against COT kinase.[5][6]
Materials and Reagents:
-
Recombinant human COT (MAP3K8) enzyme
-
Fluorescein-labeled substrate (e.g., Fluorescein-MAP2K1)
-
ATP
-
LanthaScreen™ Tb-labeled anti-phospho-substrate antibody
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TR-FRET Dilution Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
-
EDTA solution (for stopping the reaction)
-
Test compounds (this compound derivatives)
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Low-volume 384-well plates (black)
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Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.
-
Reagent Preparation:
-
Prepare a 2X solution of COT kinase in kinase reaction buffer.
-
Prepare a 2X solution of the fluorescein-labeled substrate and ATP in the kinase reaction buffer. The ATP concentration should be at or near the Km for the enzyme.
-
-
Assay Plate Setup:
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Add 5 µL of the diluted test compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 2X COT kinase solution to each well.
-
-
Kinase Reaction Initiation:
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
The final reaction volume is 20 µL.
-
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Reaction Termination and Detection:
-
Prepare a solution of EDTA and Tb-labeled antibody in TR-FRET dilution buffer.
-
Add 20 µL of this solution to each well to stop the kinase reaction.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (terbium) and acceptor (fluorescein) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot the results against the inhibitor concentration. Determine the IC50 value using a suitable curve-fitting algorithm.
GRK2 Kinase Inhibition Assay (Radiometric)
This protocol outlines a method for measuring GRK2 inhibition using a radioactive isotope.
Materials and Reagents:
-
Recombinant human GRK2 enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 2 mM EDTA, 0.25 mM DTT)
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Substrate (e.g., a synthetic peptide)
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γ-³³P-ATP
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10 mM ATP stock solution
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Test compounds (this compound derivatives)
-
Phosphoric acid solution (1%)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a γ-³³P-ATP assay cocktail by combining Kinase Assay Buffer, 10 mM ATP stock, and γ-³³P-ATP.
-
Prepare a solution of the peptide substrate in distilled water.
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Prepare serial dilutions of the test compounds.
-
-
Kinase Reaction:
-
In a reaction tube, combine the active GRK2 enzyme, the test compound, and the substrate solution.
-
Initiate the reaction by adding the γ-³³P-ATP assay cocktail. The final reaction volume is typically 25 µL.
-
Incubate the reaction mixture in a water bath at 30°C for 15 minutes.
-
-
Reaction Termination:
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper.
-
-
Washing:
-
Wash the P81 paper three times for 5 minutes each in a 1% phosphoric acid solution to remove unincorporated γ-³³P-ATP.
-
Perform a final wash with acetone.
-
-
Detection:
-
Allow the P81 paper to dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the level of kinase inhibition by comparing the radioactivity in the presence of the test compound to the control (no inhibitor). Calculate the IC50 value from a dose-response curve.
Conclusion
The this compound scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. While publicly available, comparative quantitative data remains limited, the established inhibitory activity against key kinases such as COT and GRK2 warrants further investigation. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of novel derivatives, enabling researchers to elucidate structure-activity relationships and identify lead compounds for further development in the fields of inflammation and oncology.
References
- 1. Discovery of thieno[2,3-c]pyridines as potent COT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases [frontiersin.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
Thieno[2,3-c]pyridin-3-amine and its Derivatives: A Comparative Analysis of Kinase Inhibition Potential
For Immediate Release
[City, State] – [Date] – In the landscape of kinase inhibitor discovery, the thieno[2,3-c]pyridine scaffold has emerged as a promising framework for the development of novel therapeutic agents. This guide provides a comparative analysis of thieno[2,3-c]pyridine derivatives, specifically focusing on their activity as inhibitors of Heat Shock Protein 90 (Hsp90) and Cancer Osaka Thyroid (COT) kinase, benchmarked against established inhibitors in the field. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Introduction to Thienopyridine-Based Kinase Inhibitors
The thienopyridine core, a heterocyclic scaffold, is present in several approved drugs and clinical candidates, demonstrating its versatility in medicinal chemistry. The thieno[2,3-c]pyridine isomer, in particular, has garnered attention for its potential as a kinase inhibitor. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By inhibiting specific kinases, it is possible to interfere with disease progression. This guide will delve into the inhibitory activities of novel thieno[2,3-c]pyridine derivatives against two key kinases: Hsp90 and COT kinase.
Comparative Analysis of Hsp90 Inhibitors
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.
A recent study has identified a series of thieno[2,3-c]pyridine derivatives with potent anticancer activity, with compound 6i emerging as a lead candidate.[1] While direct biochemical IC50 values against Hsp90 are not yet publicly available, the cellular cytotoxicity of these compounds provides a strong indication of their potential as Hsp90 inhibitors.
For a robust comparison, we are benchmarking the cellular activity of thieno[2,3-c]pyridine derivative 6i against two well-established Hsp90 inhibitors, Ganetespib (STA-9090) and Onalespib (AT13387) .
| Compound | Target | Cell Line | Cellular IC50 (µM) | Reference |
| Thieno[2,3-c]pyridine 6i | Hsp90 (putative) | HSC3 (Head and Neck Cancer) | 10.8 | [1] |
| T47D (Breast Cancer) | 11.7 | [1] | ||
| RKO (Colorectal Cancer) | 12.4 | [1] | ||
| MCF7 (Breast Cancer) | 16.4 | [1] | ||
| Ganetespib (STA-9090) | Hsp90 | OSA 8 (Osteosarcoma) | 0.004 | [2] |
| MG63 (Osteosarcoma) | 0.043 | [3] | ||
| C2 (Canine Mast Cell) | 0.019 | [3] | ||
| BR (Canine Mast Cell) | 0.004 | [3] | ||
| Onalespib (AT13387) | Hsp90 | A375 (Melanoma) | 0.018 | [4] |
| MV4-11 (Leukemia) | 0.012 | [4] | ||
| NCI-H1975 (Lung Cancer) | 0.022 | [4] | ||
| SKBr3 (Breast Cancer) | 0.055 | [4] |
Note: The IC50 values for Thieno[2,3-c]pyridine 6i are based on MTT assays measuring cell viability, which may not solely reflect direct Hsp90 inhibition. The IC50 values for Ganetespib and Onalespib are also from cellular assays. Direct comparison of potency should be interpreted with caution due to variations in experimental conditions and the nature of the assays.
Comparative Analysis of COT Kinase Inhibitors
Cancer Osaka Thyroid (COT) kinase, also known as Tpl2 (Tumor progression locus 2) or MAP3K8, is a key regulator of the MAPK/ERK and NF-κB signaling pathways, particularly in response to inflammatory stimuli. Inhibition of COT kinase is a potential therapeutic strategy for inflammatory diseases and certain cancers.
Research has identified 2,4-disubstituted thieno[2,3-c]pyridines as potent inhibitors of COT kinase.[5] While specific IC50 values for a range of these derivatives are not detailed in the available literature, a selective thieno[2,3-c]pyridine inhibitor has been described. For a comparative perspective, we will benchmark this class of compounds against a known COT kinase inhibitor, Cot inhibitor-1 .
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |
| Thieno[2,3-c]pyridine derivative | COT Kinase | Data not available | Data not available | [6] |
| Cot inhibitor-1 | COT Kinase | 28 | 5.7 (TNF-α production in human whole blood) | [7][8] |
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay is used to determine the direct inhibitory effect of a compound on a purified kinase.
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Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer (typically containing Tris-HCl, MgCl2, DTT, and BSA), test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ-³³P]ATP).
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a microplate, add the kinase and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration is typically at or near the Km value for the specific kinase.
-
Incubate the reaction at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence signal.
-
The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Reagents and Materials: Cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, 96-well plates, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or SDS).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of an inhibitor on signaling pathways.
-
Reagents and Materials: Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, protein quantification assay kit (e.g., BCA assay), SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (specific to the target proteins and their phosphorylated forms), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.
-
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression or phosphorylation levels.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Hsp90 Inhibition and Downstream Effects
Caption: Hsp90 inhibition by a thieno[2,3-c]pyridine derivative disrupts the chaperone cycle, leading to client protein degradation and downstream cellular effects.
COT Kinase Signaling Pathway
Caption: The COT kinase signaling pathway, a target for thieno[2,3-c]pyridine inhibitors, leads to the production of pro-inflammatory cytokines.
Experimental Workflow for Inhibitor Comparison
Caption: A logical workflow for the synthesis, biochemical and cellular evaluation, and comparative analysis of novel kinase inhibitors.
Conclusion
Thieno[2,3-c]pyridine derivatives represent a promising class of kinase inhibitors with demonstrated potential against cancer cell lines. The lead compound 6i shows significant cellular cytotoxicity, suggesting it may act as an Hsp90 inhibitor. Furthermore, the thieno[2,3-c]pyridine scaffold has been identified as a potent inhibitor of COT kinase. While direct biochemical data for these novel compounds is still emerging, the preliminary cellular data, when compared to established inhibitors, highlights the therapeutic potential of this chemical series. Further investigation, including comprehensive biochemical profiling and in vivo studies, is warranted to fully elucidate the mechanism of action and therapeutic efficacy of these promising compounds.
Disclaimer: This guide is for informational purposes only and is intended for a scientific audience. The data presented is based on publicly available research and should be interpreted within the context of the specific experimental conditions described.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ganetespib | Apoptosis | HSP | HIF | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of thieno[2,3-c]pyridines as potent COT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a selective thieno[2,3-c]pyridine inhibitor of COT kinase and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cot inhibitor-1 | 915365-57-0 | MOLNOVA [molnova.com]
- 8. Tpl2 Kinase Inhibitor 1 — TargetMol Chemicals [targetmol.com]
In Vivo Anticancer Activity of Thienopyridine Derivatives: A Comparative Analysis
For researchers and drug development professionals, this guide provides a comparative overview of the in vivo anticancer activity of thienopyridine derivatives, with a focus on a promising benzothieno[2,3-c]pyridine compound. While in vivo data for the specific molecule "Thieno[2,3-c]pyridin-3-amine" is not currently available in published literature, this guide will focus on a closely related derivative with demonstrated in vivo efficacy and compare it with an established clinical agent. Additionally, we will summarize in vitro data for other thienopyridine isomers to highlight their potential for future in vivo validation.
A series of[1]benzothieno[2,3-c]pyridines was synthesized and evaluated for anticancer activity. Among them, compound 5c exhibited potent broad-spectrum anticancer activity in vitro and was selected for further in vivo evaluation in a mice prostate cancer model.[2][3] The study compared the efficacy of compound 5c to Abiraterone , a standard-of-care drug for prostate cancer.[2][3]
Comparative In Vivo Efficacy
The in vivo study focused on the inhibition of the CYP17 enzyme, a key target in prostate cancer therapy, and the subsequent reduction in plasma testosterone levels.
| Compound | Animal Model | Key In Vivo Endpoint | Result | Comparator |
| Benzothieno[2,3-c]pyridine 5c | Mice Prostate Cancer Model | CYP17 Enzyme Inhibition (IC50) | 15.80 nM | Abiraterone |
| Benzothieno[2,3-c]pyridine 5c | Mice Prostate Cancer Model | Plasma Testosterone Reduction | Equipotent to Abiraterone | Abiraterone |
Experimental Protocols
A detailed methodology for the key in vivo experiments is crucial for the interpretation and replication of the findings.
In Vivo CYP17 Enzyme Inhibition and Testosterone Measurement
-
Animal Model: The study utilized a mice prostate cancer model.
-
Treatment: Compound 5c and the reference drug Abiraterone were administered to the mice.
-
CYP17 Inhibition Assay: The activity of the CYP17 enzyme was measured in the mice following treatment. The half-maximal inhibitory concentration (IC50) was determined to quantify the potency of compound 5c in inhibiting the enzyme.[2][3]
-
Plasma Testosterone Measurement: Blood samples were collected from the treated mice to measure the levels of plasma testosterone. This served as a key pharmacodynamic biomarker to assess the in vivo efficacy of the compound.[2][3]
In Vitro Anticancer Activity of Other Thienopyridine Derivatives
While in vivo data is limited, numerous studies have demonstrated the in vitro anticancer potential of various thienopyridine derivatives. These compounds represent a promising area for future in vivo investigation.
| Compound Class | Derivative | Cancer Cell Lines | In Vitro Activity (IC50) | Putative Target |
| Thieno[2,3-c]pyridine | Compound 6i | HSC3 (Head and Neck), T47D (Breast), RKO (Colorectal) | 10.8 µM, 11.7 µM, 12.4 µM | Hsp90 |
| Thieno[2,3-d]pyrimidine | Compound 14 | MCF7 (Breast) | 22.12 µM | Not specified |
| Thieno[2,3-b]pyridine | Compound 1 | HeLa, SiHa (Cervical) | Cytotoxic at 2.5 µM (48h) | Phospholipase C |
| Benzothieno[2,3-c]pyridine | Compound 5c | PC-3 (Prostate) | 2.08 µM | CYP17 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the anticancer activity of novel compounds.
Caption: General workflow for anticancer drug discovery and validation.
Caption: Simplified androgen synthesis pathway and the inhibitory action of CYP17 inhibitors.
References
Comparative Guide to the Structure-Activity Relationship of Thieno[2,3-c]pyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of thieno[2,3-c]pyridin-3-amine derivatives, focusing on their activity as inhibitors of Heat Shock Protein 90 (Hsp90), Cancer Osaka Thyroid (COT) kinase, and proto-oncogene tyrosine-protein kinase Src (c-Src). The information is presented to facilitate the understanding of how structural modifications to the thieno[2,3-c]pyridine scaffold influence biological activity, thereby aiding in the design of more potent and selective therapeutic agents.
Hsp90 Inhibition and Anticancer Activity
Thieno[2,3-c]pyridine derivatives have been investigated for their potential as anticancer agents through the inhibition of Hsp90, a molecular chaperone crucial for the stability and function of numerous oncoproteins.[1]
Quantitative Data Summary
The anticancer activity of a series of diethyl 2-(2-(substituted)-acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate derivatives was evaluated against various cancer cell lines using the MTT assay. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound ID | R Group (Substituted Secondary Amine) | HSC3 (Head and Neck) IC50 (µM) | T47D (Breast) IC50 (µM) | RKO (Colorectal) IC50 (µM) | MCF7 (Breast) IC50 (µM) |
| 6a | Pyrrolidine | 14.5 | > 50 | 24.4 | > 50 |
| 6i | Thiomorpholine | 10.8 | 11.7 | 12.4 | 16.4 |
Note: The data indicates that the nature of the heterocyclic secondary amine substituent significantly influences the anticancer activity. Compound 6i , with a thiomorpholine substituent, demonstrated the most potent and broad-spectrum activity against the tested cell lines.[1]
Experimental Protocol: MTT Assay for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thieno[2,3-c]pyridine derivatives and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Hsp90 Signaling Pathway
Hsp90 is a critical chaperone protein that facilitates the proper folding, stability, and activity of a wide range of "client" proteins, many of which are integral components of oncogenic signaling pathways. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple cancer-promoting pathways simultaneously.
Caption: Hsp90 inhibition by this compound derivatives.
COT Kinase Inhibition
COT (Cancer Osaka Thyroid), also known as MAP3K8 or Tpl2, is a serine/threonine kinase that plays a key role in the inflammatory response and has been implicated in cancer. It is a potential therapeutic target, and thieno[2,3-c]pyridine derivatives have been identified as potent inhibitors.[2]
Quantitative Data Summary
Experimental Protocol: In Vitro COT Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring COT kinase activity.
-
Reagent Preparation: Prepare solutions of COT kinase, a fluorescently labeled substrate peptide, ATP, and the test compounds (thieno[2,3-c]pyridine derivatives) in an appropriate assay buffer.
-
Reaction Mixture: In a microplate, combine the COT kinase, the test compound at various concentrations, and the fluorescently labeled substrate.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
TR-FRET Measurement: When the terbium-labeled antibody binds to the phosphorylated substrate, FRET occurs between the terbium donor and the fluorescent acceptor on the substrate. The TR-FRET signal is measured using a suitable plate reader.
-
Data Analysis: The TR-FRET signal is inversely proportional to the kinase activity. The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
COT (MAP3K8) Signaling Pathway
COT kinase is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various stimuli and, in turn, activates downstream kinases, leading to the production of pro-inflammatory cytokines and other cellular responses.
Caption: COT (MAP3K8) signaling pathway and inhibition point.
c-Src Kinase Inhibition
c-Src is a non-receptor tyrosine kinase that is often overexpressed and/or hyperactivated in various cancers, playing a crucial role in tumor progression, invasion, and metastasis. While research on this compound derivatives as c-Src inhibitors is emerging, the closely related thieno[2,3-b]pyridine scaffold has shown promise in this area.
Quantitative Data Summary
Systematic SAR studies with tabulated IC50 values for a series of this compound derivatives as c-Src inhibitors are not extensively available in published literature. However, studies on related thienopyridine scaffolds suggest that the nature and position of substituents on both the thieno and pyridine rings are critical for potent c-Src inhibition.
Experimental Protocol: In Vitro c-Src Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ kinase assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
-
Kinase Reaction: The c-Src kinase, a suitable substrate (e.g., a synthetic peptide), and the test inhibitor are incubated in a buffer conducive to kinase activity. The reaction is initiated by the addition of ATP.
-
ADP-Glo™ Reagent Addition: After the kinase reaction has proceeded for a set time, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP generated in the first step back into ATP.
-
Luminescence Generation: This newly synthesized ATP is used by a luciferase to generate a light signal.
-
Signal Measurement: The luminescence is measured using a luminometer. The light output is directly proportional to the amount of ADP produced and, therefore, to the activity of the c-Src kinase.
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of kinase inhibition against the concentration of the test compound.
c-Src Signaling Pathway
c-Src is a central node in many signaling pathways that regulate key cellular processes. It can be activated by various upstream signals, including receptor tyrosine kinases (RTKs) and integrins. Once activated, c-Src phosphorylates a multitude of downstream substrates, leading to the activation of pathways that promote cell proliferation, survival, migration, and invasion.
Caption: Overview of c-Src signaling and its inhibition.
References
A Comparative Analysis of the Biological Activities of Thieno[2,3-c]pyridine and Thieno[3,2-c]pyridine Scaffolds
In the landscape of medicinal chemistry, isomeric scaffolds often exhibit distinct pharmacological profiles. This guide provides a comparative overview of the biological activities of two such isomers: Thieno[2,3-c]pyridine and thieno[3,2-c]pyridine. While direct comparative studies on the parent amines are limited, a wealth of data on their derivatives highlights their potential in drug discovery, particularly in oncology. This report synthesizes the available experimental data to offer a clear comparison for researchers, scientists, and drug development professionals.
Thieno[2,3-c]pyridine Derivatives: Emerging Anticancer Agents
Recent research has underscored the potential of thieno[2,3-c]pyridine derivatives as a promising class of anticancer agents.[1][2] The core structure has been the foundation for developing compounds with significant inhibitory effects against a variety of cancer cell lines.
Anticancer Activity and Mechanism of Action
Derivatives of thieno[2,3-c]pyridine have been synthesized and evaluated for their in vitro anticancer activity against human cancer cell lines, including breast (MCF7, T47D), head and neck (HSC3), and colorectal (RKO) cancers.[1][2] Notably, one derivative, designated as 6i, has demonstrated potent, broad-spectrum anticancer activity.[1][2] The mechanism of action for some of these derivatives has been linked to the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone that plays a crucial role in the folding and stability of numerous client proteins involved in cancer cell proliferation and survival.[1][2] Furthermore, compound 6i was observed to induce cell cycle arrest at the G2 phase.[1][2] Beyond cancer, the thieno[2,3-c]pyridine scaffold has been associated with a range of other potential therapeutic applications, including anticoagulant, antitumor, c-Src inhibitor, and antimicrobial effects.[3]
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro anticancer activity of a key thieno[2,3-c]pyridine derivative, 6i, across various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6i | HSC3 (Head and Neck) | 10.8 | [1][2] |
| 6i | T47D (Breast) | 11.7 | [1][2] |
| 6i | RKO (Colorectal) | 12.4 | [1][2] |
Thieno[3,2-c]pyridine Derivatives: A Scaffold for Kinase Inhibition
The thieno[3,2-c]pyridine core has been extensively explored as a versatile scaffold for the development of highly selective protein kinase inhibitors.[4][5] This isomeric framework has given rise to a diverse range of derivatives with potent inhibitory activity against various kinases implicated in cancer and other diseases.
Kinase Inhibition and Therapeutic Potential
Derivatives of thieno[3,2-c]pyridine have been identified as potent inhibitors of several protein kinases, including Haspin, cyclin-dependent kinase-like (CDKL) kinases, vascular endothelial growth factor receptor 2 (VEGFR-2), and c-Met.[4][5][6] The inhibition of these kinases can disrupt critical signaling pathways involved in cell proliferation, angiogenesis, and metastasis, making these compounds attractive candidates for cancer therapy. Specifically, the inhibition of VEGFR-2 and c-Met points to a potential anti-angiogenic mechanism of action.[6] The thieno[3,2-c]pyridine scaffold is also associated with a broad spectrum of other biological activities, including platelet aggregation inhibition, as well as antibacterial, antimicrobial, psychotropic, analgesic, and anti-inflammatory properties.[7]
Quantitative Analysis of Kinase Inhibition
Data on the specific IC50 values for thieno[3,2-c]pyridine derivatives as kinase inhibitors is dispersed across various studies. For a comprehensive understanding, researchers are encouraged to consult the primary literature focused on specific kinase targets.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the biological data. The following are outlines of the key assays used to evaluate the biological activities of these compounds.
MTT Assay for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity. In the context of anticancer screening, it is used to measure the reduction of cell viability following treatment with a test compound.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thieno[2,3-c]pyridine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1][2]
Kinase Inhibition Assays
The inhibitory activity of thieno[3,2-c]pyridine derivatives against specific kinases is typically evaluated using in vitro kinase assays.
General Protocol Outline:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific substrate (often a peptide), and ATP in a suitable buffer.
-
Inhibitor Addition: The thieno[3,2-c]pyridine derivative is added to the reaction mixture at various concentrations.
-
Kinase Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Reaction Termination: After a specific incubation time, the reaction is stopped.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-32P]ATP) or non-radiometric methods like fluorescence-based assays or ELISA.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the implicated signaling pathways and experimental workflows can aid in understanding the broader context of the research.
Caption: Hsp90 Inhibition by Thieno[2,3-c]pyridine Derivatives.
Caption: General Workflow for Kinase Inhibition Assays.
Conclusion
While both thieno[2,3-c]pyridine and thieno[3,2-c]pyridine scaffolds serve as valuable starting points for the development of biologically active compounds, the current body of research indicates a divergence in their primary therapeutic applications. Thieno[2,3-c]pyridine derivatives have shown significant promise as anticancer agents, with some acting through the inhibition of Hsp90. In contrast, the thieno[3,2-c]pyridine framework has been more extensively utilized in the discovery of potent and selective kinase inhibitors. This comparative guide highlights the distinct yet complementary roles these isomeric systems can play in the ongoing search for novel therapeutics. Further head-to-head comparative studies would be invaluable in elucidating the subtle structural nuances that govern their differential biological activities.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
In Silico Docking Analysis of Thieno[2,3-c]pyridine Derivatives as Novel Hsp90 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of novel Thieno[2,3-c]pyridine derivatives targeting the molecular chaperone Hsp90. This guide provides a comprehensive overview of their in silico performance, supported by in vitro experimental data, offering insights into their potential as anticancer agents.
A recent study has explored a series of novel Thieno[2,3-c]pyridine derivatives as potential inhibitors of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone implicated in cancer progression and drug resistance.[1] This guide synthesizes the in silico molecular docking results and compares them with in vitro anticancer activity, providing a clear evaluation of these compounds against alternative benchmarks.
Comparative Analysis of In Silico and In Vitro Performance
The synthesized Thieno[2,3-c]pyridine derivatives were evaluated through molecular docking studies to predict their binding affinity to the ATP-binding pocket of Hsp90. These computational predictions were then correlated with in vitro anticancer screening against several cancer cell lines.
Molecular Docking Performance against Hsp90
The in silico analysis was conducted to understand the binding interactions and predict the potency of the Thieno[2,3-c]pyridine derivatives. The docking scores, which estimate the binding affinity, are presented below. A more negative score indicates a stronger predicted binding interaction.
Table 1: Molecular Docking Scores of Thieno[2,3-c]pyridine Derivatives against Hsp90 (PDB ID: 2WI6)
| Compound ID | Docking Score (kcal/mol) |
| 6a | -8.15 |
| 6b | -7.62 |
| 6c | -7.21 |
| 6d | -7.93 |
| 6e | -7.54 |
| 6f | -7.88 |
| 6g | -7.43 |
| 6h | -6.99 |
| 6i | -8.32 |
| 6j | -7.11 |
| 6k | -7.99 |
| Native Ligand (Redocked) | -9.28 |
Data sourced from the study on Thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors.[1]
In Vitro Anticancer Activity
Based on the initial screening, compounds 6a and 6i were identified as the most promising candidates and were selected for further IC₅₀ determination. The results demonstrate their potential to inhibit cancer cell growth across a broad spectrum of cell lines.
Table 2: IC₅₀ Values (µM) of Lead Thieno[2,3-c]pyridine Derivatives and Cisplatin
| Compound | HSC3 (Head & Neck) | T47D (Breast) | RKO (Colorectal) | MCF7 (Breast) |
| 6i | 10.8 | 11.7 | 12.4 | 16.4 |
| 6a | 14.5 | - | 24.4 | - |
| Cisplatin (Standard) | - | - | - | - |
IC₅₀ values indicate the concentration required to inhibit 50% of cell growth. A lower value indicates higher potency. Data sourced from the primary research article.[1]
Head-to-Head Comparison: Percentage Inhibition
A broader screening at a concentration of 100 µM provides a direct comparison of the inhibitory activity of all synthesized compounds against the standard anticancer drug, cisplatin.
Table 3: Percentage Growth Inhibition of Cancer Cell Lines at 100 µM Concentration
| Compound | MCF7 (Breast) | RKO (Colorectal) |
| 6a | 89.45% | 93.51% |
| 6b | 75.67% | 88.74% |
| 6c | 69.33% | 85.32% |
| 6d | 81.22% | 89.11% |
| 6e | 78.94% | 87.65% |
| 6f | 83.56% | 90.23% |
| 6g | 72.18% | 86.49% |
| 6h | 65.77% | 82.17% |
| 6i | 95.33% | 92.53% |
| 6j | 85.11% | 96.78% |
| 6k | 88.23% | 96.14% |
| Cisplatin | 97.41% | 95.04% |
Data compiled from the study by Chandrasekaran et al.[1]
Experimental Protocols
The methodologies employed in the cited study are crucial for the interpretation and replication of the findings.
In Silico Molecular Docking Protocol
The molecular docking study was performed to elucidate the binding modes of the Thieno[2,3-c]pyridine derivatives within the Hsp90 active site.
-
Software: Schrödinger Maestro v11.1 was utilized for all computational work.
-
Protein Preparation:
-
The three-dimensional crystal structure of the Hsp90 protein was obtained from the Protein Data Bank (PDB ID: 2WI6).[1]
-
The protein structure was prepared using the Protein Preparation Wizard in Maestro. This involved adding hydrogen atoms, removing water molecules beyond 5 Å from the active site, and assigning correct bond orders.
-
The structure was then subjected to energy minimization using the OPLS3 force field to relieve any steric clashes.[1]
-
-
Ligand Preparation:
-
The 2D structures of the Thieno[2,3-c]pyridine derivatives were drawn and prepared using the LigPrep module of the Schrödinger suite.
-
This process generated low-energy 3D conformations of the ligands, assigning appropriate ionization states and tautomers at a physiological pH of 7.4 ± 0.2, using the OPLS3 force field.
-
-
Molecular Docking (Glide):
-
A receptor grid was generated around the active site of Hsp90, defined by the co-crystallized native ligand.
-
The prepared ligands were docked into the generated grid using the Glide module's Extra Precision (XP) mode.
-
The resulting docking poses were analyzed, and the best-scoring pose for each ligand, determined by the GlideScore, was recorded.
-
In Vitro Anticancer Activity Assay
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to evaluate the cytotoxic effects of the synthesized compounds on various cancer cell lines.
-
Cell Lines: The study utilized MCF7 and T47D (breast cancer), HSC3 (head and neck cancer), and RKO (colorectal cancer) cell lines.[1]
-
Procedure:
-
Cells were seeded in 96-well plates and incubated.
-
After 24 hours, cells were treated with the Thieno[2,3-c]pyridine derivatives at increasing concentrations (1 µM, 10 µM, and 100 µM).[1]
-
Following a 48-hour incubation period, the MTT reagent was added to each well.
-
After further incubation, the resulting formazan crystals were dissolved in a solubilization solution.
-
The absorbance was measured using a microplate reader to determine cell viability, and the percentage of growth inhibition was calculated relative to untreated control cells.
-
Visualized Workflows and Pathways
To further clarify the processes and concepts discussed, the following diagrams illustrate the experimental workflow and the targeted biological pathway.
Caption: In Silico Docking Workflow for Hsp90 Inhibitors.
Caption: Mechanism of Action via Hsp90 Inhibition.
References
A Comparative Guide to the Synthesis of Thienopyridines: Metal-Catalyzed vs. Metal-Free Approaches
For Researchers, Scientists, and Drug Development Professionals
Thienopyridines, a class of heterocyclic compounds, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The synthesis of these valuable scaffolds can be broadly categorized into two main approaches: metal-catalyzed and metal-free methods. This guide provides an objective comparison of these strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Metal-Catalyzed vs. Metal-Free Synthesis
| Parameter | Metal-Catalyzed Synthesis | Metal-Free Synthesis |
| Typical Catalysts | Palladium (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), Copper (e.g., CuI) | Often catalyst-free or uses non-metallic catalysts (e.g., I₂, acids, bases) |
| Reaction Types | Cross-coupling (e.g., Suzuki, Buchwald-Hartwig), C-H activation | Intramolecular cyclization, condensations (e.g., Gewald, Friedländer), microwave-assisted reactions |
| Reaction Conditions | Often requires inert atmosphere, specific ligands, and higher temperatures. | Generally milder conditions, can often be performed in open flasks. |
| Reaction Time | Varies widely, from hours to days. | Can be very rapid, especially with microwave assistance (minutes to hours). |
| Yields | Moderate to excellent (e.g., 41-91%).[1] | Good to excellent (e.g., 57-95%).[2][3] |
| Substrate Scope | Generally broad, but can be sensitive to functional groups. | Can be very broad and tolerant of various functional groups. |
| Advantages | High efficiency and selectivity for specific bond formations. | Cost-effective, environmentally friendly (avoids toxic metal residues), and often simpler procedures.[4] |
| Disadvantages | Cost of catalysts, potential for metal contamination in the final product, often requires stringent reaction conditions. | May require specific precursors, and some methods might have limitations in substrate scope. |
Metal-Catalyzed Synthesis of Thienopyridines
Transition metal catalysis, particularly using palladium and copper, has been a cornerstone in the synthesis of complex heterocyclic systems like thienopyridines. These methods often involve the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions or direct C-H activation.
A prominent example is the palladium-catalyzed direct C-H arylation, which allows for the introduction of aryl groups onto the thiophene ring of thienopyridine precursors.[1] This approach offers a powerful tool for structural diversification.
Experimental Protocol: Palladium-Catalyzed C-H Arylation of 2-Phenylthieno[3,2-b]pyridine
This protocol is adapted from a procedure for the direct C-H arylation of thieno-pyridines.[1]
Materials:
-
2-Phenylthieno[3,2-b]pyridine
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add 2-phenylthieno[3,2-b]pyridine (1.0 equiv.), aryl bromide (2.0 equiv.), palladium(II) acetate (5 mol%), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2-phenylthienopyridine.
Metal-Free Synthesis of Thienopyridines
In recent years, metal-free synthetic strategies have gained significant traction due to their environmental and economic advantages. These methods often rely on intramolecular cyclizations, condensation reactions, or the use of microwave irradiation to promote the formation of the thienopyridine scaffold.
One of the most versatile and widely used metal-free approaches is the Gewald reaction , which provides a straightforward route to highly substituted 2-aminothiophenes.[2][3][5] These 2-aminothiophenes are key intermediates that can be subsequently cyclized to form the desired thienopyridine ring system, for instance, through a Friedländer-type annulation. Microwave-assisted Gewald reactions have been shown to significantly reduce reaction times and improve yields.[2][3][6][7]
Experimental Protocol: Microwave-Assisted Gewald Synthesis of 2-Aminothiophenes and Subsequent Cyclization
This protocol describes a two-step, metal-free synthesis of a thieno[2,3-b]pyridine derivative, starting with a microwave-assisted Gewald reaction.
Step 1: Microwave-Assisted Gewald Synthesis of a 2-Aminothiophene Derivative [2][3]
Materials:
-
An appropriate ketone or aldehyde (e.g., butyraldehyde)
-
An active methylene nitrile (e.g., methyl cyanoacetate)
-
Elemental sulfur
-
A suitable base (e.g., pyrrolidine)
-
N,N-Dimethylformamide (DMF)
-
Microwave synthesizer
Procedure:
-
In a microwave reaction vial, combine the ketone/aldehyde (1.0 mmol), active methylene nitrile (1.0 mmol), elemental sulfur (1.2 mmol), and pyrrolidine (0.2 mmol) in DMF (3 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for 30 minutes.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude 2-aminothiophene derivative can be purified by recrystallization or used directly in the next step.
Step 2: Intramolecular Cyclization to a Thieno[2,3-b]pyridine Derivative [8]
Materials:
-
The 2-aminothiophene derivative from Step 1
-
An α-halogenated compound (e.g., chloroacetone)
-
A base (e.g., sodium ethoxide)
-
Ethanol
Procedure:
-
Dissolve the 2-aminothiophene derivative (1.0 equiv.) in ethanol in a round-bottom flask.
-
Add a solution of sodium ethoxide in ethanol (1.1 equiv.).
-
To this mixture, add the α-halogenated compound (1.0 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 5-10 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent, wash with water, and dry.
-
Purify the crude product by column chromatography to yield the thieno[2,3-b]pyridine derivative.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the synthetic strategies, the following diagrams are provided in the DOT language for Graphviz.
Metal-Catalyzed Synthesis Workflow
Caption: Workflow for Metal-Catalyzed Thienopyridine Synthesis.
Metal-Free Synthesis Workflow (Gewald Reaction & Cyclization)
Caption: Workflow for Metal-Free Thienopyridine Synthesis.
Conclusion
Both metal-catalyzed and metal-free strategies offer effective routes for the synthesis of thienopyridines. The choice between these methods will depend on the specific requirements of the research, including the desired substitution pattern, scale of the reaction, cost considerations, and environmental concerns. Metal-catalyzed methods provide powerful tools for specific bond formations and are well-suited for creating diverse libraries of compounds. In contrast, metal-free approaches, particularly those utilizing the Gewald reaction and microwave assistance, present a more sustainable and often more straightforward alternative for accessing the core thienopyridine scaffold. Researchers are encouraged to consider the comparative data and protocols presented in this guide to make an informed decision for their synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Microwave accelerated Gewald reaction: synthesis of 2-aminothiophenes (2007) | Madabhushi Sridhar | 83 Citations [scispace.com]
- 7. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 8. scielo.br [scielo.br]
Validating the antimicrobial spectrum of novel "Thieno[2,3-c]pyridin-3-amine" compounds
A guide for researchers and drug development professionals on the antimicrobial spectrum of emerging thienopyridine derivatives, presenting comparative data and standardized experimental protocols.
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents. The thienopyridine scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial effects. This guide provides a comparative analysis of the antimicrobial spectrum of novel compounds based on the thieno[2,3-c]pyridine core and its isomers, supported by experimental data and detailed methodologies for validation.
Comparative Antimicrobial Spectrum
Recent studies have focused on synthesizing and evaluating the antimicrobial properties of various thienopyridine derivatives. While data on the specific "Thieno[2,3-c]pyridin-3-amine" substructure is emerging, extensive research on the closely related thieno[2,3-b]pyridine isomers provides valuable insight into the potential of this compound class. These derivatives have demonstrated notable activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Below is a summary of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for newly synthesized thieno[2,3-b]pyridine derivatives compared against standard antibiotics.
Table 1: Antibacterial Activity (MIC/MBC in µM) of Thieno[2,3-b]pyridine Derivatives
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) |
| MIC | MBC | |
| Thieno[2,3-b]pyridine 9a | 9.9 | 19.8 |
| Ciprofloxacin (Reference) | 3.8 | 7.6 |
Data sourced from a study on novel thieno[2,3-b]pyridine-based compounds.[1] Note: Lower values indicate higher potency.
Table 2: Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound | Zone of Inhibition (mm) |
| Thieno[2,3-b]pyridine 9a | 16.2 ± 0.6 |
| Gentamicin (Reference) | 18.1 ± 0.5 |
Data reflects the diameter of growth inhibition in a disk diffusion assay.[1] Larger values indicate greater inhibitory effect.
Potential Mechanism of Action
The precise antimicrobial mechanism of action for thienopyridine derivatives is an active area of investigation. However, research on related thienopyrimidine compounds suggests a multi-faceted potential for microbial inhibition. One proposed mechanism involves the disruption of the cytoplasmic membrane's integrity. This action compromises the membrane potential and permeability, leading to the leakage of essential cellular components and ultimately, cell death.[2] Other studies propose that these compounds may act by inhibiting essential bacterial enzymes, such as DNA gyrase or tRNA-specific methyltransferase (TrmD), which are critical for DNA replication and protein synthesis, respectively.[3][4]
Caption: Proposed antimicrobial mechanisms of action for thienopyridine compounds.
Experimental Protocols
Accurate validation of antimicrobial activity requires standardized and reproducible methods. The following are detailed protocols for the Broth Microdilution and Agar Disk Diffusion assays, which are fundamental to determining the MIC and overall susceptibility of a pathogen to a novel compound.
Broth Microdilution Method for MIC Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]
a. Preparation of Materials:
-
Antimicrobial Agent: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) within a 96-well microtiter plate.[6]
-
Bacterial Inoculum: Select several isolated colonies from an overnight culture on an agar plate. Suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6][7] Dilute this standardized suspension in MHB to the final required concentration for testing.
-
Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
b. Procedure:
-
Add 100 µL of MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the dissolved test compound to the first well and perform serial two-fold dilutions across the plate.
-
Inoculate each well with 100 µL of the prepared bacterial suspension.[7]
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[6][8]
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[5]
Caption: Workflow for the broth microdilution MIC assay.
Agar Disk Diffusion (Kirby-Bauer) Method
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around an impregnated disk.[9]
a. Preparation of Materials:
-
Agar Plates: Use Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm.[10]
-
Bacterial Inoculum: Prepare a standardized inoculum as described for the broth microdilution method (0.5 McFarland turbidity).
-
Antimicrobial Disks: Sterile 6 mm paper disks impregnated with a known concentration of the test compound.
b. Procedure:
-
Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess liquid by pressing the swab against the inside of the tube.[9]
-
Streak the swab evenly across the entire surface of the MHA plate to create a uniform bacterial lawn. Rotate the plate approximately 60 degrees between streaks to ensure full coverage.[11]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[9]
-
Using sterile forceps, place the antimicrobial-impregnated disks onto the agar surface. Gently press each disk to ensure complete contact with the agar.[10]
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters.
Caption: Workflow for the agar disk diffusion susceptibility test.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial activities and mode of action of the selected novel thienopyrimidines derivatives (compound no.20) | Periodicum Biologorum [ojs.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. library.dmed.org.ua [library.dmed.org.ua]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. asm.org [asm.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
Head-to-Head Comparison of Thieno[2,3-c]pyridin-3-amine Derivatives in Cancer Cell Lines
A detailed evaluation of a series of novel Thieno[2,3-c]pyridine derivatives reveals significant anticancer potential, with specific analogs demonstrating high efficacy in inhibiting the growth of various cancer cell lines. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in the fields of oncology and drug discovery.
A recent study focused on the synthesis and evaluation of a series of eleven Thieno[2,3-c]pyridine derivatives, designated as compounds 6(a-k), for their anticancer properties.[1][2][3] The investigation centered on their ability to inhibit the proliferation of a panel of human cancer cell lines, including breast cancer (MCF7 and T47D), head and neck cancer (HSC3), and colorectal cancer (RKO).[1][2] The primary mechanism of action for the most potent compounds was identified as the inhibition of Heat Shock Protein 90 (Hsp90), a key molecular chaperone involved in the folding and stability of numerous oncogenic proteins.[1][2]
Comparative Efficacy of Thieno[2,3-c]pyridine Derivatives
The in vitro anticancer activity of the synthesized compounds was assessed using the MTT assay, a colorimetric method that measures cell viability. The results, summarized in the tables below, highlight the structure-activity relationship (SAR) within this series of derivatives.[1][4]
Percentage Growth Inhibition at 100 µM Concentration
| Compound | MCF7 (Breast) | T47D (Breast) | HSC3 (Head & Neck) | RKO (Colorectal) |
| 6a | Potent Inhibition | Potent Inhibition | 92.6% | Potent Inhibition |
| 6b | Moderate Inhibition | Moderate Inhibition | Moderate Inhibition | Potent Inhibition |
| 6c | Moderate Inhibition | Moderate Inhibition | Moderate Inhibition | Potent Inhibition |
| 6d | Moderate Inhibition | Moderate Inhibition | Moderate Inhibition | Potent Inhibition |
| 6e | Moderate Inhibition | Moderate Inhibition | Moderate Inhibition | Potent Inhibition |
| 6f | Moderate Inhibition | Moderate Inhibition | Moderate Inhibition | Potent Inhibition |
| 6g | Moderate Inhibition | Moderate Inhibition | Moderate Inhibition | Potent Inhibition |
| 6h | Moderate Inhibition | Moderate Inhibition | Moderate Inhibition | Potent Inhibition |
| 6i | 95.33% | Potent Inhibition | 94% | Potent Inhibition |
| 6j | Moderate Inhibition | Moderate Inhibition | Moderate Inhibition | Potent Inhibition |
| 6k | Moderate Inhibition | Moderate Inhibition | Moderate Inhibition | Potent Inhibition |
| Cisplatin | 97.41% | Potent Inhibition | Potent Inhibition | Potent Inhibition |
Note: "Potent Inhibition" indicates activity comparable to the standard drug, cisplatin. "Moderate Inhibition" indicates a lower level of activity. Specific percentage inhibition values for all compounds were not consistently provided in the source material.[1]
IC50 Values of Lead Compounds
The most active compounds, 6a and 6i, were selected for further evaluation to determine their half-maximal inhibitory concentration (IC50) across the cancer cell lines. Compound 6i, which features a thiomorpholine substituent, consistently demonstrated the lowest IC50 values, indicating the highest potency.[1][4][5]
| Compound | IC50 (µM) | ||
| HSC3 (Head & Neck) | T47D (Breast) | RKO (Colorectal) | |
| 6i | 10.8 | 11.7 | 12.4 |
Mechanism of Action: Hsp90 Inhibition and Cell Cycle Arrest
Further investigations into the mechanism of action of the lead compound, 6i, revealed its ability to induce cell cycle arrest at the G2 phase.[1][2] This effect is consistent with the inhibition of Hsp90, which is crucial for the proper functioning of proteins required for cell cycle progression. Molecular docking studies confirmed that the synthesized compounds, particularly 6i, fit well into the ATP-binding pocket of Hsp90, suggesting a direct interaction.[1][2] Interestingly, the induced cell death appeared to be independent of apoptosis, pointing towards alternative cell death pathways.[1][2]
Caption: Proposed mechanism of action for compound 6i.
Experimental Protocols
The following section details the methodologies employed in the evaluation of the Thieno[2,3-c]pyridine derivatives.
In Vitro Anticancer Screening: MTT Assay
The cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]
-
Cell Seeding: Human cancer cell lines (MCF7, T47D, HSC3, and RKO) were seeded in 96-well plates at a density of 1 x 10^4 cells per well. The cells were then incubated for 24 hours to allow for attachment.[4]
-
Compound Treatment: Following the initial incubation, the cells were treated with the Thieno[2,3-c]pyridine derivatives at varying concentrations (1 µM, 10 µM, and 100 µM) and incubated for an additional 48 hours.[4]
-
MTT Addition: The treatment medium was subsequently replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates were then incubated for 4 hours to allow for the formation of formazan crystals.[4]
-
Data Analysis: The formazan crystals were dissolved, and the absorbance was measured to determine the percentage of cell growth inhibition.
Caption: Workflow of the in vitro anticancer screening.
Cell Cycle Analysis
To investigate the effect of the compounds on cell cycle progression, PI (propidium iodide) staining followed by flow cytometry was performed. This technique allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Apoptosis Assay
The induction of apoptosis was assessed using Annexin V/PI double staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during the early stages of apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
The Thieno[2,3-c]pyridin-3-amine scaffold holds significant promise for the development of novel anticancer agents. The comparative data presented herein demonstrates that specific structural modifications, such as the introduction of a thiomorpholine moiety, can significantly enhance cytotoxic potency. The identification of Hsp90 as a molecular target provides a clear rationale for the observed anticancer effects and offers a promising avenue for further optimization of this class of compounds. The detailed experimental protocols provided will enable other researchers to conduct similar evaluations and build upon these findings.
References
A Comparative Guide to the In Vitro Metabolic Pathway of Thieno[2,3-c]pyridin-3-amine
This guide provides a comprehensive overview of the putative in vitro metabolic pathway of Thieno[2,3-c]pyridin-3-amine, a novel heterocyclic amine of interest in drug discovery. Due to the limited direct experimental data on this specific molecule, this guide presents a hypothesized metabolic pathway based on established principles of drug metabolism for structurally related compounds.[1] The guide also offers a comparative analysis with a structurally similar, well-characterized compound, Ticlopidine, to provide context for its metabolic stability and profile. Detailed experimental protocols are provided to enable researchers to investigate and validate these metabolic pathways.
Postulated Metabolic Pathway of this compound
The metabolic fate of a xenobiotic is a critical determinant of its efficacy and safety. For heterocyclic amines, N-hydroxylation is a primary metabolic route, often mediated by Cytochrome P450 (CYP) enzymes, particularly CYP1A2.[1] Subsequent conjugation reactions can further modify the metabolite for excretion.
Based on its structure, the primary metabolic transformations of this compound are anticipated to involve Phase I oxidation followed by Phase II conjugation.
dot
Caption: Postulated metabolic pathway of this compound.
Comparative Metabolic Stability
To contextualize the metabolic profile of this compound, a comparison with Ticlopidine, a thienopyridine derivative with a well-documented metabolic pathway, is presented. Metabolic stability, often expressed as in vitro half-life (t½), is a critical parameter in early drug discovery.
| Compound | Primary Metabolizing Enzyme(s) | In Vitro Half-life (t½) in HLM (min) | Key Metabolic Pathway(s) |
| This compound (Hypothesized) | CYP1A2 | 45 | N-hydroxylation, Glucuronidation |
| Ticlopidine (Reference) | CYP2C19, CYP2B6 | 20 | S-oxidation, N-dealkylation |
Note: The data for this compound is hypothetical and serves as a placeholder for experimental determination.
Experimental Protocols
To elucidate and validate the metabolic pathway of this compound, the following experimental protocols are recommended. These protocols are based on established methodologies for in vitro drug metabolism studies.[2][3][4]
dot
Caption: Experimental workflow for elucidating the metabolic pathway.
Objective: To determine the rate of metabolism of this compound in a complex enzyme system.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., Verapamil)
-
96-well plates
-
Incubator/shaker
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[3]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold ACN containing the internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) from the disappearance rate of the parent compound.
Objective: To identify the chemical structures of potential metabolites.
Materials:
-
Samples from the metabolic stability assay
-
High-resolution LC-MS/MS system
-
Data analysis software for metabolite identification
Procedure:
-
Inject the supernatant from the quenched reaction onto the LC-MS/MS system.
-
Acquire full scan mass spectra and data-dependent MS/MS spectra.
-
Process the data to identify potential metabolite peaks that are not present in the time-zero sample.
-
Analyze the MS/MS fragmentation patterns to propose the structures of the metabolites. Common metabolic transformations to look for include hydroxylation (+16 Da), glucuronidation (+176 Da), and sulfation (+80 Da).
Objective: To identify the specific CYP450 isozymes responsible for the metabolism of this compound.[5][6][7]
Two common approaches are:
-
Chemical Inhibition Assay:
-
Follow the metabolic stability protocol, but co-incubate the test compound with known specific inhibitors for major CYP isozymes (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4).
-
A significant decrease in the metabolism of the test compound in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.
-
-
Recombinant Human CYP Enzymes:
-
Incubate the test compound individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).[5][6]
-
Monitor the formation of metabolites over time using LC-MS/MS.
-
The enzyme that produces the highest amount of metabolite is considered the primary metabolizing enzyme.
-
dot
Caption: Logic of CYP450 reaction phenotyping experiments.
Conclusion
This guide outlines a scientifically plausible approach to elucidating the in vitro metabolic pathway of this compound. By employing a combination of metabolic stability assays, advanced mass spectrometry for metabolite identification, and rigorous CYP450 reaction phenotyping, researchers can build a comprehensive metabolic profile of this and other novel chemical entities. The comparative data with Ticlopidine provides a valuable benchmark for interpreting the experimental findings. The provided protocols serve as a detailed roadmap for executing these critical studies in drug discovery and development.
References
- 1. Cytochrome P450 activation of arylamines and heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
- 7. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
Comparative Guide to Target Engagement and Validation Assays for Thieno[2,3-c]pyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-c]pyridine scaffold has emerged as a promising starting point for the development of potent inhibitors targeting key proteins in cellular signaling pathways. This guide provides a comparative analysis of thieno[2,3-c]pyridin-3-amine derivatives that have been investigated as inhibitors of Cancer Osaka Thyroid (COT) kinase (also known as MAP3K8) and Heat Shock Protein 90 (Hsp90). We present a compilation of quantitative data from various target engagement and validation assays, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Target Engagement and Validation Data
The following tables summarize the inhibitory activities of various this compound derivatives against their respective targets. These data are compiled from both biochemical and cell-based assays, providing a comprehensive overview of their potency and cellular efficacy.
COT Kinase (MAP3K8) Inhibitors
Derivatives of thieno[2,3-c]pyridine have been identified as potent inhibitors of COT kinase, a key enzyme in the MAP kinase signaling pathway that regulates inflammatory responses.
| Compound ID | Target | Assay Type | IC50 | Reference Compound | IC50 (Reference) |
| 1 | COT | Biochemical | 130 nM | N/A | N/A |
| 2 | COT | Cellular (TNF-α) | 490 nM | N/A | N/A |
Further details on the specific structures of these compounds can be found in the cited literature.
Hsp90 Inhibitors
A series of thieno[2,3-c]pyridine derivatives have been synthesized and evaluated for their potential to inhibit Hsp90, a molecular chaperone crucial for the stability and function of many oncogenic proteins.[1][2][3]
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (Reference) |
| 6a | HSC3 | Cellular (MTT) | 14.5 | Cisplatin | N/A |
| RKO | Cellular (MTT) | 24.4 | Cisplatin | N/A | |
| 6i | HSC3 | Cellular (MTT) | 10.8 | Cisplatin | N/A |
| T47D | Cellular (MTT) | 11.7 | Cisplatin | N/A | |
| RKO | Cellular (MTT) | 12.4 | Cisplatin | N/A | |
| MCF7 | Cellular (MTT) | 16.4 | Cisplatin | N/A |
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the targeted signaling pathway and the workflows of key experimental assays are provided below to facilitate a deeper understanding of the scientific context and methodologies.
COT Kinase Signaling Pathway
Hsp90 Chaperone Cycle and Inhibition
LanthaScreen® TR-FRET Kinase Assay Workflow
Fluorescence Polarization Assay Workflow
Experimental Protocols
Detailed protocols for the key assays used to evaluate the target engagement and inhibitory activity of this compound derivatives are provided below.
COT Kinase Activity Assay (LanthaScreen® TR-FRET)
This protocol is adapted for a 384-well plate format to determine the IC50 values of test compounds against COT kinase.[4][5]
Materials:
-
COT (MAP3K8) enzyme
-
LanthaScreen® Eu-anti-tag antibody
-
TR-FRET dilution buffer
-
Fluorescently labeled kinase substrate (tracer)
-
ATP
-
Test compounds (this compound derivatives)
-
Stop solution (EDTA)
-
384-well assay plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase reaction buffer.
-
Reaction Mixture Preparation: Prepare a kinase/antibody solution by mixing the COT enzyme and the Eu-labeled antibody in the reaction buffer.
-
Assay Plate Preparation: Add the diluted test compounds to the assay plate.
-
Kinase Reaction Initiation: Add the kinase/antibody solution to each well. Subsequently, add a solution containing the fluorescent tracer and ATP to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination: Stop the reaction by adding EDTA solution.
-
Signal Detection: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths to determine the TR-FRET ratio.
-
Data Analysis: Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Hsp90 Binding Assay (Fluorescence Polarization)
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled ligand from the ATP binding pocket of Hsp90.[6][7][8]
Materials:
-
Full-length human Hsp90α protein
-
Fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, and 2 mM DTT)
-
Test compounds (this compound derivatives)
-
384-well, low-volume, black assay plates
Procedure:
-
Reagent Preparation: Prepare solutions of Hsp90 protein, fluorescent probe, and test compounds in the assay buffer.
-
Assay Plate Setup: Add the assay buffer to all wells. Add the test compound at various concentrations to the appropriate wells.
-
Reaction Initiation: Add a mixture of the Hsp90 protein and the fluorescent probe to all wells to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2-4 hours) in the dark to reach binding equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization on a suitable plate reader with appropriate excitation and emission filters.
-
Data Analysis: Plot the measured fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a competitive binding model to determine the IC50 value.
Cell Viability Assay (MTT)
This colorimetric assay is used to assess the cytotoxic effects of the Hsp90 inhibitors on cancer cell lines.[1][2][3]
Materials:
-
Human cancer cell lines (e.g., HSC3, T47D, RKO, MCF7)
-
Cell culture medium and supplements
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
References
- 1. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]
- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-]pyridine Derivatives as Hsp90 Inhibitors. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
Safety Operating Guide
Proper Disposal of Thieno[2,3-c]pyridin-3-amine: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Thieno[2,3-c]pyridin-3-amine, a crucial step in maintaining a safe laboratory environment and preventing environmental contamination.
Hazard Assessment of Analogous Compounds
To underscore the importance of handling this compound with care, the following table summarizes the known hazards of analogous compounds. This data strongly suggests that this compound should be managed as a toxic and irritant substance.
| Hazard Category | Description | Potential GHS Hazard Statements for this compound (based on analogs) |
| Acute Oral Toxicity | Harmful if swallowed. | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation. | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335: May cause respiratory irritation[1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a suspected hazardous chemical, it must be disposed of following established hazardous waste procedures.
1. Waste Identification and Segregation:
-
Characterize the Waste: All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be treated as hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously. Store waste containers according to their hazard class (e.g., toxic, organic).
2. Waste Collection and Container Management:
-
Use Appropriate Containers: Collect waste in a designated, leak-proof container that is chemically compatible with the substance. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "63326-75-0," and the associated hazards (e.g., "Toxic," "Irritant").
-
Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.
-
Do Not Overfill: Fill containers to no more than 80% of their capacity to allow for expansion and to prevent spills during transport.
3. Decontamination of Empty Containers:
-
Triple Rinsing: An "empty" container that held this compound must be decontaminated by triple rinsing with a suitable solvent (e.g., methanol, acetone, or another solvent in which the compound is soluble).
-
Collect Rinsate: The rinsate from this process is also considered hazardous waste and must be collected in the designated hazardous waste container.
-
Container Disposal: After triple rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your institution's policies.
4. Final Disposal:
-
Contact EHS: Once the waste container is ready for pickup, contact your institution's EHS department to arrange for its collection and disposal by a licensed hazardous waste contractor.
-
Never dispose of this compound down the drain or in the regular trash. This can lead to environmental contamination and is a violation of regulations.
Essential Safety Precautions
When handling and preparing this compound for disposal, all personnel must adhere to the following safety protocols:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: Wear a lab coat.
-
-
Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Inhalation and Contact: Avoid breathing dust or vapors and prevent contact with skin and eyes.
-
Spill Response: In the event of a spill, immediately alert others in the area and follow your laboratory's established spill cleanup procedures. Use an appropriate absorbent material for cleanup and collect all materials in the hazardous waste container.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling Thieno[2,3-c]pyridin-3-amine
This guide provides critical safety, handling, and disposal information for Thieno[2,3-c]pyridin-3-amine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including Thieno[2,3-c]pyridine and other amino-thieno-pyridine derivatives, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Thieno[2,3-c]pyridine, a closely related compound, is classified under the Globally Harmonized System (GHS) with the following hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[3][4] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | To prevent skin contact.[3] It is advisable to wear two pairs (double-gloving) and change them frequently. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[3] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[3] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[3][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[4]
-
Personal Protective Equipment: Don all required PPE as outlined in Table 1 before entering the handling area.
Step 2: Compound Handling
-
Ventilation: All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][6]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[6][7] Do not breathe dust.[4][8]
Step 3: Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6][8]
Disposal Plan: Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed, and chemically compatible hazardous waste container. |
| Solutions containing this compound | Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for organic waste containing nitrogen and sulfur compounds. |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated solid hazardous waste container.[3] |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[3]
-
Segregation: Do not mix incompatible waste streams.[3]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.
-
Regulations: Dispose of all waste in accordance with local, state, and federal regulations.
Experimental Workflow and Safety Procedures
Caption: Operational and Disposal Workflow for this compound.
References
- 1. Thieno(2,3-c)pyridine | C7H5NS | CID 9224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. falseguridad.com [falseguridad.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
